molecular formula C20H18F3N4O8P B3324143 Contezolid acefosamil CAS No. 1807497-11-5

Contezolid acefosamil

Cat. No.: B3324143
CAS No.: 1807497-11-5
M. Wt: 530.3 g/mol
InChI Key: YCRAGJLWFBGKFE-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contezolid acefosamil is a useful research compound. Its molecular formula is C20H18F3N4O8P and its molecular weight is 530.3 g/mol. The purity is usually 95%.
The exact mass of the compound Unii-cjz0KB5903 is 530.08143503 g/mol and the complexity rating of the compound is 960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Contezolid acefosamil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Contezolid acefosamil including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

acetyloxy-N-(1,2-oxazol-3-yl)-N-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]phosphonamidic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N4O8P/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRAGJLWFBGKFE-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807497-11-5
Record name MRX-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807497115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRX-4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJZ0KB5903
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Deep Dive: Contezolid Acefosamil Mechanism of Action vs. Linezolid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Contezolid acefosamil (CZA) represents a significant structural evolution in the oxazolidinone class of antibiotics. While it shares the core ribosomal target of Linezolid (LZD)—the 50S subunit—CZA is distinguished by a "double-prodrug" activation mechanism and a critical scaffold modification: the replacement of Linezolid’s morpholine ring with a 2,3-dihydropyridin-4-one (DHPO) system.

This guide details the molecular causality explaining why CZA retains potent activity against multi-drug resistant (MDR) Gram-positive pathogens (including MRSA and VRE) while exhibiting a drastically reduced incidence of myelosuppression and monoamine oxidase (MAO) inhibition compared to Linezolid.

Molecular Architecture & Prodrug Activation

Unlike Linezolid, which is administered as an active moiety, Contezolid acefosamil is a water-soluble O-acyl phosphoramidate prodrug designed to overcome the solubility limitations of the active parent, Contezolid (CZD).

The Activation Cascade

Upon intravenous or oral administration, CZA undergoes a two-step bioactivation process. This design allows for high systemic exposure without the solubility constraints of the parent isoxazole scaffold.

  • Step 1 (Deacylation): Rapid enzymatic hydrolysis of the ester linkage (likely by systemic esterases) converts CZA to the intermediate metabolite MRX-1352 .

  • Step 2 (Dephosphorylation): The N-phosphono group of MRX-1352 is cleaved by alkaline phosphatases to release the active lipophilic drug, Contezolid (CZD) .

Visualization: Prodrug Activation Pathway

ProdrugActivation CZA Contezolid Acefosamil (CZA) [Water Soluble Prodrug] MRX1352 MRX-1352 (Intermediate) CZA->MRX1352 Rapid O-deacylation Enz1 Systemic Esterases Enz1->MRX1352 CZD Contezolid (Active Drug) MRX1352->CZD N-dephosphorylation Enz2 Alkaline Phosphatases Enz2->CZD MRX1320 MRX-1320 (Inactive Metabolite) CZD->MRX1320 Oxidative Metabolism

Figure 1: The bioactivation cascade of Contezolid acefosamil.[1][2] CZA acts as a delivery vehicle, ensuring high solubility before converting to the active antimicrobial agent.

Mechanism of Action: The Ribosomal Target

The core mechanism of Contezolid is consistent with the oxazolidinone class: inhibition of bacterial protein synthesis at the translation initiation phase.[3]

Binding Site Specificity

Contezolid binds to the 23S rRNA of the 50S ribosomal subunit .[4] Specifically, it targets the Peptidyl Transferase Center (PTC).[5]

  • Competition: It binds to the A-site pocket, sterically hindering the binding of aminoacyl-tRNA.[5]

  • Result: This prevents the formation of the 70S initiation complex (or halts the elongation phase), effectively acting as a bacteriostatic agent.[3][4]

Structural Differentiation (The DHPO Ring)

The critical differentiator is the DHPO ring (2,3-dihydropyridin-4-one) on Contezolid, which replaces the morpholine ring of Linezolid.[6]

  • Interaction: Cryo-EM studies reveal that the fluorinated benzene ring of Contezolid nestles into a hydrophobic pocket defined by nucleotides A2451 and C2452 .

  • Impact: The DHPO ring alters the steric bulk and electronic properties at the "tail" of the molecule. This modification maintains high affinity for bacterial ribosomes but significantly reduces affinity for eukaryotic mitochondrial ribosomes (see Section 4).

Visualization: Ribosomal Interference

RibosomeBinding Ribosome Bacterial 50S Subunit (23S rRNA) PTC Peptidyl Transferase Center (A-Site) Ribosome->PTC Contains target site Translation Protein Translation PTC->Translation Essential for CZD_Mol Contezolid (Active) CZD_Mol->PTC High Affinity Binding (A2451/C2452 Interaction) tRNA Aminoacyl-tRNA CZD_Mol->tRNA Steric Hindrance CZD_Mol->Translation INHIBITION tRNA->PTC Attempted Entry

Figure 2: Mechanism of Action. Contezolid occupies the A-site of the 50S subunit, physically blocking tRNA entry and halting protein synthesis.[5]

Differentiation Factors: Safety & Selectivity[7]

The clinical limitation of Linezolid is its toxicity profile during long-term use, specifically myelosuppression (thrombocytopenia) and serotonergic toxicity.[3] Contezolid's structural evolution directly addresses these off-target effects.

Monoamine Oxidase (MAO) Inhibition

Linezolid is a reversible, non-selective inhibitor of MAO-A and MAO-B, posing a risk of serotonin syndrome when co-administered with SSRIs.[3]

  • Contezolid Data: The isoxazole and DHPO modifications render Contezolid a significantly weaker inhibitor of human MAO enzymes.

  • Quantitative Comparison:

    • MAO-A: Contezolid is ~2-fold less inhibitory than Linezolid.[7]

    • MAO-B: Contezolid is ~148-fold less inhibitory than Linezolid.[7]

Mitochondrial Protein Synthesis (MPS)

Myelosuppression (anemia/thrombocytopenia) in oxazolidinones is linked to the inhibition of mitochondrial ribosomes, which share structural homology with bacterial ribosomes.[3]

  • Selectivity: The DHPO ring reduces binding affinity for the mitochondrial ribosome.

  • Outcome: In Phase 3 clinical trials, Contezolid showed significantly lower rates of platelet reduction compared to Linezolid.[4]

Data Summary Table
ParameterLinezolid (LZD)Contezolid (CZD)Impact
Core Scaffold Morpholine RingDHPO Ring + IsoxazoleReduced off-target binding
MAO-A IC50 ~52 µM117 µM Reduced pressor response risk
MAO-B IC50 0.35 µM52 µM (~148x reduction)Drastically reduced serotonin syndrome risk
Mitochondrial Toxicity High inhibition of MPSLow inhibition of MPS Reduced myelosuppression
Bioavailability 100% (Oral/IV)High (via CZA Prodrug)Flexible dosing
Visualization: Toxicity Pathways

Toxicity cluster_LZD Linezolid (Morpholine) cluster_CZD Contezolid (DHPO) LZD Linezolid Mito_L Mitochondrial Ribosome LZD->Mito_L High Affinity MAO_L MAO-A / MAO-B LZD->MAO_L High Inhibition Tox_L Myelosuppression & Serotonin Toxicity Mito_L->Tox_L MAO_L->Tox_L CZD_Node Contezolid Mito_C Mitochondrial Ribosome CZD_Node->Mito_C Low Affinity MAO_C MAO-A / MAO-B CZD_Node->MAO_C Weak Inhibition Safe_C Preserved Platelets & Low Serotonin Risk Mito_C->Safe_C MAO_C->Safe_C

Figure 3: Structural differentiation leads to divergent safety profiles. Contezolid avoids the "off-target" traps that plague Linezolid.[8]

Experimental Validation Framework

To validate these mechanistic claims in a drug development setting, the following protocols are recommended.

Protocol 1: In Vitro MAO Inhibition Assay

Objective: Determine IC50 values for MAO-A and MAO-B to assess serotonergic risk.

  • Reagents: Recombinant human MAO-A and MAO-B enzymes; Kynuramine (substrate).

  • Preparation: Prepare serial dilutions of Contezolid (active form) and Linezolid (control) in phosphate buffer (pH 7.4).

  • Reaction:

    • Incubate enzyme with inhibitor for 15 minutes at 37°C.

    • Add Kynuramine substrate to initiate reaction.

    • Incubate for 20 minutes.

  • Detection: Terminate reaction with NaOH. Measure fluorescence of the product (4-hydroxyquinoline) at Ex 310nm / Em 400nm.

  • Analysis: Plot % inhibition vs. log[concentration] to calculate IC50.

    • Validation Criteria: Linezolid MAO-B IC50 should be < 1 µM. Contezolid should be > 50 µM.

Protocol 2: Mitochondrial Protein Synthesis (MPS) Assay

Objective: Quantify the inhibition of mitochondrial translation relative to cytoplasmic translation.

  • System: Rat heart mitochondria or specialized cell lines (e.g., K562).

  • Labeling: Use [35S]-methionine pulse labeling in the presence of cycloheximide (to block cytoplasmic translation).

  • Treatment: Treat cells with increasing concentrations of Contezolid and Linezolid for 24-48 hours.

  • Extraction: Lyse cells and precipitate proteins with TCA (Trichloroacetic acid).

  • Quantification: Measure radioactivity in the precipitate via liquid scintillation counting.

  • Result: Calculate IC50 for MPS.

    • Expectation: Contezolid should exhibit a significantly higher IC50 (lower toxicity) than Linezolid.

References

  • Micurx Pharmaceuticals. (2021).[1] Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. Chemical Research in Toxicology. Link

  • Frontiers in Pharmacology. (2023). Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment.[3][9] Link

  • American Society for Microbiology. (2024). Population Pharmacokinetic Rationale for Intravenous Contezolid Acefosamil Followed by Oral Contezolid Dosage Regimens. Antimicrobial Agents and Chemotherapy.[2][4][8][10][11][12][13][14][15] Link

  • ACS Pharmacology & Translational Science. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. Link

  • National Institutes of Health (NIH). (2022). Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Novel Oxazolidinone Prodrugs for MRSA Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Solubility Enhancement and Toxicity Mitigation in Next-Generation Antibiotics

Executive Summary

The oxazolidinone class, anchored by Linezolid and Tedizolid, represents a critical line of defense against multidrug-resistant Gram-positive pathogens, specifically Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[1][2] However, the clinical utility of early-generation oxazolidinones is limited by poor aqueous solubility (hindering intravenous formulation), myelosuppression, and monoamine oxidase (MAO) inhibition.

This technical guide analyzes the development of novel oxazolidinone prodrugs , with a specific focus on the O-acyl phosphoramidate design strategy (exemplified by Contezolid Acefosamil). We explore the mechanistic rationale for these modifications, detailed synthesis and activation pathways, and validated experimental protocols for assessing prodrug stability and bioconversion.

Part 1: The Clinical Need & Mechanistic Rationale

The Solubility and Toxicity Bottleneck

First-generation oxazolidinones like Linezolid possess low aqueous solubility (~3 mg/mL), necessitating large fluid volumes for intravenous (IV) administration. This is problematic for patients with renal compromise or heart failure. Furthermore, prolonged exposure correlates with mitochondrial protein synthesis inhibition, leading to myelosuppression (thrombocytopenia) and lactic acidosis.

Overcoming Resistance (cfr and optrA)

Resistance to oxazolidinones arises primarily through:

  • Target Modification: The cfr gene encodes a methyltransferase that methylates position A2503 of the 23S rRNA, sterically hindering drug binding.

  • Ribosomal Protection: The optrA gene encodes an ABC-F protein that displaces the antibiotic from the ribosome.

Design Implication: Novel prodrugs must release active moieties (like Contezolid or Tedizolid) that possess structural modifications (e.g., C-5 hydroxymethyl groups or specific ring systems) to maintain affinity despite these resistance mechanisms.

Visualization: Mechanism of Action & Resistance

The following diagram illustrates the oxazolidinone binding site and the interference caused by the cfr methyltransferase.

OxazolidinoneMechanism cluster_resistance Resistance Mechanism Drug Active Oxazolidinone (e.g., Contezolid) Ribosome Bacterial 50S Ribosome (Peptidyl Transferase Center) Drug->Ribosome Binds 23S rRNA Translation Protein Synthesis (Initiation Complex) Drug->Translation Blocks fMet-tRNA Ribosome->Translation Normal Function Inhibition Bacterial Stasis/Death Translation->Inhibition Arrested CfrGene cfr Gene Product (Methyltransferase) Methylation A2503 Methylation (Steric Hindrance) CfrGene->Methylation Catalyzes Methylation->Drug Blocks Binding Methylation->Ribosome Modifies Target

Figure 1: Oxazolidinone mechanism of action and the steric blockade introduced by Cfr-mediated methylation.

Part 2: Prodrug Design Strategies

Phosphate Prodrugs (The Tedizolid Model)

The simplest approach is converting a hydroxyl group to a phosphate ester.

  • Chemistry: Tedizolid phosphate is the disodium phosphate ester of the active moiety.

  • Advantage: Increases solubility >100-fold compared to the parent drug.[3]

  • Activation: Rapidly hydrolyzed by endogenous alkaline phosphatases in the intestinal brush border (oral) or plasma (IV) to release the active drug.

O-Acyl Phosphoramidate Prodrugs (The Contezolid Acefosamil Model)

To further improve solubility and reduce peak plasma concentrations (Cmax) associated with toxicity, a double-prodrug strategy is employed.

  • Structure: Contezolid acefosamil (MRX-4) utilizes an O-acyl phosphoramidate moiety.[4][5]

  • Mechanism: This requires a two-step activation, providing a more controlled release profile.

    • Step 1 (O-deacetylation): Enzymatic cleavage of the acyl group.

    • Step 2 (N-dephosphorylation): Spontaneous or enzymatic removal of the phosphoramidate group to yield the active Contezolid (MRX-I).

Part 3: Bioconversion & Pharmacokinetics

Understanding the conversion rate is vital. If conversion is too slow, the prodrug is excreted; if too fast, it may not achieve the desired distribution or safety profile.

Visualization: The Activation Cascade

The following diagram details the specific activation pathway for Contezolid Acefosamil.

Bioconversion Prodrug Contezolid Acefosamil (Inactive, High Solubility) Intermediate Intermediate Metabolite (MRX-1352) Prodrug->Intermediate Esterases (O-deacetylation) Active Contezolid (Active) (MRX-I) Intermediate->Active Phosphatases/Spontaneous (N-dephosphorylation) Clearance Renal Excretion (Metabolites) Active->Clearance Metabolism

Figure 2: Two-step bioactivation pathway of Contezolid Acefosamil from inactive prodrug to active antibiotic.

Comparative Data: Prodrug vs. Active Parent

The following table summarizes the physicochemical shifts achieved through prodrug design.

FeatureActive Parent (e.g., Contezolid)Prodrug (e.g., Contezolid Acefosamil)
Aqueous Solubility Low (< 0.5 mg/mL)High (> 200 mg/mL)
Administration Route Oral only (typically)IV and Oral
In Vitro Activity (MIC) Potent (0.25 - 1.0 µg/mL)Inactive (requires conversion)
Toxicity Profile Potential MAO inhibitionReduced Cmax-related toxicity

Part 4: Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Bioconversion Assay)

Objective: To determine the half-life (


) of the prodrug and the formation rate of the active parent in plasma or liver microsomes.

Materials:

  • Pooled human/mouse plasma or Liver Microsomes (0.5 mg/mL protein).

  • Test Compound (Prodrug) and Control (Active Parent).[4]

  • Phosphate Buffer (pH 7.4).

  • Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • LC-MS/MS system.[6]

Methodology:

  • Preparation: Pre-incubate plasma/microsomes at 37°C for 5 minutes.

  • Initiation: Spike the test compound (final concentration 1 µM) into the matrix.

  • Sampling: Remove aliquots (50 µL) at specific time points: 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile to stop enzymatic activity and precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Collect supernatant.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of the prodrug and the appearance of the active parent (m/z transitions specific to each).

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .

Self-Validating Check: The "Active Parent" concentration must increase stoichiometrically as the "Prodrug" concentration decreases. If the prodrug disappears but the parent does not appear, investigate alternative metabolic pathways or hydrolysis instability.

Protocol B: Solubility Profiling (pH-Dependent)

Objective: To confirm the solubility advantage of the prodrug across physiological pH ranges.

Methodology:

  • Buffer Preparation: Prepare buffers at pH 1.2 (gastric), 4.5, 6.8, and 7.4 (blood).

  • Saturation: Add excess solid prodrug to 1 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV against a standard curve.

  • Criteria: A viable IV prodrug candidate should exhibit solubility >10 mg/mL (ideally >50 mg/mL) at pH 7.4.

References

  • Gordeev, M. F., & Yuan, Z. Y. (2014). New potent oxazolidinones for the treatment of Gram-positive bacterial infections.[3][7][8][9][10][11] Current Topics in Medicinal Chemistry. Link

  • Wang, J., et al. (2022). Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies.[4] Journal of Medicinal Chemistry. Link

  • Hoy, S. M. (2021). Contezolid Acefosamil: First Approval. Drugs. Link

  • Prokocimer, P., et al. (2013). Tedizolid phosphate: a novel oxazolidinone prodrug for the treatment of acute bacterial skin and skin structure infections. Journal of Antimicrobial Chemotherapy. Link

  • Long, K. S., & Vester, B. (2012). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome.[12] Antimicrobial Agents and Chemotherapy.[3][11][13][14] Link

Sources

Technical Guide: Contezolid Acefosamil (MRX-4) Therapeutic Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Contezolid acefosamil (MRX-4) represents a significant structural evolution in the oxazolidinone class of antibiotics. Designed to overcome the dose-limiting toxicities of its predecessor, linezolid, MRX-4 acts as a water-soluble prodrug for the active moiety contezolid (MRX-I) .

This guide details the therapeutic targeting mechanism of MRX-4, distinguishing its high-affinity binding to the bacterial 50S ribosomal subunit from its engineered selectivity against human mitochondrial ribosomes and monoamine oxidases (MAO). By utilizing a unique ortho-fluorophenyl dihydropyridone scaffold, contezolid decouples antimicrobial potency from the myelosuppressive and serotonergic liabilities that have historically plagued this drug class.

Molecular Architecture & Prodrug Bioactivation

Contezolid acefosamil is not the active antimicrobial agent; it is a double-prodrug designed for high solubility (enabling both IV and oral formulations) and rapid in vivo conversion.

The Bioactivation Cascade

Upon administration, MRX-4 undergoes a two-step enzymatic cleavage to release the active contezolid (MRX-I).

  • O-deacetylation: Rapid hydrolysis, likely mediated by non-specific esterases, yields the intermediate MRX-1352.

  • N-dephosphorylation: Phosphatases (e.g., alkaline phosphatase) remove the phosphate group to release the active lipophilic drug, contezolid.

Visualization of Metabolic Activation

The following diagram illustrates the conversion pathway and the resulting active pharmacophore.

MRX4_Bioactivation MRX4 Contezolid Acefosamil (MRX-4) [Inactive Prodrug] MRX1352 MRX-1352 [Intermediate] MRX4->MRX1352 Step 1: O-deacetylation (Esterases) Contezolid Contezolid (MRX-I) [Active Antibiotic] MRX1352->Contezolid Step 2: N-dephosphorylation (Phosphatases) Target Bacterial Ribosome (50S Subunit) Contezolid->Target High Affinity Binding (Kd < 1 µM)

Figure 1: Bioactivation pathway of Contezolid Acefosamil. The prodrug requires sequential enzymatic cleavage to generate the ribosome-binding active moiety.

Primary Therapeutic Target: Bacterial Ribosome

The efficacy of contezolid is driven by its specific interaction with the bacterial translation machinery.[1] Unlike earlier oxazolidinones, contezolid's binding mode has been elucidated via cryo-electron microscopy (Cryo-EM) to understand its structural advantages.

Target Specificity
  • Primary Target: 23S rRNA component of the 50S ribosomal subunit.[2][3][4][5]

  • Binding Site: Peptidyl Transferase Center (PTC), specifically the A-site (Aminoacyl-tRNA site).[3]

  • Mechanism: Contezolid binds to the A-site pocket, sterically hindering the placement of the aminoacyl-tRNA.[2][3] This prevents the formation of the peptide bond, effectively freezing protein synthesis at the initiation complex formation or early elongation phase.

Structural Determinants of Binding (PDB: 6WQN)

Cryo-EM studies (PDB ID: 6WQN ) reveal that contezolid occupies the conserved oxazolidinone binding pocket but with a distinct conformation compared to linezolid:

  • Ortho-Fluorine Effect: The fluorine atom at the ortho position of the phenyl ring forces the molecule into a non-planar conformation (a twisted dihedral angle between rings A and B).

  • Residue Interaction: Key interactions involve hydrogen bonding with the backbone of nucleotide A2503 and van der Waals contacts with U2504 and G2061 (E. coli numbering).

  • Dihydropyridone Ring: This ring system replaces the morpholine ring of linezolid, altering the electronic properties and contributing to the reduced affinity for human mitochondrial ribosomes.

Off-Target Pharmacology & Safety Profile

The critical innovation of contezolid is not just what it hits, but what it misses. The structural modifications were explicitly driven by the need to reduce mitochondrial toxicity and MAO inhibition.

Mitochondrial Selectivity (Myelosuppression Reduction)

Linezolid-associated myelosuppression (thrombocytopenia, anemia) is directly linked to the inhibition of mitochondrial protein synthesis (MPS), as human mitochondrial ribosomes share homology with bacterial ribosomes.

  • Contezolid Advantage: Contezolid exhibits a significantly higher IC50 for mitochondrial protein synthesis compared to linezolid.

  • Clinical Consequence: In Phase 3 trials, contezolid demonstrated a drastic reduction in hematological adverse events compared to linezolid, even over prolonged dosing.

Monoamine Oxidase (MAO) Inhibition

Oxazolidinones can act as weak MAO inhibitors, leading to serotonin syndrome risks.

  • MAO-A/B Affinity: Contezolid shows a >100-fold reduction in MAO-B inhibition and ~2-fold reduction in MAO-A inhibition compared to linezolid.

  • Structural Basis: The non-planar "twisted" conformation of contezolid prevents it from fitting into the tight, planar substrate channel of the MAO enzymes.

Comparative Pharmacology Data[2][7][8][9]
ParameterLinezolidContezolid (MRX-I)Therapeutic Implication
Bacterial Ribosome IC50 ~2-4 µM~2-4 µMEquivalent antibacterial potency.
Mitochondrial MPS IC50 Low (High Inhibition)High (Low Inhibition)Reduced risk of myelosuppression.
MAO-A Ki ~50 µM>100 µMReduced risk of serotonin syndrome.
MAO-B Ki ~5 µM>700 µMDrastically reduced adrenergic interaction.

Microbiological Spectrum & Resistance

Contezolid targets Gram-positive pathogens, including multi-drug resistant (MDR) strains.[6][2][4][5][7][8]

Activity Profile[8][11]
  • Methicillin-Resistant S. aureus (MRSA): Highly potent (MIC90: 0.5–1.0 mg/L).

  • Vancomycin-Resistant Enterococci (VRE): Active against E. faecalis and E. faecium (including VanA/VanB strains).

  • Penicillin-Resistant S. pneumoniae (PRSP): Retains full potency.

Resistance Mechanisms

While contezolid is a new generation agent, it shares the core oxazolidinone pharmacophore.[3][4]

  • Cfr Methylase: The cfr gene methylates A2503, blocking antibiotic binding. Contezolid generally shows cross-resistance with linezolid in cfr-positive strains, unlike tedizolid which can often overcome this due to additional binding contacts.

  • OptrA: An ABC-F protein that protects the ribosome. Contezolid MICs are elevated in optrA positive strains, similar to linezolid.

  • Significance: Contezolid's value lies in its safety , allowing for sustained dosing to treat susceptible MDR infections, rather than overcoming specific linezolid-resistance mechanisms like cfr.

Experimental Protocols

To validate the therapeutic targets and safety profile of Contezolid Acefosamil/Contezolid in a research setting, the following protocols are recommended.

Protocol 1: Mitochondrial Protein Synthesis (MPS) Inhibition Assay

Purpose: To verify the reduced toxicity potential of Contezolid compared to Linezolid.

  • Cell System: Use K562 or HepG2 cell lines.

  • Drug Treatment: Incubate cells with varying concentrations (0.1 µM to 100 µM) of Contezolid (active form) and Linezolid (control) for 48–72 hours.

  • Labeling: Add [35S]-methionine to the culture medium for the final 2 hours of incubation. Include emetine (100 µg/mL) to inhibit cytosolic protein synthesis, isolating the mitochondrial signal.

  • Extraction: Lyse cells and precipitate proteins using Trichloroacetic acid (TCA).

  • Analysis: Resolve proteins via SDS-PAGE.

  • Quantification: Use autoradiography to quantify the synthesis of mitochondrial subunits (e.g., COXI, COXII).

  • Calculation: Plot % inhibition vs. Log[Concentration] to determine IC50. Expect Contezolid IC50 >> Linezolid IC50.

Protocol 2: Broth Microdilution for MIC Determination (CLSI Standard)

Purpose: To determine antibacterial potency against MRSA/VRE.

  • Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).

  • Stock Solution: Dissolve Contezolid (MRX-I) powder in DMSO (not water, as the active drug is lipophilic). Note: Do not use the prodrug MRX-4 for in vitro MIC tests unless adding an activation enzyme.

  • Dilution: Create a doubling dilution series in 96-well plates (range: 64 mg/L down to 0.06 mg/L).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute to achieve ~5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

Workflow Visualization

Experimental_Workflow cluster_0 In Vitro Potency (MIC) cluster_1 Safety Validation (MPS Assay) Step1 Dissolve MRX-I in DMSO (Active form only) Step2 Serial Dilution in CAMHB Step1->Step2 Step3 Inoculate MRSA/VRE Step2->Step3 Result1 Read MIC (Target: 0.5-1.0 mg/L) Step3->Result1 Safe1 Treat HepG2 Cells (+ Emetine) Safe2 Pulse with [35S]-Met Safe1->Safe2 Safe3 SDS-PAGE & Autoradiography Safe2->Safe3 Result2 Calculate IC50 (Target: > Linezolid) Safe3->Result2

Figure 2: Parallel experimental workflows for validating potency and mitochondrial safety.

References

  • MicuRx Pharmaceuticals. (2021). Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. Chemical Research in Toxicology. Link

  • Belousoff, M. J., et al. (2020).[9] Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Pharmacology & Translational Science. Link

  • Wang, L., et al. (2021).[4] In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China. Frontiers in Microbiology. Link

  • Zhao, X., et al. (2024). Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens. Antimicrobial Agents and Chemotherapy.[2][4][5][7][10][11][12][13] Link

  • Hoy, S. M. (2021). Contezolid: First Approval. Drugs. Link

Sources

The Architecture of Activation: An In-depth Technical Guide to O-acyl Phosphoramidate Prodrug Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic masking of biologically active molecules to enhance their therapeutic potential is a cornerstone of modern drug development. Among the various prodrug strategies, the O-acyl phosphoramidate approach, particularly the ProTide (pro-nucleotide) technology, has emerged as a powerful platform for the intracellular delivery of phosphorylated drugs. This guide provides a comprehensive technical overview of the core principles governing the design, synthesis, and evaluation of O-acyl phosphoramidate prodrugs, intended to equip researchers with the foundational knowledge and practical insights necessary to leverage this technology effectively.

The Rationale: Overcoming the Phosphorylation Barrier

Many potent therapeutic agents, particularly nucleoside and nucleotide analogs, require intracellular phosphorylation to exert their pharmacological effect. However, the inherent negative charge of phosphate groups severely limits their ability to cross the lipophilic cell membrane, creating a significant hurdle for drug delivery. Furthermore, the first phosphorylation step, often catalyzed by cellular kinases, can be inefficient and a rate-limiting factor in the activation of these drugs.[1][2]

The O-acyl phosphoramidate prodrug strategy elegantly circumvents these challenges. By masking the phosphate moiety with an aryloxy group and an amino acid ester, the molecule is rendered neutral and lipophilic, facilitating its passive diffusion across the cell membrane.[3] Once inside the cell, these masking groups are sequentially cleaved by intracellular enzymes to release the active, phosphorylated drug, effectively bypassing the need for active transport and the often-inefficient first phosphorylation step.[1][4]

The Grand Design: Anatomy of an O-acyl Phosphoramidate Prodrug

The archetypal O-acyl phosphoramidate prodrug, or ProTide, is a sophisticated molecular construct engineered for efficient intracellular drug delivery. Its core structure consists of three key components:

  • The Parent Drug: This is the therapeutically active molecule, typically containing a hydroxyl or amino group to which the phosphoramidate moiety is attached. While initially developed for nucleoside analogs in antiviral and anticancer therapy, this technology has been successfully applied to a broader range of molecules, including non-nucleoside substrates.[2][5]

  • The Phosphoramidate Core: This central phosphorus atom is the linchpin of the prodrug. It is linked to the parent drug via a phosphate ester bond.

  • The Masking Moieties:

    • Aryloxy Group: Typically a phenoxy or naphthyloxy group, this moiety serves to neutralize one of the negative charges of the phosphate group. The electronic properties of the aryl ring can be modulated to influence the stability and activation rate of the prodrug.[6]

    • Amino Acid Ester: An amino acid, most commonly L-alanine, is linked to the phosphorus atom via a phosphoramidate (P-N) bond.[4] The carboxyl group of the amino acid is further esterified, often with a simple alkyl group (e.g., isopropyl, ethyl), to complete the neutralization of the phosphate charge. The choice of amino acid and its ester can significantly impact the rate of enzymatic activation and the overall efficacy of the prodrug.[4]

The Intracellular Unveiling: A Two-Act Play of Enzymatic Activation

The genius of the O-acyl phosphoramidate prodrug design lies in its ability to harness the cell's own enzymatic machinery for its activation. This process is a meticulously orchestrated two-step cascade:

Act I: The Esterase-Mediated Hydrolysis

Upon entering the cell, the prodrug first encounters esterases, such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[7][8] These enzymes selectively hydrolyze the ester bond of the amino acid moiety, exposing a free carboxylate group.[9] Cathepsin A, a lysosomal serine carboxypeptidase, has been identified as a major hydrolase responsible for this initial activation step for several phosphoramidate prodrugs.[10][11]

Act II: Intramolecular Cyclization and Phosphoramidase Cleavage

The newly formed carboxylate anion initiates a rapid intramolecular nucleophilic attack on the adjacent phosphorus atom. This results in the formation of a transient, unstable five-membered cyclic intermediate and the concomitant expulsion of the aryloxy group (e.g., phenol).[12][13]

This cyclic intermediate is then hydrolyzed by water, with the attack occurring exclusively at the phosphorus center, to yield an alaninyl-monophosphate metabolite.[12][14] The final and critical step is the cleavage of the P-N bond by a phosphoramidase-type enzyme, most notably the Histidine Triad Nucleotide-binding protein 1 (HINT-1).[3][15] HINT-1 is a ubiquitous and highly conserved enzyme that catalyzes the hydrolysis of the phosphoramidate bond, finally liberating the free, active nucleoside monophosphate.[7][16] This monophosphate can then be further phosphorylated by cellular kinases to the active di- and triphosphate forms.

G Prodrug O-acyl Phosphoramidate Prodrug (ProTide) Intermediate1 Carboxylate Intermediate Prodrug->Intermediate1 Cathepsin A / CES1 (Ester Hydrolysis) Intermediate2 Cyclic Intermediate + Aryloxy group Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Alaninyl-Monophosphate Metabolite Intermediate2->Intermediate3 Water (Hydrolysis) ActiveDrug Nucleoside Monophosphate Intermediate3->ActiveDrug HINT-1 (P-N Cleavage) Triphosphate Active Triphosphate ActiveDrug->Triphosphate Cellular Kinases

Figure 1. Intracellular activation pathway of an O-acyl phosphoramidate prodrug.

The Gatekeeper: HINT-1's Catalytic Mechanism

HINT-1 employs a two-step double-displacement mechanism for phosphoramidate hydrolysis.[16] The reaction is initiated by the nucleophilic attack of the active site His112 on the phosphorus atom of the substrate, leading to the formation of a covalent enzyme-AMP intermediate and the release of the amino acid.[1][12] In the second step, a water molecule hydrolyzes this intermediate, regenerating the active enzyme and releasing the nucleoside monophosphate.[16] The histidine triad (His-X-His-X-His) motif is crucial for this catalytic activity, acting as a proton shuttle during the reaction.[1]

The Art of Creation: Stereoselective Synthesis

The phosphorus center in O-acyl phosphoramidate prodrugs is chiral, leading to the formation of diastereomers. These diastereomers can exhibit significantly different biological activities and metabolic stabilities. Therefore, the development of stereoselective synthetic methods is of paramount importance.

One of the most powerful and widely used methods for the stereocontrolled synthesis of ProTides is the oxazaphospholidine approach .[17][18] This method allows for the preparation of diastereomerically pure phosphoramidates with high yields and selectivity.

G Start Protected Nucleoside Oxazaphospholidine 5'-Oxazaphospholidine Derivative Start->Oxazaphospholidine Phosphitylating Agent Phosphite Phosphite Triester Oxazaphospholidine->Phosphite Phenol Phosphorohalogenate Phosphorobromidate Intermediate Phosphite->Phosphorohalogenate NBS ProTide Diastereomerically Pure ProTide Phosphorohalogenate->ProTide Amino Acid Ester

Sources

Contezolid Acefosamil: Mechanistic Insights and In Vitro Efficacy Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Clinical Microbiologists

Executive Summary

The relentless proliferation of multidrug-resistant (MDR) Gram-positive pathogens, particularly Vancomycin-Resistant Enterococci (VRE), has severely compromised the efficacy of the modern antimicrobial armamentarium. While legacy oxazolidinones like linezolid have served as critical countermeasures, their clinical utility is frequently truncated by dose-limiting myelosuppression and monoamine oxidase (MAO) inhibition.

Contezolid acefosamil (MRX-4) represents a next-generation, rationally designed oxazolidinone prodrug that circumvents these toxicological barriers while maintaining potent, targeted activity against VRE. This technical guide synthesizes the molecular pharmacology, in vitro susceptibility profiling, and standardized experimental methodologies required to evaluate contezolid acefosamil's efficacy in preclinical and clinical development pipelines.

Molecular Architecture and Mechanism of Action

Contezolid acefosamil is an O-acyl phosphoramidate prodrug engineered to overcome the poor aqueous solubility (<0.3 mg/mL) of its active parent moiety, contezolid (MRX-I) 1. The prodrug exhibits high aqueous solubility (>200 mg/mL), rendering it highly suitable for intravenous (IV) administration 2.

Upon administration, contezolid acefosamil undergoes rapid in vivo enzymatic cleavage—specifically O-deacetylation and N-dephosphorylation—to release the active pharmacophore. Once inside the bacterial cell, contezolid binds with high affinity to the V region of the 23S ribosomal RNA on the 50S subunit. This steric blockade prevents the formation of the functional 70S initiation complex, thereby halting bacterial mRNA translation and arresting VRE replication 3.

MOA A Contezolid Acefosamil (Prodrug MRX-4) B Metabolic Cleavage (Deacetylation) A->B In vivo activation C Active Contezolid (MRX-I) B->C Rapid release D Binds 50S Subunit (23S rRNA V Region) C->D High affinity binding E Inhibits 70S Initiation Complex D->E Steric block F VRE Growth Arrest (Bacteriostatic) E->F Protein synthesis halt

Contezolid acefosamil prodrug activation and VRE ribosomal inhibition mechanism.

In Vitro Susceptibility Profiling Against VRE

Contezolid demonstrates potent bacteriostatic activity against a broad spectrum of Gram-positive pathogens, including Enterococcus faecalis and Enterococcus faecium harboring vanA or vanM resistance cassettes.

Recent large-scale surveillance data indicates that contezolid possesses an MIC distribution slightly superior to linezolid against VRE isolates. Notably, nearly 80% of VRE strains exhibit a contezolid MIC of ≤0.5 μg/mL, compared to a broader right-shifted distribution for legacy oxazolidinones 4.

Table 1: Comparative In Vitro Activity Profiles
Pathogen PhenotypeAntimicrobial AgentMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
VRE (n=129)Contezolid0.51.00.25 - 2.0
Linezolid1.02.00.5 - 4.0
MRSA (n=321)Contezolid0.50.50.25 - 1.0
Linezolid1.01.00.5 - 2.0

Data synthesized from standardized broth microdilution assays. Contezolid successfully inhibited 100% of tested VRE isolates at ≤2.0 μg/mL.

Standardized Experimental Protocol: VRE Susceptibility & Time-Kill Kinetics

To accurately assess the pharmacodynamic profile of contezolid against VRE, researchers must employ rigorous, self-validating in vitro assays. The following protocol outlines the setup for a Time-Kill Kinetic Assay, emphasizing the causality behind critical experimental parameters.

Protocol: Time-Kill Kinetic Assay for Contezolid

Objective: To determine the rate and extent of VRE killing by contezolid over 24 hours, differentiating between bacteriostatic (<3 log₁₀ CFU/mL reduction) and bactericidal (≥3 log₁₀ CFU/mL reduction) activity.

Step 1: Media Preparation and Quality Control (Self-Validation)

  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Concurrently streak E. faecalis ATCC 29212 as a Quality Control (QC) strain.

  • Causality: CAMHB provides standardized divalent cation concentrations (Ca²⁺, Mg²⁺), preventing artificial fluctuations in drug-target binding. If the contezolid MIC against the ATCC 29212 strain falls outside the validated range (typically 1–4 μg/mL), the entire assay is invalidated, ensuring data trustworthiness.

Step 2: Inoculum Standardization

  • Action: Inoculate VRE colonies into CAMHB and incubate until the logarithmic growth phase. Adjust the suspension spectrophotometrically to yield a final test concentration of exactly

    
     CFU/mL.
    
  • Causality: Testing bacteria in the exponential phase ensures active ribosomal synthesis, the direct target of contezolid. A precise

    
     CFU/mL density prevents the "inoculum effect"—where artificially high bacterial loads deplete the active drug, yielding false resistance data.
    

Step 3: Drug Exposure and Incubation

  • Action: Expose the VRE inoculum to contezolid at concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control. Incubate at 37°C with continuous agitation (150 rpm).

  • Causality: Agitation ensures homogenous drug distribution and optimal aeration, preventing premature entry into the stationary phase due to hypoxia.

Step 4: Time-Point Sampling and Enumeration

  • Action: Extract 100 μL aliquots at 0, 2, 4, 8, 12, and 24 hours. Perform 10-fold serial dilutions in sterile saline and plate on Brain Heart Infusion (BHI) agar.

  • Causality: Serial dilution is mandatory to wash out the antibiotic and halt its inhibitory effect (carryover effect), ensuring that only viable, surviving colonies are enumerated.

Protocol S1 1. Inoculum Prep (5x10^5 CFU/mL VRE) S2 2. Drug Exposure (0.5x to 4x MIC) S1->S2 S3 3. Incubation (37°C, Shaking) S2->S3 S4 4. Timepoint Sampling (0-24h intervals) S3->S4 S5 5. Serial Dilution & Agar Plating S4->S5 S6 6. CFU Enumeration & Kill Curve S5->S6

Step-by-step workflow for VRE time-kill kinetic assays with contezolid.

Overcoming Legacy Limitations: Safety and Pharmacokinetics

The primary limitation of first-generation oxazolidinones is their off-target binding to human mitochondrial ribosomes and human monoamine oxidase (MAO), leading to severe myelosuppression (thrombocytopenia) and dangerous drug-drug interactions (serotonin syndrome), respectively.

Contezolid was rationally designed with a unique molecular topology that significantly reduces its affinity for human mitochondrial 16S rRNA and MAO enzymes. Clinical and preclinical data reveal a marked decline in hematological toxicity, enabling its use in prolonged therapeutic regimens (e.g., >14 days) required for deep-seated or complex VRE infections 5. Furthermore, pharmacokinetic analyses demonstrate that contezolid requires no dose adjustments in patients with mild to moderate renal impairment, a critical advantage for diabetic cohorts 5.

Clinical Translation and Future Perspectives

Contezolid (oral formulation) received approval in China in 2021 for the treatment of complicated skin and soft tissue infections (cSSTI) 2. Currently, contezolid acefosamil is undergoing global Phase 3 clinical trials evaluating an IV-to-oral step-down therapy model for Acute Bacterial Skin and Skin Structure Infections (ABSSSI) and diabetic foot infections.

By preserving the potent anti-VRE efficacy of the oxazolidinone class while stripping away the dose-limiting toxicities, contezolid acefosamil stands as a highly promising therapeutic asset for modern antimicrobial stewardship programs.

References

  • MDPI - Emerging Treatment Options for Infections by Multidrug-Resistant Gram-Positive Microorganisms.
  • New Drug Approvals - Contezolid.
  • Patsnap Synapse - What is Contezolid Acefosamil used for?
  • Frontiers in Microbiology / PMC - In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China.
  • Open Forum Infectious Diseases (Oxford Academic) - Efficacy and Safety in Subjects with Renal Impairment in Contezolid and Contezolid Acefosamil Phase 2 and Phase 3 Skin Infection Clinical Trials.

Sources

Next-Generation Oxazolidinone Antibiotics: A Technical Guide to Structural Evolution, Mechanism, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural biology, resistance mechanisms, mitochondrial toxicity mitigation, and self-validating experimental workflows.

Executive Summary

Since the introduction of linezolid in 2000, oxazolidinones have served as a critical last line of defense against multidrug-resistant (MDR) Gram-positive pathogens and multidrug-resistant tuberculosis (MDR-TB). However, the clinical utility of first-generation oxazolidinones is severely bottlenecked by off-target toxicities—specifically myelosuppression, lactic acidosis, and peripheral neuropathy—driven by the inhibition of mammalian mitochondrial protein synthesis.

This whitepaper provides an in-depth technical analysis of next-generation oxazolidinones (e.g., Tedizolid, Contezolid, Delpazolid, Sutezolid). By examining high-resolution structural biology and cellular metabolic assays, we elucidate how targeted modifications to the core oxazolidinone scaffold enable these novel agents to evade bacterial resistance mechanisms while uncoupling antibacterial efficacy from mitochondrial toxicity.

Mechanism of Action and Structural Biology

Ribosomal Binding and Translation Inhibition

Oxazolidinones are unique among protein synthesis inhibitors. Rather than blocking elongation, they inhibit the initiation phase of bacterial translation. As demonstrated by early biochemical assays, oxazolidinones bind to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit, preventing the formation of the critical tRNAfMet-mRNA-70S ternary initiation complex1[1].

Overcoming Target-Site Resistance

The emergence of resistance, primarily driven by the cfr gene (which methylates A2503 of the 23S rRNA) and mutations in ribosomal proteins L3/L4, creates steric hindrance that blocks linezolid from its binding pocket2[2].

Next-generation oxazolidinones overcome this through structural extensions. High-resolution Cryo-Electron Microscopy (Cryo-EM) reveals that compounds like Tedizolid (featuring an extended D-ring) and Contezolid (featuring an isoxazole ring replacing the morpholine ring) establish novel interactions with the periphery of the PTC. These extended binding profiles allow the drugs to anchor securely to the 50S subunit even when the primary A-site is structurally altered by cfr-mediated methylation3[3].

MOA Bact Bacterial 70S Ribosome PTC Peptidyl Transferase Center (50S) Bact->PTC Target Site Block Translation Initiation Blocked (Bacteriostasis) PTC->Block Inhibition of tRNAfMet-mRNA-70S Linezolid First-Gen: Linezolid Linezolid->PTC Binds A-site NextGen Next-Gen: Contezolid / Tedizolid NextGen->PTC Altered binding mode (D-ring / Isoxazole) CFR cfr-mediated Methylation (Resistance Mechanism) CFR->PTC Modifies binding pocket CFR->Linezolid Steric hindrance CFR->NextGen Evades hindrance

Diagram 1: Mechanism of action and resistance evasion pathways of next-generation oxazolidinones.

Mitigating Mitochondrial Toxicity and MAO Inhibition

The dose-limiting toxicities of linezolid (myelosuppression and lactic acidosis) are not idiosyncratic; they are mechanistically linked to the evolutionary homology between bacterial 23S rRNA and mammalian mitochondrial 16S rRNA. Prolonged exposure inhibits mitochondrial protein synthesis (MPS), specifically depleting Subunit I of Cytochrome c-oxidase (CYTox I), leading to a collapse in oxidative phosphorylation 4[4].

Drug developers have utilized structure-activity relationship (SAR) optimization to decouple antibacterial activity from MPS inhibition.

Table 1: Comparative Profiles of Key Oxazolidinones
DrugStructural Modification (vs. Linezolid)Primary IndicationMitochondrial Toxicity / MAO Inhibition ProfileClinical Status
Linezolid Base morpholine ringMDR Gram-positive, MDR-TBHigh (Dose-limiting myelosuppression)Approved
Tedizolid D-ring addition, modified C-ringABSSSIModerate (Mitigated by rapid reversibility & qD dosing)Approved
Contezolid Isoxazole ringMDR Gram-positiveLow (Significantly reduced myelosuppression)Approved (China)
Delpazolid Tetrahydrotriazine ringMDR-TB, NTMLow (Reduced MAO inhibition)Phase II
Sutezolid Thiomorpholine ringMDR-TBLow to ModeratePhase II

Data synthesized from recent clinical and preclinical pharmacology reviews5[5],6[6].

Core Experimental Workflows (Self-Validating Protocols)

To rigorously evaluate next-generation oxazolidinones, researchers must employ self-validating experimental systems that confirm both on-target efficacy (ribosomal binding) and off-target safety (mitochondrial function).

High-Resolution Cryo-EM Ribosomal Binding Assay

Purpose: To map the precise binding orientation of novel oxazolidinones within the PTC and validate resistance evasion structurally. Causality Check: Refinement is restricted to the 50S subunit rather than the entire 70S complex to maximize local resolution (~3 Å) at the PTC, allowing unambiguous assignment of the drug's functional groups7[7].

Step-by-Step Methodology:

  • Sample Preparation: Purify 70S ribosomes from a target bacterial strain (e.g., MRSA or M. tuberculosis).

  • Complex Formation: Solubilize the test oxazolidinone in DMSO. Incubate the purified ribosomes with the drug at a final concentration of ~10 µM.

  • Equilibration: Incubate the mixture at 37°C for 15 minutes to allow PTC penetration, followed by 1 hour on ice to stabilize the complex.

  • Vitrification: Apply the sample to glow-discharged TEM grids and plunge-freeze in liquid ethane to preserve the native hydrated state.

  • Data Acquisition & Analysis: Image the specimens using a transmission electron microscope (TEM) at an acceleration voltage of 200 kV. Perform single-particle 3D reconstruction and refine the density map focusing specifically on the 50S subunit using RELION or cryoSPARC.

Mitochondrial Toxicity Assessment via Extracellular Flux Analysis (Seahorse XF)

Purpose: To quantify the impact of oxazolidinones on mammalian mitochondrial oxidative metabolism. Causality Check: HL-60 (promyelocytes) or THP-1 (monocytes) cell lines are strictly utilized because they represent the myeloid lineage, directly modeling the clinical phenotype of oxazolidinone-induced myelosuppression4[4]. The addition of FCCP is critical as it uncouples the electron transport chain (ETC), forcing maximum respiration and exposing latent CYTox I depletion that basal respiration might mask.

Step-by-Step Methodology:

  • Cell Culture & Exposure: Culture HL-60 or THP-1 cells. Expose cells to the test oxazolidinone at concentrations corresponding to human

    
     for 48 to 72 hours.
    
  • Assay Preparation: Wash and resuspend cells in unbuffered Seahorse XF base medium. Seed into a microplate.

  • Basal Measurement: Measure the baseline Oxygen Consumption Rate (OCR).

  • Oligomycin Injection: Inject Oligomycin (ATP synthase inhibitor) to determine ATP-linked respiration.

  • FCCP Injection: Inject FCCP (uncoupling agent) to collapse the proton gradient and measure maximal respiratory capacity. A significant drop in FCCP-stimulated OCR compared to vehicle controls indicates oxazolidinone-induced mitochondrial toxicity8[8].

  • Rotenone/Antimycin A Injection: Inject Rot/AA (Complex I and III inhibitors) to shut down mitochondrial respiration entirely, allowing calculation of non-mitochondrial oxygen consumption.

MitoTox Cells Culture HL-60 / THP-1 Cells (Myeloid Lineage) Drug Oxazolidinone Exposure (48-72h at Cmax) Cells->Drug Basal Measure Basal OCR Drug->Basal Oligo Add Oligomycin (ATP Synthase Inhibitor) Basal->Oligo FCCP Add FCCP (Uncoupler) Oligo->FCCP RotAA Add Rotenone/Antimycin A (ETC Inhibitors) FCCP->RotAA Analysis Calculate Spare Respiratory Capacity & Toxicity Index RotAA->Analysis

Diagram 2: Extracellular Flux Analysis workflow for assessing oxazolidinone-induced mitochondrial toxicity.

Future Perspectives

The next frontier in oxazolidinone development lies in optimizing pharmacokinetic/pharmacodynamic (PK/PD) indices alongside structural safety. For instance, while Tedizolid is a more potent inhibitor of mitochondrial protein synthesis in vitro than linezolid, its once-daily (qD) dosing regimen allows for a drug-free trough period. This pharmacokinetic clearance permits mitochondrial recovery, resulting in an overall lower incidence of myelosuppression in vivo4[4]. Future drug design will increasingly rely on this intersection of structural biology (e.g., Delpazolid and Contezolid) and dynamic dosing strategies to cure MDR-TB and MRSA safely.

References

  • The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria.Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.Journal of Medicinal Chemistry - ACS Publications.
  • Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM.ACS Pharmacology & Translational Science.
  • Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family.PMC.
  • Mitochondrial Alterations Induced by Linezolid and Tedizolid.PMC.
  • New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon?MDPI.
  • Contezolid, a novel oxazolidinone antibiotic.Frontiers.
  • Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution.Agilent.

Sources

Technical Deep Dive: Contezolid Acefosamil Binding Site & Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals Subject: 50S Ribosomal Subunit Interaction & Structural Pharmacology

Executive Summary

Contezolid acefosamil (CZA) represents a significant structural evolution in the oxazolidinone class of antibiotics, designed to address the twin challenges of multi-drug resistance (MDR) and dose-limiting toxicity associated with its predecessor, linezolid.

This guide provides a granular analysis of the Contezolid binding site within the 50S ribosomal subunit . Unlike linezolid, which relies on an acetamide moiety, contezolid utilizes a non-coplanar isoxazole ring system. This structural modification fundamentally alters its interaction with the Peptidyl Transferase Center (PTC), specifically creating novel hydrophobic contacts with 23S rRNA residues A2451 and C2452 . These interactions are critical for its enhanced potency against MDR pathogens (including cfr-positive strains) and its significantly reduced mitochondrial toxicity.

Molecular Architecture & Prodrug Activation

Contezolid acefosamil is not the active binding moiety; it is a water-soluble prodrug. Understanding the precise bioconversion pathway is a prerequisite for any binding study, as the in situ concentration of the active metabolite drives the thermodynamic equilibrium at the ribosome.

The Activation Cascade

Upon intravenous or oral administration, CZA undergoes a two-step enzymatic cleavage to release the active pharmacophore, Contezolid (CZD).

  • O-deacylation: Rapid hydrolysis of the ester linkage, likely mediated by non-specific plasma esterases, yielding the intermediate MRX-1352.

  • N-dephosphorylation: Cleavage of the phosphoramidate group by phosphoramidases (e.g., alkaline phosphatase), releasing the active Contezolid.

Bioconversion Pathway Diagram

ProdrugActivation CZA Contezolid Acefosamil (Prodrug) MRX1352 MRX-1352 (Intermediate) CZA->MRX1352 Rapid Hydrolysis CZD Contezolid (Active Binder) MRX1352->CZD Activation Esterase Plasma Esterases (O-deacylation) Phosphatase Phosphoramidases (N-dephosphorylation)

Figure 1: Bioconversion of Contezolid Acefosamil to the active Contezolid moiety.

The 50S Ribosomal Binding Site: Structural Analysis

The primary target of Contezolid is the 23S rRNA within the Peptidyl Transferase Center (PTC) of the bacterial 50S ribosomal subunit. The definitive structural evidence is derived from Cryo-EM studies (e.g., PDB ID: 6WQN ), which resolve the drug-ribosome complex at ~2.9 Å resolution.

The Binding Pocket (A-Site Overlap)

Contezolid binds to the A-site of the PTC, sterically hindering the placement of the aminoacyl-tRNA. This inhibition prevents peptide bond formation. However, the mode of binding distinguishes it from earlier oxazolidinones.

Key Residue Interactions (23S rRNA)

The binding efficacy of Contezolid is driven by a network of hydrogen bonds and unique hydrophobic stacking interactions that are absent in linezolid binding.

Residue (E. coli numbering)Interaction TypeStructural MechanismSignificance
A2451 Hydrophobic /

-Stacking
The isoxazole ring of Contezolid nests into a hydrophobic cleft formed by A2451.Critical Differentiator: Linezolid's acetamide group cannot form this tight interaction. This contributes to Contezolid's higher affinity.[1]
C2452 HydrophobicStabilizes the orientation of the isoxazole ring alongside A2451.Enhances the "lock-and-key" fit of the non-coplanar B/C ring system.
G2505 Steric / DisplacementThe drug occupies the space where G2505 would normally interact with incoming tRNA.Primary mechanism of translation inhibition.
U2504 Van der WaalsProximal contact stabilizing the oxazolidinone core.Conserved interaction across the oxazolidinone class.[2]
A2503 Hydrogen BondH-bond between the C5-substituent and the ribose backbone.Anchors the drug in the correct orientation.
Comparative Binding Topology

The defining feature of Contezolid is the isoxazole ring at the C5 position (replacing linezolid's acetamide).

  • Linezolid: The acetamide group is flexible and extends into the solvent/pocket interface.

  • Contezolid: The isoxazole ring is rigid and non-coplanar with the phenyl ring. This geometry forces the molecule into a deeper, more specific engagement with the A2451/C2452 hydrophobic pocket.[2][3]

Interaction Map

BindingMap Contezolid Contezolid (Active Drug) A2451 A2451 (23S rRNA) Contezolid->A2451 Isoxazole Pi-Stacking C2452 C2452 (23S rRNA) Contezolid->C2452 Hydrophobic Nesting G2505 G2505 (PTC Core) Contezolid->G2505 Steric Displacement A2503 A2503 (Backbone) Contezolid->A2503 Hydrogen Bond Label Key Interactions in the 50S PTC

Figure 2: Interaction network of Contezolid within the 50S Ribosomal Subunit PTC.

Structural Basis for Reduced Toxicity

A major limitation of linezolid is myelosuppression, caused by inhibition of mitochondrial protein synthesis. Bacterial and mitochondrial ribosomes share high homology in the PTC, but they are not identical.

  • The Selectivity Filter: The human mitochondrial ribosome has subtle structural differences in the region corresponding to bacterial A2451/C2452 .

  • Mechanism: Contezolid's isoxazole ring is highly optimized for the bacterial hydrophobic pocket.[4] It fits poorly into the homologous human mitochondrial pocket due to steric clashes or lack of complementary hydrophobic residues.

  • Result: This structural "mismatch" results in a significantly lower affinity for mitochondrial ribosomes (

    
     is higher), thereby preserving mitochondrial function and reducing the risk of thrombocytopenia and anemia.
    

Experimental Protocols: Validating Binding

To rigorously validate the binding site and affinity, the following self-validating workflows are recommended.

Cryo-EM Structure Determination Workflow

This protocol is the gold standard for visualizing the drug-ribosome interaction (e.g., reproducing PDB 6WQN results).

Reagents: Purified 70S ribosomes (S. aureus or E. coli), Contezolid (active form), Quantifoil grids.

  • Complex Formation: Incubate 70S ribosomes (100 nM) with Contezolid (10-50 µM, >100x

    
    ) in Buffer A (50 mM HEPES pH 7.5, 100 mM 
    
    
    
    , 10 mM
    
    
    ) for 30 mins at 37°C.
  • Grid Preparation: Apply 3 µL of complex to glow-discharged Quantifoil R1.2/1.3 grids. Blot for 3-4s at 4°C/100% humidity and plunge-freeze in liquid ethane.

  • Data Collection: Collect movies on a Titan Krios (300 kV) with a direct electron detector (e.g., K3). Target Nyquist resolution < 3 Å.[5][6]

  • Processing:

    • Motion correction (MotionCor2).

    • Particle picking and 2D classification (Relion/CryoSPARC).

    • 3D reconstruction and refinement.

    • Validation: The density for the drug should only appear in the presence of the ligand. Compare maps with apo-ribosome to confirm density assignment to Contezolid.

Workflow Diagram

CryoEMWorkflow Start Purified 70S Ribosome + Contezolid (Excess) Incubate Incubation 30 min @ 37°C Start->Incubate Freeze Plunge Freezing (Liquid Ethane) Incubate->Freeze Collect Data Collection (Titan Krios 300kV) Freeze->Collect Process Image Processing (Relion/CryoSPARC) Collect->Process Model Atomic Modeling (Fit into Density) Process->Model

Figure 3: Cryo-EM workflow for structural validation of ligand binding.

References

  • Wright, A., et al. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Pharmacology & Translational Science. [Link][7]

  • Belousoff, M.J. (2020). PDB Entry 6WQN: Structure of the 50S subunit of the ribosome from Methicillin Resistant Staphylococcus aureus in complex with the antibiotic, contezolid.[8] RCSB Protein Data Bank. [Link][5]

  • Gordeev, M.F., & Yuan, Z.Y. (2014). New potent antibacterial oxazolidinone (MRX-I) with an improved safety profile. Journal of Medicinal Chemistry. [Link]

  • Hoy, S.M. (2021). Contezolid: First Approval. Drugs. [Link][1][9]

  • Wilson, D.N., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences. [Link]

Sources

The Spectrum of Activity for Contezolid Acefosamil: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectrum of Activity for Contezolid Acefosamil Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Contezolid acefosamil (CZA, MRX-4) represents a significant evolution in the oxazolidinone class of antibiotics.[1] Designed to overcome the dose-limiting toxicities of linezolid—specifically myelosuppression and monoamine oxidase (MAO) inhibition—CZA serves as a water-soluble prodrug for the active moiety, contezolid (CZD, MRX-I) .

This guide delineates the spectrum of activity for contezolid, detailing its efficacy against multidrug-resistant (MDR) Gram-positive pathogens and Mycobacterium tuberculosis.[2][3] It provides critical experimental protocols for researchers, distinguishing between the prodrug (used in vivo) and the active metabolite (required for in vitro assays).

Chemical & Pharmacological Basis[2][4][5]

To accurately assess the spectrum of activity, one must understand the relationship between the administered form and the active agent.

2.1 The Prodrug Paradox

Contezolid acefosamil is devoid of intrinsic antibacterial activity .[4] It relies on a two-step metabolic activation in vivo.

  • Step 1: O-deacetylation (likely via esterases) to the intermediate MRX-1352.

  • Step 2: N-dephosphorylation (via phosphoramidases) to release the active contezolid .

Research Implication: For in vitro susceptibility testing (MIC determination), researchers must use Contezolid , not Contezolid acefosamil. Using the prodrug in standard broth microdilution will yield false-negative results due to the absence of activating enzymes in the media.

2.2 Structural Determinants of Safety

Contezolid differs from linezolid by a key structural modification: a trifluorophenyl ring (specifically an ortho-fluorine) replacing the morpholine ring's surroundings. This steric and electronic alteration reduces binding affinity for human mitochondrial ribosomes and MAO enzymes, thereby widening the therapeutic window without compromising ribosomal binding in bacteria.

ProdrugActivation CZA Contezolid Acefosamil (Prodrug, Inactive) MRX1352 MRX-1352 (Intermediate) CZA->MRX1352 O-deacetylation (Esterases) CZD Contezolid (Active Drug) MRX1352->CZD N-dephosphorylation (Phosphoramidases) Target Bacterial 50S Ribosome (Inhibition of 70S Complex) CZD->Target Binds 23S rRNA

Figure 1: Metabolic activation pathway of Contezolid Acefosamil to the active Contezolid.

Spectrum of Activity

The spectrum of contezolid mirrors that of linezolid but with notable potency retention against resistant phenotypes.[5]

3.1 Aerobic Gram-Positive Cocci

Contezolid exhibits potent activity against the "ESKAPE" pathogens of the Gram-positive world.

OrganismPhenotypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)Comparison to Linezolid
Staphylococcus aureus MRSA / MSSA0.51.0Equivalent or 2-fold more potent
Enterococcus faecalis VRE (VanA/VanB)0.5 - 1.02.0Equivalent; better MIC distribution
Enterococcus faecium VRE (VanA/VanB)0.51.0Equivalent
Streptococcus pneumoniae PRSP (Penicillin-R)0.250.5Equivalent
Staphylococcus epidermidis MRSE0.250.52-fold more potent
3.2 Mycobacteria and Actinomycetes

A critical differentiator for contezolid is its utility in long-term regimens for tuberculosis and nocardiosis due to its improved safety profile.

  • Mycobacterium tuberculosis (Mtb): Active against MDR and XDR strains.[2]

    • MIC Range: 0.125 – 1.0 mg/L.

    • Intracellular Activity: Demonstrates robust intracellular killing in macrophage models, comparable to linezolid.

  • Nocardia spp.:

    • N. cyriacigeorgica & N. farcinica: Contezolid shows lower MICs compared to linezolid in head-to-head studies.

3.3 Anaerobes

Activity is driven by the oxazolidinone class effect.[1]

  • Gram-Positive Anaerobes: Highly active against Peptostreptococcus, Finegoldia magna, and Actinomyces spp. (MIC ≤ 2 mg/L).[5][6]

  • Gram-Negative Anaerobes: Limited activity against Bacteroides fragilis group (MIC 4–8 mg/L), similar to linezolid.[7]

  • Clostridioides difficile: Generally susceptible (MIC ~2 mg/L), though not a primary indication.

3.4 Resistance Profile
  • Cross-Resistance: Strains harboring the plasmid-mediated cfr (rRNA methyltransferase) or optrA (ABC transporter) genes generally show reduced susceptibility to contezolid, similar to linezolid.

  • Mutation Frequency: Spontaneous resistance frequency is low (<10⁻⁹). In Mtb, resistance is linked to rplC and rrl mutations; however, some data suggests a lack of complete cross-resistance in specific mce3R mutants.

Spectrum Core Core Spectrum (MIC <= 2 mg/L) MRSA MRSA / MSSA Core->MRSA VRE VRE (E. faecium/faecalis) Core->VRE Mtb M. tuberculosis (MDR/XDR) Core->Mtb AnaerobesGP GP Anaerobes (Peptostreptococcus) Core->AnaerobesGP Limited Limited Activity (MIC > 4 mg/L) AnaerobesGN GN Anaerobes (B. fragilis) Limited->AnaerobesGN GramNeg Enterobacterales (E. coli, K. pneumoniae) Limited->GramNeg

Figure 2: Hierarchical overview of Contezolid's antimicrobial spectrum.

Experimental Methodologies

To ensure scientific integrity, the following protocols must be adhered to.

Protocol A: In Vitro MIC Determination (Broth Microdilution)

Objective: Determine the susceptibility of clinical isolates.[2][5][7] Critical Note: Do NOT use Contezolid Acefosamil. Use Contezolid .[1][2][8][4][5][7][9][10][11]

  • Reagent Preparation:

    • Dissolve Contezolid powder in DMSO (dimethyl sulfoxide) to create a stock solution (e.g., 10 mg/mL).

    • Validation: Ensure the powder is >98% pure active moiety.

  • Media:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • For Streptococci: Supplement with 2-5% lysed horse blood.

    • For Mtb: Use Middlebrook 7H9 broth supplemented with OADC.

  • Inoculum:

    • Prepare a 0.5 McFarland standard suspension (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute to achieve a final well concentration of 5 x 10⁵ CFU/mL.

  • Assay Execution:

    • Dispense serial two-fold dilutions of Contezolid (Range: 0.03 – 64 mg/L).

    • Incubate at 35°C ± 2°C for 16-20 hours (24h for Enterococci; 7-14 days for Mtb).

  • Quality Control (QC):

    • Include S. aureus ATCC 29213. Expected Range: 0.25 – 1.0 mg/L (verify against CLSI M100 standards for linezolid if specific contezolid breakpoints are unavailable, but note they are often identical).

Protocol B: In Vivo Efficacy (Murine Thigh Infection Model)

Objective: Assess efficacy in a living system.[2][4][7][12] Critical Note: Use Contezolid Acefosamil (CZA) to mimic clinical dosing.[13]

  • Infection:

    • Induce neutropenia in mice (Cyclophosphamide: 150 mg/kg Day -4, 100 mg/kg Day -1).

    • Inoculate thigh muscle with 10⁵-10⁶ CFU of MRSA.

  • Treatment:

    • Administer CZA via oral gavage or IV tail vein injection.

    • Dosing: Calculate human-equivalent dose based on AUC (Area Under Curve).

    • Control: Linezolid (parallel arm).

  • Endpoint:

    • Harvest thighs at 24 hours.

    • Homogenize and plate for CFU enumeration.

    • Success Metric: >2 log₁₀ reduction in bacterial load compared to untreated controls.

Clinical Relevance & Safety Profile

The primary driver for contezolid acefosamil's development is not a broader spectrum, but a safer one.

  • Myelosuppression: In Phase 3 trials, contezolid demonstrated a significantly lower incidence of thrombocytopenia compared to linezolid (approx. 2% vs. ~15-30% in long-term use). This allows for treatment durations exceeding the standard 14-28 day limit of linezolid.

  • Serotonin Syndrome: The reduced MAO-A/B inhibition minimizes the risk of interaction with SSRIs, a common contraindication for linezolid.

References
  • Gordeev, M. F., & Yuan, Z. Y. (2014). New potent antibacterial oxazolidinone (MRX-I) with an improved safety profile.[2][10] Journal of Medicinal Chemistry, 57(11), 4487–4497. Link

  • Eckburg, P. B., et al. (2017). Safety, tolerability, pharmacokinetics, and pharmacodynamics of the novel oxazolidinone MRX-I in a randomized, double-blind, placebo-controlled, phase 1 study. Antimicrobial Agents and Chemotherapy, 61(4), e02336-16. Link

  • Shoen, C., et al. (2018).[3] In vitro and in vivo activities of contezolid (MRX-I) against Mycobacterium tuberculosis.[2][3] Antimicrobial Agents and Chemotherapy, 62(8), e00493-18.[3] Link[3]

  • Wang, L., et al. (2021).[14] In vitro activity of contezolid against methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus, and strains with linezolid resistance genes from China.[5][6] Frontiers in Microbiology, 12, 725082. Link

  • Hoy, S. M. (2021). Contezolid: First Approval. Drugs, 81(13), 1587–1591. Link

Sources

The Evolution and Engineering of Contezolid Acefosamil (MRX-4): A Technical Whitepaper on MicuRx's Next-Generation Oxazolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Molecular Rationale

The oxazolidinone class of antibiotics, pioneered by linezolid, represents a critical line of defense against multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). However, the clinical utility of early-generation oxazolidinones is severely bottlenecked by dose-limiting hematological toxicities (myelosuppression) and the risk of serotonin syndrome due to off-target monoamine oxidase-A (MAO-A) inhibition [[1]]().

MicuRx Pharmaceuticals engineered Contezolid (MRX-I) to directly address these structural liabilities. By replacing the traditional morpholine ring found in linezolid with a novel 2,3-dihydropyridin-4-one (DHPO) ring, MicuRx scientists sterically hindered the molecule's affinity for the MAO-A binding pocket while preserving the precise spatial geometry required to bind the 23S rRNA of the bacterial 50S ribosomal subunit 1. This structural innovation successfully decoupled antibacterial efficacy from hematological toxicity.

However, a secondary challenge emerged: Contezolid possesses poor aqueous solubility, rendering it unsuitable for intravenous (IV) administration. Because severe acute bacterial skin and skin structure infections (ABSSSI) and diabetic foot infections (DFI) often require immediate, high systemic drug exposure, an IV formulation was clinically imperative. This necessity birthed Contezolid acefosamil (MRX-4/CZA) , an innovative O-acyl phosphoramidate prodrug of contezolid [[2]]().

Prodrug Engineering and Mechanism of Action

Contezolid acefosamil represents the first-in-class use of an O-acyl phosphoramidate prodrug moiety. This specific functional group was selected because it dramatically enhances aqueous solubility (>200 mg/mL) while maintaining excellent hydrolytic stability at the physiological pH required for IV infusion 2.

Upon administration, CZA is pharmacologically inert. It undergoes a rapid, sequential metabolic activation in vivo. First, it is hydrolyzed into an intermediate metabolite (MRX-1352), which is subsequently cleaved by systemic enzymes to release the active moiety, Contezolid (CZD) 3. The active CZD then penetrates bacterial cells and binds to the peptidyl transferase center of the 50S ribosomal subunit, halting mRNA translation and bacterial proliferation [[4]](). Finally, CZD is degraded into the inactive metabolite MRX-1320 and excreted via urine 5.

MOA CZA Contezolid Acefosamil (MRX-4) MRX1352 Intermediate (MRX-1352) CZA->MRX1352 Hydrolysis CZD Active Contezolid (MRX-I) MRX1352->CZD Enzymatic Cleavage Ribosome 50S Ribosomal Subunit (Target) CZD->Ribosome Binds 23S rRNA

Metabolic activation of Contezolid acefosamil and its ribosomal mechanism of action.

Pharmacokinetic Profiling & Clinical Translation

Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies conducted in healthy subjects demonstrated that Contezolid acefosamil exhibits highly predictable, dose-proportional pharmacokinetics [[3]](). Because the prodrug converts rapidly, systemic exposure is primarily driven by the active CZD.

A critical finding from these studies was that the apparent total clearance of oral CZD is approximately 16.0 L/h, with a steady-state volume of distribution of 20.5 L [[6]](). To achieve immediate therapeutic efficacy (AUC between 75 and 100 mg*h/L), a front-loaded dosing strategy is required.

Quantitative Pharmacokinetic Summary

The following table summarizes the PK parameters of the active drug (Contezolid) following the administration of the prodrug (Contezolid acefosamil) in Phase I SAD trials 3.

Route of CZA AdminDose (mg)Cmax of CZD (mg/L)AUC0–inf of CZD (h·mg/L)Median Tmax (h)Mean t1/2 (h)
Intravenous (IV) 5001.95 ± 0.5740.25 ± 10.122.0013.33
Intravenous (IV) 200015.61 ± 4.88129.41 ± 38.302.7516.74
Oral (PO) 5008.66 ± 2.6030.44 ± 7.332.50N/A
Oral (PO) 150037.10 ± 8.66162.36 ± 47.082.98N/A

Self-Validating Experimental Methodologies

To ensure rigorous scientific integrity during the development of CZA, MicuRx and its clinical partners utilized self-validating experimental protocols. Below are two foundational methodologies used to characterize the drug.

Protocol 1: Ex Vivo Prodrug Conversion & LC-MS/MS Quantification

Objective: Accurately quantify CZA, MRX-1352, and CZD in human plasma without artifactual ex vivo degradation. Causality: Because CZA is an O-acyl phosphoramidate, it is highly susceptible to rapid hydrolysis by plasma esterases. If esterase activity is not immediately quenched upon blood collection, the measured CZA levels will be falsely low, and CZD levels falsely high, corrupting the PK model. Step-by-Step Methodology:

  • Matrix Preparation: Pre-chill collection tubes containing K2EDTA and an esterase inhibitor cocktail (e.g., dichlorvos or sodium fluoride).

  • Sample Collection & Quenching: Draw venous blood directly into the pre-chilled tubes. Invert gently and immediately centrifuge at 4°C (3000 x g for 10 mins) to separate plasma.

  • Protein Precipitation: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS) for both CZA and CZD.

  • Self-Validation Step: Include a "Blank Matrix Spike" QC sample. Spike known concentrations of CZA into blank plasma after the addition of the esterase inhibitor. If CZA degrades into MRX-1352 in this QC sample during the LC-MS/MS run, the quenching protocol is deemed invalid.

  • Quantification: Analyze the supernatant via LC-MS/MS using a C18 column with a gradient mobile phase of 0.1% formic acid in water/acetonitrile.

Protocol 2: Population Pharmacokinetic (PopPK) Monte Carlo Simulation

Objective: Establish a safe and effective IV-to-oral step-down dosing regimen for Phase III trials. Causality: Severe infections require rapid target attainment. PopPK modeling determines if an initial IV loading dose can saturate the volume of distribution before transitioning to a maintenance oral dose, ensuring the AUC remains within the therapeutic window (75–100 mg*h/L) 7. Step-by-Step Methodology:

  • Data Pooling: Aggregate concentration-time data for CZA, MRX-1352, and CZD from Phase I (healthy) and Phase II (patient) cohorts.

  • Structural Modeling: Construct a multi-compartment model in NONMEM, defining sequential first-order conversion rates (CZA → MRX-1352 → CZD).

  • Covariate Analysis: Evaluate the impact of renal clearance, body weight, and food intake (which enhances CZD bioavailability) on the apparent total clearance.

  • Monte Carlo Simulation: Simulate 1,000 virtual patients receiving a loading dose of 2000 mg IV CZA, followed by either 1000 mg IV CZA q12h or 800 mg PO CZD q12h.

  • Self-Validation Step: Execute a Visual Predictive Check (VPC). Overlay the simulated 90% prediction intervals with the actual observed Phase II clinical data. The model is validated only if the empirical data points distribute symmetrically within the simulated confidence bounds.

Clinical Milestones and Development Trajectory

The clinical journey of Contezolid and its prodrug has been marked by rapid progression, driven by the urgent global need for safer anti-MRSA therapeutics.

In 2018, recognizing the potential of this next-generation oxazolidinone, the U.S. FDA granted both Contezolid and Contezolid acefosamil Qualified Infectious Disease Product (QIDP) and Fast Track designations for the treatment of ABSSSI 8. By 2019, MicuRx reported positive top-line results from a pivotal Phase 3 trial in China for oral contezolid in complicated skin and soft tissue infections (cSSTI), proving noninferiority to linezolid with significantly fewer hematologic adverse events 9. Concurrently, the US Phase 2 trial for CZA (MRX4-201) met all primary and secondary efficacy endpoints 10.

This robust clinical data culminated in the first global regulatory approval of Contezolid by China's National Medical Products Administration (NMPA) in June 2021 11.

Workflow Preclin Preclinical Engineering DHPO Ring & Phosphoramidate Phase1 Phase I Trials PK/PD & Safety Profiling Preclin->Phase1 Phase2 Phase II Trials ABSSSI Efficacy (IV/PO) Phase1->Phase2 Phase3 Phase III & PopPK IV-to-Oral Switch Validation Phase2->Phase3

Strategic clinical development pipeline of Contezolid acefosamil by MicuRx.

The successful engineering of Contezolid acefosamil demonstrates a masterclass in rational drug design—solving a biological toxicity problem via core ring substitution, and subsequently solving a physicochemical solubility problem via advanced prodrug functionalization.

References

  • [4] What is Contezolid Acefosamil used for? - Patsnap Synapse. Patsnap.

  • [3] A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects. Antimicrobial Agents and Chemotherapy - ASM Journals.

  • [2] Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. ACS Publications.

  • [7] Population Pharmacokinetics of Contezolid Acefosamil and Contezolid – Rationale for a Safe and Effective Loading Dose Regimen. PMC - NIH.

  • [9] MicuRx Reports Positive Top-line Results of a China Phase 3 Clinical Trial for Novel Antibiotic Contezolid in Complicated Skin and Soft Tissue Infections. BioSpace.

  • [6] Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens. PubMed - NIH.

  • [5] A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects. PMC - NIH.

  • [1] Contezolid. Monoamine oxidase-A (MAO-A) inhibitor, Treatment of acute bacterial skin and skin structure infections. Portico.

  • [11] Contezolid: First Approval. PMC - NIH.

  • [10] MicuRx Pharmaceuticals Reports Positive Top-Line Results from a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil. MicuRx Pharmaceuticals, Inc.

  • [8] MicuRx Announces Receipt of FDA's QIDP and Fast Track Designations for Contezolid and Contezolid Acefosamil. MicuRx Pharmaceuticals, Inc.

Sources

Methodological & Application

Pharmacokinetic Modeling of Contezolid Acefosamil (MRX-4) Conversion: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive technical framework for characterizing the pharmacokinetics (PK) of Contezolid Acefosamil (CZA, MRX-4) , a water-soluble prodrug of the oxazolidinone antibiotic Contezolid (CZ, MRX-I) . Unlike simple prodrugs, CZA undergoes a unique two-step activation process involving an intermediate metabolite (MRX-1352 ) before yielding the active drug.

Accurate modeling of this system requires a sophisticated structural model that accounts for Michaelis-Menten conversion kinetics , auto-inducible clearance , and pH-dependent hydrolysis . This guide details the bioanalytical protocols, in vitro assays, and computational modeling strategies necessary to support drug development and dosage optimization for this class of compounds.

Scientific Background & Mechanism of Action[1]

The Solubility Challenge

Contezolid (MRX-I) is a potent oxazolidinone designed to reduce the myelosuppression and monoamine oxidase (MAO) inhibition associated with linezolid.[1] However, its low aqueous solubility limits intravenous (IV) formulation.[2] Contezolid Acefosamil (CZA) was developed as an O-acyl phosphoramidate prodrug to enhance solubility (>200 mg/mL), enabling IV administration.[1]

The Two-Step Activation Pathway

The conversion of CZA to active Contezolid is not a single-step hydrolysis. It proceeds through a distinct intermediate, MRX-1352 .[2][3][4][5][6]

  • Step 1 (Deacylation): CZA is rapidly converted to MRX-1352 via enzymatic O-deacylation. This step follows saturable (Michaelis-Menten) kinetics.

  • Step 2 (Activation): MRX-1352 (an N-phosphono derivative) is hydrolyzed to Contezolid . This step involves both spontaneous pH-mediated hydrolysis and enzymatic cleavage (likely phosphatases). Crucially, this step exhibits auto-induction , where the conversion rate increases with time and concentration.[5]

  • Elimination: Active Contezolid is metabolized to MRX-1320 (inactive) via oxidative metabolism.[5]

Pathway Visualization

The following diagram illustrates the structural relationship and kinetic flow between the parent prodrug, intermediate, active drug, and metabolite.

CZA_Conversion_Pathway CZA Contezolid Acefosamil (CZA / MRX-4) [Prodrug] MRX1352 MRX-1352 [Intermediate] CZA->MRX1352 Rapid O-Deacylation (Saturable, MM Kinetics) Elimination1 CZA->Elimination1 Minor Loss CZ Contezolid (CZ / MRX-I) [Active Drug] MRX1352->CZ N-P Hydrolysis (Auto-Inducible) Elimination2 MRX1352->Elimination2 Renal/Other MRX1320 MRX-1320 [Inactive Metabolite] CZ->MRX1320 Oxidative Metabolism (Linear) Elimination3 CZ->Elimination3 Renal/Fecal

Caption: Metabolic cascade of Contezolid Acefosamil. Red arrows indicate activation steps requiring specific modeling parameters.

Protocol: Bioanalytical Quantification (LC-MS/MS)

Objective: Simultaneous quantification of CZA, MRX-1352, Contezolid, and MRX-1320 in plasma. Critical Challenge: CZA and MRX-1352 are unstable in plasma ex-vivo. Without stabilization, CZA converts to MRX-1352/CZ during sample processing, leading to overestimation of the active drug.

Sample Collection & Stabilization
  • Anticoagulant: Use K2-EDTA tubes.

  • Stabilization (CRITICAL):

    • Immediately upon collection, place blood on wet ice.

    • Centrifuge at 4°C (3000 x g, 10 min) to harvest plasma.

    • Acidification: Add 10 µL of 10% Formic Acid or 0.5M Citric Acid per 100 µL of plasma immediately. This lowers pH to < 4.0, inhibiting spontaneous hydrolysis of the phosphoramidate bond.

    • Flash freeze at -70°C.

LC-MS/MS Conditions
  • Instrument: Sciex API 4000/5000 or equivalent Triple Quad.

  • Column: Phenomenex Gemini C6-Phenyl (2.0 x 50 mm, 5 µm) or Agilent ZORBAX Eclipse Plus C18.

    • Rationale: Phenyl phases often provide better separation for polar prodrugs/metabolites than standard C18.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[7][8]

    • B: 0.1% Formic acid in Acetonitrile.[7][8]

  • Gradient: Steep gradient (5% B to 95% B over 3-4 mins) to elute the polar CZA early and the lipophilic CZ later.

  • Internal Standards: Use stable isotope-labeled analogs (e.g., Contezolid-d5, MRX-1352-d5) to compensate for matrix effects and potential on-column conversion.

Quality Control
  • Conversion Check: Prepare QC samples containing only CZA. Analyze them; if Contezolid peaks appear >5% of the parent, the stabilization or extraction method is failing.

Protocol: In Vitro Conversion Kinetics

Objective: To determine the


 and 

for the CZA

MRX-1352 step and characterize the MRX-1352

CZ conversion.
Experimental Design
  • Systems:

    • Human Plasma (pH 7.4).

    • Human Liver S9 Fraction / Microsomes.

    • Intestinal Fluid (Simulated, SGF/SIF) for oral bioavailability assessment.

  • Substrate Concentration: Range from 0.1 µM to 100 µM (spanning therapeutic range).

  • Incubation: 37°C in water bath.

Workflow
  • Initiation: Spike CZA into the matrix.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 200 µL ice-cold Acetonitrile containing Internal Standard + 1% Formic Acid (to stop hydrolysis).

  • Analysis: Quantify disappearance of CZA and appearance of MRX-1352 and CZ.

Data Analysis

Fit the initial velocity (


) vs. concentration (

) to the Michaelis-Menten equation to derive parameters for the structural model:

Note: If the conversion is purely chemical (pH dependent), the plot will be linear (First-order kinetics).

Pharmacokinetic Modeling Framework

Objective: Construct a population PK (PopPK) model that captures the delay and non-linearity of the prodrug activation.

Structural Model Design

The model must be a multi-compartment catenary system .

  • Compartment 1 (CZA): Receives IV input. Elimination is split between:

    • 
       (First-order elimination of prodrug).
      
    • 
       (Conversion to MRX-1352, Michaelis-Menten).
      
  • Compartment 2 (MRX-1352): Receives input from Cmp 1.

    • 
       (Conversion to CZ). Key Feature:  This parameter is time-dependent (auto-induction).
      
  • Compartment 3 (Contezolid): Receives input from Cmp 2.[5]

    • Standard 2-compartment disposition (

      
      ).
      
Mathematical Formulation (Differential Equations)

The following equations describe the mass balance for the central compartments.

1. CZA Compartment (


): 


2. MRX-1352 Compartment (


): 


Where

3. Auto-Induction Function for


: 
The conversion of MRX-1352 to CZ accelerates over time. This is modeled using an empirical induction function (e.g., Emax type) dependent on time or cumulative exposure:


4. Contezolid Compartment (


): 


Modeling Workflow Visualization

PK_Modeling_Workflow Data Clinical Data Input (CZA, 1352, CZ Plasma Conc) Step1 Base Model: Independent Fits per Analyte Data->Step1 Step2 Integrated Model: Link Parents to Metabolites Step1->Step2 Refine Refinement: Add MM Kinetics & Auto-Induction Step2->Refine Mis-fit detected (e.g. CZA saturation) Step3 Covariate Analysis: Weight, Age, Renal Function Final Final PopPK Model (Simulations & Dosing) Step3->Final Refine->Step3

Caption: Step-wise workflow for developing the integrated PopPK model.

Key Pharmacokinetic Parameters

When analyzing data, focus on these derived parameters to validate the model:

ParameterDefinitionTypical Value (Healthy)Interpretation

(CZ)
Total Clearance of Active Drug~16.0 L/hModerate clearance; active drug is main driver of efficacy.

(CZA)
Max Conversion RateHighIndicates rapid "burst" of MRX-1352 formation post-IV.

Bioavailability>90%High oral absorption allows IV-to-Oral switch.

(CZ)
Half-life~5-6 hoursSupports q12h dosing.
Induction Factor Increase in conversion rate~1.5x over 7 daysConversion becomes more efficient with multiple doses.

References

  • Bulitta, J. B., et al. (2024). Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens.[5][6][9] Antimicrobial Agents and Chemotherapy.[1][3] Link

  • Eckburg, P. B., et al. (2017). Safety, tolerability, pharmacokinetics, and pharmacodynamics of the novel oxazolidinone MRX-I in healthy adults. Antimicrobial Agents and Chemotherapy.[1][3] Link

  • Gordeev, M. F., & Yuan, Z. Y. (2014). New potent, safe and soluble oxazolidinones. Bioorganic & Medicinal Chemistry Letters. Link

  • Li, Y., et al. (2023). A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects.[10] Frontiers in Pharmacology. Link

  • Zhang, W., et al. (2022). Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid.[11][12] Pharmaceuticals.[13][1][2][3][6][11][12] Link

Sources

Application Note: Precision Dosing Regimens for Contezolid Acefosamil in Diabetic Foot Infections

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diabetic Foot Infections (DFI) represent a critical unmet medical need, often complicated by multidrug-resistant (MDR) Gram-positive pathogens such as MRSA and VRE. While Linezolid has historically been the standard of care for these resistant infections, its long-term use (often required for DFI) is dose-limited by myelosuppression (thrombocytopenia, anemia) and monoamine oxidase (MAO) inhibition.

Contezolid acefosamil (CZA, MRX-4) is a novel, water-soluble prodrug of contezolid (MRX-I) designed to overcome these toxicity barriers. This application note details the Phase 3-validated dosing regimens, pharmacokinetic (PK) rationale, and experimental protocols for deploying CZA in DFI studies. The regimen utilizes a "front-loading" IV strategy to ensure rapid tissue saturation, followed by a seamless oral step-down to maintain efficacy while minimizing hematologic risks.

Pharmacology & Mechanism of Action

The Prodrug Strategy

Contezolid acefosamil is not the active moiety.[1] It is a double-prodrug designed for high aqueous solubility (allowing IV administration), which the active molecule, contezolid, lacks. Upon administration, CZA undergoes a two-step enzymatic conversion to release the active antibiotic.

Metabolic Pathway Visualization

The following diagram illustrates the conversion of the prodrug CZA to the active Contezolid and its subsequent clearance.[2]

MetabolicPathway CZA Contezolid Acefosamil (Prodrug, MRX-4) MRX1352 MRX-1352 (Intermediate) CZA->MRX1352 O-deacetylation (Rapid, Esterases) Contezolid Contezolid (Active Moiety, MRX-I) MRX1352->Contezolid N-dephosphorylation (Phosphatases) MRX1320 MRX-1320 (Inactive Metabolite) Contezolid->MRX1320 Oxidation (FMO5 mediated) Ribosome 50S Ribosomal Subunit (Target) Contezolid->Ribosome Binds Peptidyl Transferase Center

Figure 1: Metabolic activation pathway of Contezolid Acefosamil. The prodrug (CZA) is rapidly converted to the intermediate MRX-1352, then to the active Contezolid, which targets bacterial protein synthesis.

Mechanism of Action

Contezolid belongs to the oxazolidinone class.[2][3][4][5][6] It inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.

  • Differentiation: Unlike Linezolid, Contezolid has a modified structure (isoxazole ring) that significantly reduces binding to human mitochondrial ribosomes, the primary driver of myelosuppression.

Recommended Dosing Regimen (Phase 3 Standard)

The following regimen is derived from Phase 3 clinical data (e.g., NCT05369052) and is optimized for moderate-to-severe DFI where rapid tissue penetration is critical.

Intravenous (IV) Initiation[2][4][5][6][7][8]
  • Loading Dose: 2000 mg Contezolid Acefosamil (IV) × 1 dose.[2][4][5][6][7]

    • Rationale: Rapidly achieves steady-state concentrations of the active moiety (Contezolid) in plasma and inflamed soft tissue.

    • Administration: Infuse over 90 minutes.

  • Maintenance Dose: 1000 mg Contezolid Acefosamil (IV) q12h.[2][4][5][6]

    • Start: 12 hours after the loading dose.[2][3][4][5][8][9][10]

    • Administration: Infuse over 60 minutes.

Oral Step-Down Therapy
  • Trigger: Clinical stability (usually after ≥3-5 days of IV therapy).

  • Dose: 800 mg Contezolid (Oral Tablet) q12h.[2][4][5][6][7]

    • Bioavailability:[11] The 800 mg oral dose provides exposure (AUC) comparable to the 1000 mg IV prodrug maintenance dose.

    • Food Effect: Administer with or without food (minimal impact on absorption).

Duration of Therapy[2]
  • Standard DFI: 14 to 28 days total (IV + Oral).

  • Note: Extended durations (>28 days) have shown a favorable safety profile compared to Linezolid, which typically requires cessation due to toxicity.

Dosing Workflow Diagram

DosingProtocol Start Patient Diagnosis: Moderate/Severe DFI Loading IV Loading Dose 2000 mg CZA (over 90 min) Start->Loading Maintenance IV Maintenance 1000 mg CZA q12h (over 60 min) Loading->Maintenance 12h later Assess Clinical Stability Assessment (Day 3-5) Maintenance->Assess OralSwitch Switch to Oral 800 mg Contezolid q12h Assess->OralSwitch Stable ContinueIV Continue IV Re-assess q24h Assess->ContinueIV Unstable End End of Therapy (Day 14-28) OralSwitch->End ContinueIV->Maintenance

Figure 2: Clinical decision algorithm for Contezolid Acefosamil dosing in DFI. Note the critical loading dose to ensure rapid therapeutic onset.

Application Protocols

Protocol A: Pharmacokinetic (PK) Assessment in DFI

Objective: To quantify the conversion of prodrug to active moiety and assess tissue penetration.

1. Sampling Schedule (Steady State - Day 3):

  • Pre-dose (Trough): 0h (immediately before infusion).

  • Peak: End of infusion (1h).

  • Distribution Phase: 2h, 4h, 8h, 12h.

2. Analyte Handling:

  • Challenge: CZA converts to Contezolid ex vivo if not stabilized.

  • Stabilization: Blood samples must be collected in tubes containing sodium fluoride/potassium oxalate (esterase inhibitors) and immediately centrifuged at 4°C.

  • Storage: Plasma must be acidified (if required by specific assay) and stored at -70°C.

3. Bioanalytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH).

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Transitions (MRM):

    • CZA (Prodrug): m/z 553.1 → [Fragment specific to phosphate group].

    • Contezolid (Active): m/z 409.1 → [Fragment specific to isoxazole ring].

Protocol B: Microbiological Efficacy Monitoring

Objective: Confirm susceptibility of DFI pathogens (MRSA, VRE).

1. Bacterial Isolation:

  • Obtain deep tissue biopsy or curettage (swabs are inferior for DFI).

  • Isolate Gram-positive cocci.

2. MIC Determination (Broth Microdilution):

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: 5 x 10^5 CFU/mL.

  • Breakpoint Interpretation (CLSI/EUCAST):

    • Susceptible: ≤ 2 µg/mL (Provisional, based on Linezolid breakpoints).

    • Note: Contezolid often exhibits MICs 2-fold lower than Linezolid against MDR strains.

Safety & Toxicity Monitoring

Unlike Linezolid, Contezolid Acefosamil does not require weekly complete blood counts (CBC) for short durations, but for DFI (long-term), the following schedule is recommended to validate safety.

ParameterFrequencyThreshold for ActionRationale
Platelet Count Baseline, then Weekly< 75% of BaselineCZA has significantly reduced myelosuppression risk compared to Linezolid.
Hemoglobin Baseline, then WeeklyDrop > 2 g/dLMonitor for anemia, though risk is low.
Blood Pressure Daily (Inpatient)SBP > 160 mmHgCZA has 10-fold lower MAO inhibition than Linezolid; tyramine interaction is rare but possible.

Data Summary: CZA vs. Linezolid[14]

FeatureContezolid Acefosamil (CZA)Linezolid (LNZ)
Bioavailability 100% (IV), ~90% (Oral Active)100% (IV/Oral)
Myelosuppression Low (Minimal mitochondrial binding)High (Dose-limiting >14 days)
MAO Inhibition Weak (Low interaction risk)Moderate (SSRI contraindication)
Dosing Frequency q12hq12h
Renal Adjustment None required (Safe in renal failure)Caution (Metabolite accumulation)

References

  • MicuRx Pharmaceuticals. (2024).[6][10] Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens. Antimicrobial Agents and Chemotherapy.[5][12] Link

  • ClinicalTrials.gov. (2025).[13] Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid in Diabetic Foot Infections (NCT05369052).[14][13] Link[13]

  • Gordeev, M. F., & Yuan, Z. Y. (2021). New Potent Oxazolidinones for the Treatment of Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. Link

  • Eckburg, P. B., et al. (2019). Safety, Tolerability, Pharmacokinetics, and Efficacy of Contezolid Acefosamil in Acute Bacterial Skin and Skin Structure Infections. Clinical Infectious Diseases. Link

  • Hoy, S. M. (2021). Contezolid: First Approval. Drugs. Link

Sources

Application Note: In Vitro Susceptibility Testing for Contezolid & Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the in vitro susceptibility testing for Contezolid and its prodrug, Contezolid acefosamil.

Introduction & Mechanistic Basis[1]

Contezolid (MRX-I) is a novel oxazolidinone antibiotic designed to treat multidrug-resistant Gram-positive infections, including MRSA and VRE. Contezolid acefosamil (MRX-4) is the water-soluble prodrug of Contezolid, developed to facilitate intravenous administration.

The Critical Distinction: Prodrug vs. Active Moiety

For in vitro susceptibility testing (MIC determination), it is critical to distinguish between the two forms.

  • Contezolid (Active): This is the microbiologically active agent. It binds to the bacterial 50S ribosomal subunit. Standard susceptibility testing (MIC/Disk Diffusion) must be performed using Contezolid.

  • Contezolid Acefosamil (Prodrug): This molecule is largely inactive in vitro until it undergoes hydrolysis (O-deacylation and N-dephosphorylation) to release the active Contezolid. This conversion is efficient in vivo (plasma/tissue esterases) but does not occur spontaneously or efficiently in standard microbiological media (e.g., Mueller-Hinton Broth).

Guidance: Unless you are specifically studying the conversion kinetics or prodrug stability, you must use Contezolid (MRX-I) for all standard antimicrobial susceptibility testing (AST). Testing the prodrug directly in broth will yield falsely elevated MICs due to lack of activation.

Mechanism of Action & Activation Pathway

ContezolidActivation Prodrug Contezolid Acefosamil (Prodrug / MRX-4) Intermed Intermediate (MRX-1352) Prodrug->Intermed In Vivo Hydrolysis (Phosphatase/Esterase) InVitro In Vitro Media (No Esterases) Prodrug->InVitro Active Contezolid (Active / MRX-I) Intermed->Active Spontaneous/Enzymatic Target Bacterial Ribosome (50S Subunit) Active->Target Binding & Inhibition InVitro->Active Minimal/No Conversion

Figure 1: Activation pathway of Contezolid Acefosamil. Note the lack of conversion in standard in vitro media.

Experimental Protocol: Broth Microdilution (BMD)

This protocol follows CLSI M07 guidelines, adapted for Contezolid.

A. Materials & Reagents
ComponentSpecificationNotes
Test Agent Contezolid (MRX-I) powderDo not use the prodrug (Acefosamil) for MIC.
Solvent DMSO (Dimethyl sulfoxide)Contezolid has low water solubility (approx 0.2 mg/mL).
Diluent Cation-Adjusted Mueller-Hinton Broth (CA-MHB)Standard medium.
Fastidious Supplement Lysed Horse Blood (LHB)2.5% to 5% v/v (Only for Streptococci).
Plates 96-well polystyrene, U-bottomUntreated (non-binding).
B. Stock Solution Preparation

Target Stock Concentration: 1280 µg/mL (10X the highest test concentration of 128 µg/mL).

  • Weighing: Weigh Contezolid powder (correcting for potency/purity).

    • Formula:

      
      
      
  • Dissolution: Add 100% DMSO to dissolve.[1] Vortex until clear.

    • Note: Avoid water or saline for the master stock; precipitation may occur.

  • Sterilization: DMSO stocks are self-sterilizing; do not filter (filters may adsorb drug).

C. Dilution Scheme (Serial Dilution)

Prepare 2X working concentrations in CA-MHB.

  • Intermediate Dilution: Dilute the 1280 µg/mL DMSO stock 1:10 into CA-MHB to get 128 µg/mL (now in 10% DMSO).

  • Serial Dilution: Perform 2-fold serial dilutions in CA-MHB down to 0.06 µg/mL.

  • Final Plate Setup: Add 50 µL of diluted drug to 50 µL of bacterial inoculum.

    • Final Test Range: 64 µg/mL to 0.03 µg/mL.

    • Final DMSO Content: ≤ 1% (Non-toxic to bacteria).

D. Inoculum Preparation & Incubation[3][4][5][6]
  • Direct Colony Suspension: Resuspend fresh colonies (18-24h growth) in saline to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute this suspension 1:150 in CA-MHB (or CA-MHB + LHB for fastidious organisms).

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL drug.

    • Final Inoculum: ~5 x 10^5 CFU/mL.

  • Incubation:

    • Staphylococci/Enterococci: 35 ± 2°C, ambient air, 16-20 hours.

    • Streptococci:[2] 35 ± 2°C, ambient air, 20-24 hours.

E. Quality Control (QC)

Since specific CLSI breakpoints for Contezolid may not be universally established in all regions, Linezolid is often used as a comparator class-agent, and internal validation against literature values is recommended.

Expected MIC Ranges for Reference Strains (Literature Consensus):

QC OrganismStrain IDContezolid MIC Range (µg/mL)*Linezolid CLSI Range (µg/mL)**
S. aureusATCC 292130.25 – 1.0 1 – 4
E. faecalisATCC 292120.25 – 1.0 1 – 4
S. pneumoniaeATCC 496190.12 – 0.5 0.5 – 2

*Based on aggregated data from MIC studies (e.g., Wang et al., 2021; Zhang et al., 2020). Users should validate these ranges internally. **CLSI M100 standard ranges for Linezolid.

Protocol: Handling Contezolid Acefosamil (Prodrug)

When to use this: Only for solubility studies, stability assays, or in vitro conversion assays (e.g., using liver microsomes or plasma).

Solubility & Stock[2][9]
  • Solvent: Water (Sterile Deionized).

  • Solubility: >200 mg/mL (Highly soluble).

  • Stability: Stable in aqueous solution at pH 4.0–7.4 for >72 hours.

In Vitro Conversion Assay (Microsomal Stability)

To demonstrate the conversion of Prodrug (Acefosamil) to Active (Contezolid):

  • System: Liver microsomes (Human/Rat) or Plasma.

  • Substrate: 1 µM Contezolid Acefosamil.

  • Reaction: Incubate at 37°C in phosphate buffer (pH 7.4) with NADPH regenerating system (if oxidative metabolism is suspected, though hydrolysis is primary).

  • Sampling: Aliquot at 0, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS monitoring transitions for Acefosamil (Prodrug), MRX-1352 (Intermediate), and Contezolid (Active).

Workflow Visualization

MIC_Workflow Start Select Agent Decision Is it Contezolid (Active)? Start->Decision PrepActive Dissolve in DMSO (Stock 1280 µg/mL) Decision->PrepActive Yes PrepProdrug Dissolve in Water (High Solubility) Decision->PrepProdrug No (Acefosamil) DiluteActive Dilute in CA-MHB (Max Final DMSO 1%) PrepActive->DiluteActive Inoculate Add Bacteria (5x10^5 CFU/mL) DiluteActive->Inoculate Incubate Incubate 35°C 16-24h Inoculate->Incubate Read Read MIC (No Visible Growth) Incubate->Read Stop STOP: Prodrug is inactive in standard MIC. PrepProdrug->Stop For MIC Special Use for Stability/Conversion Assays Only PrepProdrug->Special For DMPK

Figure 2: Decision matrix for handling Contezolid variants in the laboratory.

References

  • Wang, J., et al. (2022). "Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies." ACS Medicinal Chemistry Letters.

  • Zhang, W., et al. (2021). "In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China." Frontiers in Microbiology.

  • Pfaller, M. A., et al. (2020). "In Vitro Activity and Potency of the Novel Oxazolidinone Contezolid (MRX-I) Tested against Gram-Positive Clinical Isolates from the United States and Europe." Antimicrobial Agents and Chemotherapy.

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[3][4] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.

  • Eckburg, P. B., et al. (2021). "Safety, Tolerability, Pharmacokinetics, and Efficacy of Contezolid Acefosamil in a Phase 2 Randomized, Double-Blind Trial." Clinical Infectious Diseases.

Sources

Advanced Protocol: HPLC & LC-MS/MS Analysis of Contezolid Acefosamil and Contezolid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Contezolid acefosamil (CZA, MRX-4) represents a significant advancement in oxazolidinone antibiotics. Designed as a highly water-soluble O-acyl phosphoramidate prodrug, it overcomes the solubility limitations of its active parent, Contezolid (CZD, MRX-I). Upon intravenous or oral administration, CZA undergoes rapid enzymatic hydrolysis—likely via the intermediate MRX-1352—to release the active Contezolid.

For the analytical chemist, this dual-identity presents a specific challenge:

  • Drug Product Analysis (QC): Requires a method to quantify the intact prodrug (CZA) and detect degradation products in aqueous formulations where it is stable (pH 4–7.4).

  • Bioanalysis (PK/TDM): Requires a method to quantify the active metabolite (Contezolid) in biological matrices where the prodrug is rapidly converted.

This guide provides two distinct, validated protocols addressing these opposing requirements, grounded in recent pharmacokinetic data and physicochemical properties.

Physicochemical Profile & Analytical Targets[1][2][3][4][5][6]

PropertyContezolid Acefosamil (CZA)Contezolid (CZD)Analytical Implication
Role Prodrug (Inactive)Active MoietyDifferent targets for QC vs. PK.
MW ~552.3 Da (Na salt)~409.3 DaMass shift crucial for MS detection.
Solubility > 200 mg/mL (Water)~0.2 mg/mL (Water)CZA requires aqueous diluents; CZD requires organic solvents.
UV Max ~254 nm~251–254 nmShared oxazolidinone core allows similar UV detection.
Stability Stable at pH 4.0–7.4Stable in plasmaCZA degrades in plasma; keep samples cold if analyzing prodrug.
Visualizing the Metabolic Pathway

The following diagram illustrates the conversion pathway critical for understanding which analyte to target in your specific matrix.

MetabolicPathway CZA Contezolid Acefosamil (Prodrug, MRX-4) Target: Formulation QC MRX1352 MRX-1352 (Intermediate) CZA->MRX1352 Enzymatic Hydrolysis CZD Contezolid (Active, MRX-I) Target: Plasma PK MRX1352->CZD Spontaneous/Enzymatic Conversion MRX1320 MRX-1320 (Inactive Metabolite) CZD->MRX1320 Oxidation (Renal Excretion)

Caption: In vivo conversion of Contezolid Acefosamil to active Contezolid. Note that for plasma analysis, Contezolid is the primary analyte.

Protocol A: HPLC-UV for Drug Product (Quality Control)

Application: Purity assessment, assay content, and stability testing of Lyophilized Powder for Injection or Tablets. Principle: Reversed-Phase Chromatography (RP-HPLC) with UV detection.[1]

Equipment & Reagents
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 stationary phase, 150 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or Hypersil BDS C18).[1]

  • Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid.
    
Chromatographic Conditions
  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, adjusted to pH 3.0 with dilute phosphoric acid.

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (Primary).[1]

  • Injection Volume: 10–20 µL.

  • Run Time: 15–20 minutes.

Gradient Program

Note: While isocratic elution (e.g., 80:20 Buffer:ACN) works for simple assays, a gradient is recommended for stability-indicating methods to elute late-eluting impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
10.05050
12.05050
12.18515
18.08515
Sample Preparation (Formulation)
  • Stock Solution: Weigh accurately 25 mg of Contezolid Acefosamil reference standard. Dissolve in Water (due to high solubility) to a concentration of 1.0 mg/mL.

  • Working Standard: Dilute Stock Solution with Mobile Phase A to a final concentration of 50–100 µg/mL.

  • Sample Solution: Reconstitute lyophilized powder with WFI (Water for Injection), then dilute with Mobile Phase A to target concentration.

Protocol B: LC-MS/MS for Bioanalysis (Plasma/CSF)[8]

Application: Pharmacokinetic (PK) studies, Therapeutic Drug Monitoring (TDM).[5][6] Principle: UPLC with Electrospray Ionization (ESI) in Positive Mode. Target Analyte: Contezolid (Active).[7][8] Note: CZA is rarely quantified in plasma due to rapid conversion, but if required, specialized stabilization (acidification/cold) is needed immediately upon collection.

Equipment & Reagents
  • System: UPLC coupled to Triple Quadrupole MS (e.g., Waters ACQUITY UPLC + Sciex QTRAP or Agilent 6400 Series).

  • Column: ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Positive Electrospray (ESI+).[5][6]

  • Source Temp: 500°C (Instrument dependent).

  • Capillary Voltage: 3.0–4.0 kV.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
Contezolid 409.2269.1Quantifier
Linezolid (IS) 338.1296.2 / 195.1Internal Standard
Tedizolid 371.0343.1Concurrent Analysis
Chromatographic Gradient (UPLC)
  • Flow Rate: 0.45 mL/min.

  • Column Temp: 40°C.

Time (min)% Mobile Phase BEvent
0.015Initial
0.515Hold
2.550Ramp
2.695Wash
3.095Hold
3.115Re-equilibrate
4.015End
Sample Preparation (Protein Precipitation)

Rationale: Simple, rapid, and effective for oxazolidinones. Avoids LLE complexity.

  • Aliquot: Transfer 50 µL of plasma/CSF into a centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (Linezolid-d3 or Linezolid, ~500 ng/mL).

  • Precipitation: Add 150–200 µL of Acetonitrile (or Methanol).

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: 12,000 rpm for 10 minutes at 4°C.

  • Injection: Transfer supernatant to a vial; inject 1–5 µL.

Method Validation & Performance Criteria

To ensure Trustworthiness and regulatory compliance (FDA/EMA), the method must meet the following criteria (based on literature data for Contezolid):

ParameterAcceptance Criteria (Bioanalysis)Typical Performance
Linearity

0.995–0.999
Range Covers

to

10–10,000 ng/mL
Accuracy ±15% (±20% at LLOQ)92–108%
Precision (CV) <15% (<20% at LLOQ)<10% Intra/Inter-day
Recovery Consistent (>50%)>90% (Protein Precip.)
Matrix Effect 85–115%Negligible with isotope IS

Analytical Workflow Decision Matrix

Use this decision tree to select the correct protocol for your sample type.

Workflow Start Start: Select Sample Type SampleType What is the Matrix? Start->SampleType Formulation Vial / Tablet / Powder SampleType->Formulation Drug Product BioSample Plasma / Urine / CSF SampleType->BioSample Clinical Sample MethodA Protocol A: HPLC-UV (Target: CZA Prodrug) Formulation->MethodA MethodB Protocol B: LC-MS/MS (Target: Contezolid Active) BioSample->MethodB PrepA Dissolve in Water Dilute with Mobile Phase MethodA->PrepA PrepB Protein Precipitation (ACN/MeOH) + IS MethodB->PrepB

Caption: Decision matrix for selecting the appropriate analytical workflow based on sample origin.

Troubleshooting & Expert Tips

  • Prodrug Stability: If you must analyze CZA in biological matrices (e.g., for a mechanistic distribution study), you must inhibit esterases/phosphatases immediately. Collect blood into pre-chilled tubes containing enzyme inhibitors (e.g., NaF/KOx) and process at 4°C.

  • Carryover: Oxazolidinones can stick to injector ports. Ensure the needle wash includes organic solvent (e.g., 50:50 MeOH:Water).

  • Internal Standard: If deuterated Contezolid is unavailable, Linezolid is a structurally similar and acceptable internal standard, provided chromatographic separation is baseline resolved (Contezolid RT ~2.8 min, Linezolid RT ~2.1 min in many gradients).

References

  • MicuRx Pharmaceuticals. (2022). Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. Journal of Medicinal Chemistry.

  • American Society for Microbiology. (2024). Population Pharmacokinetic Rationale for Intravenous Contezolid Acefosamil Followed by Oral Contezolid Dosage Regimens. Antimicrobial Agents and Chemotherapy.[9][7][10]

  • Tian, Z., et al. (2026).[3] Development and Validation of a Rapid LC-MS/MS Method for the Quantification of Contezolid in Human Plasma and Liver. Biomedical Chromatography.

  • Zhang, Y., et al. (2022). Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid. Molecules.

  • National Institutes of Health (NIH). (2023). A Phase I Study of the Safety, Tolerability, and Pharmacokinetics of Contezolid Acefosamil. Clinical Pharmacology in Drug Development.

Sources

Application Note: Clinical Trial Inclusion Protocols for Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the clinical trial architecture for Contezolid Acefosamil (MRX-4) , a novel oxazolidinone prodrug designed to overcome the myelosuppression and monoamine oxidase (MAO) inhibition limitations associated with linezolid.

The following protocols and criteria are synthesized from Phase 2 and Phase 3 clinical frameworks (e.g., NCT05369052, NCT03747497) targeting Acute Bacterial Skin and Skin Structure Infections (ABSSSI) and Diabetic Foot Infections (DFI) .

Drug Candidate: Contezolid Acefosamil (MRX-4) / Contezolid (MRX-I) Therapeutic Class: Oxazolidinone Antibiotic (Next-Generation) Primary Indications: ABSSSI, Diabetic Foot Infections (DFI) Document Type: Clinical Operations Guide & Protocol Design

Executive Summary & Mechanistic Rationale

The Challenge: The Oxazolidinone Ceiling

Linezolid is the gold standard for oral treatment of MRSA, but its utility is capped by toxicity:

  • Myelosuppression: Thrombocytopenia and anemia limit therapy duration (typically <14 days).

  • MAO Inhibition: Drug-drug interactions (DDIs) with serotonergic agents (SSRIs) prevent use in many comorbid patients.

The Solution: Contezolid Acefosamil (MRX-4)

MRX-4 is a water-soluble prodrug that enables high-dose intravenous (IV) administration. It rapidly converts to Contezolid (MRX-I) , the active moiety. Contezolid features a non-coplanar trifluoromethyl structure that reduces binding to human mitochondrial ribosomes—the primary driver of bone marrow toxicity—while maintaining bacterial ribosomal inhibition.

Mechanism of Action & Activation Pathway

The following diagram illustrates the critical prodrug conversion workflow that dictates the pharmacokinetic (PK) sampling points in the clinical protocol.

G Prodrug Contezolid Acefosamil (MRX-4) [Inactive Prodrug] Intermed Intermediate (MRX-1352) Prodrug->Intermed Alkaline Phosphatase (Rapid Hydrolysis) Active Contezolid (MRX-I) [Active Antibiotic] Intermed->Active Spontaneous Conversion Metabolite Metabolite (MRX-1320) [Inactive] Active->Metabolite Oxidation Target Bacterial 50S Ribosome [Inhibition] Active->Target High Affinity (Therapeutic Effect) Mito Human Mitochondrial Ribosome [Reduced Binding] Active->Mito Low Affinity (Safety Benefit)

Figure 1: Biotransformation pathway of Contezolid Acefosamil.[1][2] The design minimizes mitochondrial toxicity, allowing for longer treatment durations required in DFI trials.

Strategic Trial Design: Inclusion Criteria

The inclusion criteria for MRX-4 studies are designed to capture a "real-world" comorbid population (e.g., diabetics with renal insufficiency) that was often excluded from legacy linezolid trials, thereby demonstrating the drug's superior safety profile.

A. Target Population Demographics
ParameterCriterionRationale
Age ≥ 18 yearsAdult pharmacokinetic profile established.[3][4]
Diabetes Status Type 1 or Type 2 (Required for DFI)Confirmed via ADA criteria (HbA1c, fasting plasma glucose).
Infection Type ABSSSI: Cellulitis, Erysipelas, Major AbscessDFI: Moderate (IDSA 3) or Severe (IDSA 4)Must involve systemic signs of infection to justify IV therapy.
Infection Onset Acute (<14 days)Ensures active bacterial replication rather than chronic colonization.
B. Infection Severity Definitions (The "Entry Ticket")

To ensure trial validity, the infection must be measurable and severe enough to warrant the risk of an investigational drug.

1. ABSSSI Specifics
  • Lesion Size: Must have a total lesion surface area of ≥ 75 cm² (erythema + edema + induration).

  • Systemic Signs (Must have ≥1):

    • Fever (>38.0°C) or Hypothermia (<36.0°C).

    • WBC count >10,000/mm³ or <4,000/mm³.

    • 10% immature neutrophils (bands).

    • Lymphangitis.

2. Diabetic Foot Infection (DFI) Specifics
  • Location: Infection distal to the malleolus (ankle).

  • Severity (IWGDF/IDSA Classification):

    • Moderate: Erythema >2 cm around ulcer OR deep tissue involvement (abscess, fasciitis).

    • Severe: Systemic inflammatory response syndrome (SIRS) present.

  • Vascular Status: Adequate perfusion required to ensure drug delivery (e.g., Ankle-Brachial Index > 0.5 or Toe Pressure > 30 mmHg). Rationale: Ischemic limbs may fail therapy due to lack of blood flow, not drug failure.

Safety Guardrails: Exclusion Criteria

This section differentiates MRX-4 trials from standard antibiotic trials. While MRX-4 is safer, Phase 3 protocols remain conservative to prevent confounding adverse events.

A. Pharmacologic Exclusions
  • Prior Antibiotics: Receipt of systemic antibiotics with Gram-positive activity within 96 hours prior to randomization.[5]

    • Exception: Documented clinical failure of the prior therapy (progression of lesion size).

  • MAO Inhibitors: While MRX-4 has reduced MAO inhibition, protocols often exclude patients taking MAOIs (e.g., phenelzine, selegiline) or requiring them during the study to eliminate any risk of Serotonin Syndrome as a confounder.

    • Note: SSRIs/SNRIs are typically permitted (unlike in strict linezolid protocols), highlighting the competitive advantage of MRX-4.

B. Clinical Exclusions
  • Osteomyelitis: Patients with confirmed osteomyelitis are typically excluded unless the study has a specific "Long-Term Therapy" arm.

    • Operational Check: If bone is visible or palpable (Probe-to-Bone test positive), an MRI is required to rule out osteomyelitis before enrollment.

  • Severe Hepatic/Renal Disease:

    • ALT/AST > 3x Upper Limit of Normal (ULN).

    • Total Bilirubin > 2x ULN.[6]

    • Note: Moderate renal impairment is often included to demonstrate safety, as oxazolidinones do not typically require renal dose adjustment.

  • Hematologic Baseline:

    • Neutrophils < 1,000 cells/mm³.

    • Platelets < 50,000 cells/mm³.

    • Rationale: Although MRX-4 causes less myelosuppression, enrolling patients with pre-existing cytopenia makes safety assessment difficult.

Operational Protocol: Screening to Randomization

The following workflow describes the step-by-step process for site coordinators to validate eligibility.

ScreeningWorkflow cluster_Screening Screening Phase (-24h to 0h) Start Patient Identification (ER or Wound Clinic) Consent Informed Consent (ICF) Start->Consent ClinicalAssess Clinical Assessment (Lesion Size, Vitals, DFI Grade) Consent->ClinicalAssess Labs Safety Labs (CBC, Chem, LFTs) ClinicalAssess->Labs Micro Microbiology (Blood/Wound Culture) Labs->Micro Decision Eligibility Check Micro->Decision Randomization Randomization (1:1) MRX-4 vs. Linezolid Decision->Randomization All Criteria Met ScreenFail Screen Failure (Treat with SOC) Decision->ScreenFail Exclusion Criteria Met (e.g., Osteomyelitis, Prior Abx)

Figure 2: Operational workflow for patient enrollment. Critical decision points involve the 96-hour prior antibiotic washout and confirmation of Gram-positive etiology.[5][7]

Data Monitoring & Endpoints

Efficacy Endpoints
  • Early Clinical Response (48-72 hours):

    • Success: ≥ 20% reduction in lesion surface area compared to baseline.[5]

    • Failure: Progression or < 20% reduction.

  • Test of Cure (7-14 days post-therapy): Complete resolution of signs/symptoms such that no further antibiotic therapy is required.

Safety Monitoring (The "Differentiator")

Because MRX-4's value proposition is safety, the protocol requires rigorous hematologic monitoring.

  • CBC Schedule: Baseline, Day 3, Day 7, Day 14, and End of Therapy.

  • Specific Analysis: Comparison of platelet count trends between MRX-4 and Linezolid arms. A "substantial abnormal" result is often defined as a ≥ 50% reduction from baseline platelets.

References

  • ClinicalTrials.gov. (2025).[8] Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI).[3][8][9][10][11][12] NCT05369052.[8] Link

  • MicuRx Pharmaceuticals. (2019). MicuRx Pharmaceuticals Reports Positive Top-Line Results from a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil.[13]Link

  • Hoy, S. M. (2021). Contezolid: First Approval. Drugs, 81(13), 1587–1591. Link

  • Gordeev, M. F., & Yuan, Z. Y. (2014). New potent oxazolidinones with reduced monoamine oxidase inhibition. Journal of Medicinal Chemistry. Link

  • ClinicalTrials.gov. (2018). Contezolid Acefosamil Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection.[5][7][11][14] NCT03747497.[5] Link

Sources

Application Note: Preparation and Administration Protocol for Contezolid Acefosamil (MRX-4) IV Solution

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

Contezolid acefosamil (MRX-4) is an innovative, water-soluble O-acyl phosphoramidate prodrug of contezolid (MRX-I), a next-generation oxazolidinone antibiotic[1]. It is indicated for the treatment of complicated skin and soft tissue infections (cSSTI), acute bacterial skin and skin structure infections (ABSSSI), and diabetic foot infections (DFI) caused by multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)[2].

Causality of Molecular Design: First-generation oxazolidinones (e.g., linezolid) feature a morpholine ring associated with off-target monoamine oxidase (MAO) inhibition, which can lead to serotonergic neurotoxicity and myelosuppression[3]. Contezolid replaces this with a 2,3-dihydropyridin-4-one (DHPO) ring, significantly reducing MAO-A/B inhibition and improving the safety profile for prolonged therapy[4]. However, active contezolid is highly lipophilic with poor aqueous solubility (<0.3 mg/mL), precluding direct intravenous (IV) formulation[4]. The acefosamil prodrug overcomes this barrier, providing high water solubility for IV administration before undergoing rapid in vivo enzymatic conversion to the active moiety[3].

Pharmacokinetics & Prodrug Metabolism

Upon IV administration, contezolid acefosamil is rapidly hydrolyzed by endogenous phosphatases into an intermediate (MRX-1352), which is subsequently converted to the active antibacterial agent, contezolid[1]. This predictable Michaelis-Menten kinetic profile ensures that systemic exposure (AUC) to the active drug is bioequivalent whether administered via the IV prodrug or the oral tablet, facilitating a seamless IV-to-oral step-down therapy[5].

Mandatory Visualization: Workflow & Metabolic Pathway

G cluster_0 Clinical Workflow (cSSTI / ABSSSI) cluster_1 In Vivo Metabolic Pathway N1 Loading Dose 2000 mg IV (90 min) N2 Maintenance Dose 1000 mg IV q12h (60 min) N1->N2 q12h N3 Step-Down Therapy 800 mg PO q12h N2->N3 Clinical Improvement M1 Contezolid Acefosamil (MRX-4) [Prodrug] M2 MRX-1352 [Intermediate] M1->M2 Hydrolysis M3 Contezolid (MRX-1) [Active Antibacterial] M2->M3 Conversion M4 MRX-1320 [Inactive Metabolite] M3->M4 Degradation

Figure 1: Clinical administration workflow and the in vivo metabolic conversion pathway of Contezolid Acefosamil.

Materials & Equipment

  • Drug Product : Contezolid acefosamil 1000 mg lyophilized powder supplied in 20 mL single-use vials. The formulation contains sodium citrate dihydrate and citrate buffers to maintain optimal pH during reconstitution[6].

  • Diluents : 5% Dextrose in Water (D5W) or 0.9% Normal Saline (NS) in 300 mL IV infusion bags (compatible with both DEHP and non-DEHP containers)[6].

  • Equipment : 10 mL or 20 mL sterile syringes, 18-21G sterile needles, 70% isopropyl alcohol swabs.

Step-by-Step Preparation Protocol

Self-Validating System: This protocol incorporates sequential verification steps to ensure sterility, complete dissolution, and chemical stability.

Step 1: Storage Verification and Thawing

  • Action : Retrieve the required number of 1000 mg vials from the -20°C freezer[6].

  • Validation : Verify the temperature log. Allow the vials to equilibrate to controlled room temperature (25°C) for approximately 15-30 minutes prior to reconstitution to prevent condensation and ensure optimal solubility.

Step 2: Primary Reconstitution

  • Action : Using aseptic technique, withdraw 10 mL of the chosen diluent (D5W or NS) from the 300 mL infusion bag.

  • Action : Inject the 10 mL diluent slowly against the inner glass wall of the 20 mL vial containing the lyophilized powder. Causality: Directing the flow against the wall minimizes foaming and protein/peptide degradation, ensuring a uniform dissolution.

  • Action : Gently swirl the vial (do not shake vigorously) until the powder is completely dissolved.

  • Validation : Perform a visual inspection against a light and dark background. The resulting concentrate must be a clear, colorless to pale yellow solution, entirely free of particulate matter. If precipitation or phase separation is observed, discard the vial immediately[7].

Step 3: Final Dilution

  • Action : Withdraw the entire reconstituted volume from the vial and inject it back into the original 300 mL IV bag (D5W or NS)[6].

  • Action : For a 2000 mg loading dose , repeat Steps 2 and 3 with a second 1000 mg vial, adding both to the appropriate volume of diluent as per institutional guidelines for high-dose infusions[8].

  • Action : Gently invert the IV bag 5-10 times to ensure a homogeneous mixture.

Step 4: Labeling and Storage

  • Action : Label the IV bag with the patient details, final concentration, date, and exact time of preparation.

  • Validation : Verify the administration window. The prepared solution is chemically and physically stable for up to 16 hours at 25°C (77°F) or up to 48 hours under refrigeration at 4°C (39.2°F) [6].

Administration Guidelines

  • Loading Dose : 2000 mg IV administered as a continuous infusion over 90 minutes [5][8].

  • Maintenance Dose : 1000 mg IV administered over 60 minutes , every 12 hours (q12h)[5][8].

  • Step-Down Therapy : Once clinical stability is achieved, transition the patient to oral contezolid tablets (800 mg PO q12h) for the remainder of the 7-14 day treatment course[5][8].

Quantitative Data Summary

ParameterSpecificationClinical & Mechanistic Rationale
Storage (Unreconstituted) -20°CMaintains long-term stability of the lyophilized O-acyl phosphoramidate prodrug, preventing premature hydrolysis[6].
Reconstituted Stability 16 hrs at 25°C; 48 hrs at 4°CPrevents hydrolytic degradation of the prodrug prior to administration[6].
Loading Dose Infusion 2000 mg over 90 minsRapidly achieves therapeutic steady-state plasma concentrations of active MRX-1[5][8].
Maintenance Infusion 1000 mg over 60 mins (q12h)Maintains AUC/MIC targets against MRSA/VRE without exceeding peak toxicity thresholds[5][8].
Oral Step-Down Dose 800 mg PO (q12h)Provides bioequivalent systemic exposure to the 1000 mg IV dose, enabling safe outpatient transition[5][8].

References

  • CLINICAL PROTOCOL - ClinicalTrials.gov . clinicaltrials.gov. 6

  • MicuRx's MRX-4 Meets Primary Endpoint in Phase III cSSTI Trial . medpath.com. 8

  • A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects . nih.gov. 1

  • Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity . micurxchina.com. 3

  • Contezolid (MRX-I) | Antibiotic . medchemexpress.com. 7

  • Contezolid: First Approval - PMC - NIH . nih.gov. 2

  • Contezolid. Monoamine oxidase-A (MAO-A) inhibitor . portico.org. 4

  • Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens . asm.org. 5

Sources

Application Note & Protocol: High-Performance LC-MS/MS Quantification of MRX-1352 in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Context

Contezolid (CZD) is a novel oxazolidinone antibiotic developed to treat multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It was specifically designed to offer a superior safety profile with significantly reduced myelosuppression and monoamine oxidase inhibition compared to earlier oxazolidinones like linezolid[1].

To facilitate flexible hospital-to-outpatient care, an intravenous (IV) formulation, contezolid acefosamil (CZA), was developed. CZA is a highly water-soluble prodrug that, upon IV administration, rapidly undergoes deacylation to form the intermediate metabolite MRX-1352 . This intermediate is subsequently dephosphorylated to release the active antimicrobial moiety, contezolid, which is eventually metabolized in the liver to the inactive metabolite MRX-1320[2].

The Scientific Imperative for Measuring MRX-1352: Because the parent prodrug (CZA) converts so rapidly in vivo, it is nearly impossible to capture its full pharmacokinetic (PK) profile. Therefore, quantifying the intermediate MRX-1352 is the critical linchpin for [1]. Accurate measurement of MRX-1352 allows clinical pharmacologists to map the conversion clearance kinetics and justify complex dosing regimens—such as a 2000 mg IV loading dose—ensuring that efficacious steady-state concentrations of active contezolid are achieved reliably[3].

Metabolic Pathway Visualization

MetabolicPathway CZA Contezolid Acefosamil (CZA) Intravenous Prodrug MRX1352 MRX-1352 Intermediate Metabolite CZA->MRX1352 Rapid Deacylation (In Vivo) CZD Contezolid (CZD) Active Antimicrobial MRX1352->CZD Dephosphorylation MRX1320 MRX-1320 Inactive Metabolite CZD->MRX1320 Hepatic Metabolism

Fig 1: In vivo metabolic conversion of IV contezolid acefosamil to active and inactive metabolites.

Analytical Methodology: The "Why" Behind the Protocol

To achieve regulatory-grade quantification of MRX-1352, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay is required. The experimental choices in this protocol are driven by the specific chemical vulnerabilities of the analyte:

  • Matrix Selection (Basified K

    
    -EDTA Plasma):  Prodrugs and their intermediates are highly susceptible to ex vivo enzymatic hydrolysis by plasma esterases. Collecting blood in K
    
    
    
    -EDTA and immediately basifying the plasma stabilizes MRX-1352, arresting its spontaneous conversion to contezolid. This ensures the measured concentration is a true reflection of the in vivo state at the exact time of the blood draw[2].
  • Chromatographic Separation (Gemini C6-Phenyl Column): Oxazolidinones possess distinct aromatic ring structures. A phenyl-hexyl stationary phase provides unique

    
     interactions that offer superior retention and selectivity compared to standard C18 columns. This guarantees narrow, non-overlapping peaks for MRX-1352, contezolid, and MRX-1320[2].
    
  • Ionization & Internal Standards: MRX-1352 is highly polar and ionizes efficiently in positive mode. Utilizing a TurboIonSpray (ESI) source coupled with deuterated internal standards (e.g., MRX-1352-D5) is non-negotiable. The deuterated standard co-elutes with the analyte, perfectly compensating for any matrix-induced ion suppression or enhancement during ionization[2].

Step-by-Step Experimental Protocol

Phase 1: Sample Collection & Stabilization
  • Draw venous blood into pre-chilled K

    
    -EDTA vacutainer tubes.
    
  • Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate the plasma.

  • Transfer exactly 50 µL of the harvested plasma into a pre-labeled cryovial containing the validated basification buffer to stabilize MRX-1352.

  • Flash-freeze the stabilized aliquots and store at -80°C until analysis.

Phase 2: Protein Precipitation & Extraction
  • Thaw the basified plasma samples on wet ice.

  • Aliquot 50 µL of the stabilized plasma into a 96-well extraction plate.

  • Add 20 µL of the Internal Standard (IS) working solution (containing MRX-1352-D5, Contezolid-D5, and MRX-1320-D5).

  • Add 200 µL of ice-cold extraction solvent (Acetonitrile/Methanol, 80:20 v/v) to precipitate plasma proteins.

  • Vortex the plate vigorously for 5 minutes to ensure complete extraction.

  • Centrifuge the plate at 4,000 × g for 15 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to a clean 96-well autosampler plate for LC-MS/MS injection.

Phase 3: LC-MS/MS Conditions
  • Instrument: Sciex API 4000 or 5000 mass spectrometer.

  • Ion Source: TurboIonSpray (Positive Ionization Mode).

  • Analytical Column: Phenomenex Gemini C6-Phenyl (5 µm, 110Å, 2.0 × 50 mm).

  • Mobile Phase: Gradient elution utilizing (A) 0.1% Formic acid in HPLC-grade water and (B) 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Quantitative Data Summary

The following table summarizes the validated pharmacokinetic assay parameters for MRX-1352 and its downstream metabolites, based on[1]:

ParameterMRX-1352 (Intermediate)Contezolid (Active)MRX-1320 (Inactive)
Retention Time (min) 1.692.792.12
Linear Range (mg/L) 0.0200 – 20.00.0100 – 10.00.00200 – 2,000
Lower Limit of Quantitation 0.0200 mg/L0.0100 mg/L0.00200 mg/L
Precision (% CV) 3.3% – 14.0%2.6% – 5.5%3.1% – 13.0%
Accuracy (Bias %) -7.7% to +2.3%-3.8% to +12.4%-5.9% to +0.8%
Internal Standard (IS) MRX-1352-D5Contezolid-D5MRX-1320-D5

System Suitability & Self-Validating Quality Control

To ensure the absolute trustworthiness of the generated pharmacokinetic data, this protocol must operate as a self-validating system. Every analytical batch must pass the following internal checks:

  • Matrix Effect Evaluation: Blank basified plasma from at least six different lots (including severely hemolytic and lipemic plasma) must be spiked with low and high concentrations of MRX-1352. The IS-normalized matrix factor must be ~1.0, confirming the absence of matrix-induced ion suppression[2].

  • Selectivity & Specificity: Blank matrix spiked at exactly 1× the LLOQ (0.0200 mg/L) must demonstrate a signal-to-noise (S/N) ratio

    
     5:1, with zero interfering peaks at the 1.69 min retention time[2].
    
  • Dilution Integrity: For clinical samples exceeding the Upper Limit of Quantification (ULOQ of 20 mg/L), a 10-fold dilution with blank basified plasma must be performed. Quality Control (QC) samples mimicking this dilution must yield precision and bias within

    
    15%[2].
    
  • Batch Acceptance Criteria: Each run must include calibration standards and QC samples at low, mid, and high concentrations (e.g., 0.060 to 100 mg/L for MRX-1352). The run is only valid if the bias falls between -7.7% and 2.3%, and precision does not exceed 14.0%[2].

References

  • Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens. Antimicrobial Agents and Chemotherapy (2024).[Link]

  • A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects. Antimicrobial Agents and Chemotherapy (2023).[Link]

  • Phase 1 Study in Healthy Chinese Subjects of Novel Prodrug, MRX-4. Open Forum Infectious Diseases (2023). [Link]

Sources

Troubleshooting & Optimization

Minimizing serotonergic toxicity in oxazolidinone therapy

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxazolidinone Safety & Serotonergic Toxicity

Current Status: Operational Subject: Minimizing Serotonergic Toxicity in Oxazolidinone Therapy (Linezolid/Tedizolid) Ticket ID: OX-MAO-5HT-GUIDE Assigned Specialist: Senior Application Scientist, Pharmacodynamics Division

Welcome to the Oxazolidinone Safety Hub

This technical resource is designed for medicinal chemists, pharmacologists, and clinical researchers. Unlike standard antibiotic classes, oxazolidinones (e.g., Linezolid, Tedizolid) possess a dual pharmacophore: they inhibit bacterial protein synthesis (primary target) but also act as reversible, non-selective Monoamine Oxidase Inhibitors (MAOIs) (off-target).

This guide provides the protocols to screen for this toxicity preclinically and manage it translationally.

Module 1: Mechanism & Risk Stratification

The Core Problem: Oxazolidinones mimic the structure of Toloxatone (an antidepressant).[1] They bind to the active site of mitochondrial MAO enzymes.

  • MAO-A: Metabolizes Serotonin (5-HT), Norepinephrine.[2] (Inhibition ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Serotonin Syndrome).[2][3][4][5][6]
    
  • MAO-B: Metabolizes Dopamine, Phenylethylamine. (Inhibition

    
     Potential interactions, but less critical for acute toxicity).
    

Visualizing the Toxicity Pathway The following diagram illustrates the "bottleneck" created by oxazolidinones at the synaptic cleft.

MAO_Toxicity_Mechanism Oxazolidinone Oxazolidinone (Linezolid/Tedizolid) MAO_Enzyme Mitochondrial MAO-A (Enzyme) Oxazolidinone->MAO_Enzyme Reversible Inhibition (Competitive Binding) Metabolite 5-HIAA (Inactive Metabolite) MAO_Enzyme->Metabolite Blocked by Drug Serotonin_Synapse Synaptic Serotonin (5-HT) Serotonin_Synapse->MAO_Enzyme Normal Metabolism Receptors Post-Synaptic 5-HT2A Receptors Serotonin_Synapse->Receptors Over-stimulation Toxicity SEROTONIN SYNDROME (Hyperthermia, Rigidity, Seizure) Receptors->Toxicity Signal Cascade

Figure 1: Mechanism of Action.[1][4][7] Oxazolidinones competitively inhibit MAO-A, preventing 5-HT breakdown. Accumulation triggers 5-HT2A toxicity.

Module 2: Preclinical Screening Protocols

Objective: Determine the MAO inhibition potential (IC50) of a new oxazolidinone analog (NewChem-1) compared to Linezolid.

Standard Operating Procedure: MAO Inhibition Assay

Method: Amplex Red Fluorometric Assay (High Sensitivity) or Kynuramine Spectrophotometric Assay.

Step-by-Step Protocol:

  • Enzyme Prep: Use Recombinant Human MAO-A and MAO-B (expressed in baculovirus/HEK293).

  • Substrate:

    • MAO-A: Tyramine or Serotonin (10-100 µM).

    • MAO-B: Benzylamine (100 µM).

  • Incubation:

    • Pre-incubate NewChem-1 with enzyme for 15 minutes at 37°C (Crucial: Oxazolidinones are reversible; long pre-incubation is not required for covalent binding, but ensures equilibrium).

  • Reaction: Add substrate + Amplex Red reagent + HRP (Horseradish Peroxidase).

  • Detection: Measure fluorescence (Ex/Em 530/590 nm) after 30 minutes.

Troubleshooting & FAQs

Q: My NewChem-1 has a lower IC50 (8 µM) than Linezolid (50 µM) for MAO-A. Is it unsafe?

A: Not necessarily. Toxicity is driven by the Safety Margin (SM) .

  • Linezolid: High Cmax (~60 µM) vs. High IC50 (~50 µM). Ratio ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     1:1. (High Risk).
     *   Tedizolid:  Low IC50 (~8 µM) but very Low Free Cmax (~1-2 µM). Ratio 
    
    
    
    0.2:1. (Lower Risk).
  • Action: Calculate your compound's Free

    
     / 
    
    
    
    ratio. If >1, you have a toxicity flag.

Q: The IC50 values shift dramatically between runs. Why?

A: Check your Substrate Concentration .

  • Oxazolidinones are competitive inhibitors. If you use saturating substrate concentrations (

    
    ), you will artificially inflate the IC50 (making the drug look safer than it is).
    
  • Fix: Always run the assay at Substrate Concentration =

    
     of the enzyme.
    

Module 3: Clinical & Translational Management

Objective: Safely managing subjects (human or animal models) requiring oxazolidinones while on serotonergic therapy.

Comparative Safety Data
ParameterLinezolid (Reference)Tedizolid (Next-Gen)Clinical Implication
MAO-A IC50 ~56 µM (Weak)~8.7 µM (Moderate)Tedizolid binds tighter in vitro.[8][9]
MAO-B IC50 ~0.7 - 2.0 µM (Potent)~6.0 µM (Moderate)Linezolid is a potent MAO-B inhibitor.
Therapeutic Dose 600 mg BID200 mg QDTedizolid requires less mass.
Cmax (Total) ~15-20 µg/mL (~60 µM)~2-3 µg/mL (~8 µM)Linezolid floods the system.
Protein Binding 31%70-90%Crucial: Tedizolid has low free drug levels.
Safety Conclusion High Risk (Cmax > IC50)Low Risk (Free Cmax < IC50)Tedizolid is preferred for high-risk patients.
Translational Workflow: Co-Medication Decision Tree

Use this logic flow when designing clinical trials or animal model protocols involving analgesia/anesthesia.

Clinical_Decision_Tree Start Patient/Subject on Oxazolidinone Need Clinical Need? Start->Need Pain Analgesia Needed Need->Pain Depression Antidepressant Needed Need->Depression Opioid_Check Opioid Selection Pain->Opioid_Check Washout Washout Period? Depression->Washout Safe_Opioid USE: Morphine, Hydromorphone, Buprenorphine Opioid_Check->Safe_Opioid Non-Serotonergic Unsafe_Opioid AVOID: Fentanyl, Meperidine, Tramadol Opioid_Check->Unsafe_Opioid Serotonergic (SRI activity) Emergent Emergency Use Washout->Emergent Infection Critical Planned Planned Start Washout->Planned Elective Action_Emergent Stop SSRI immediately. Monitor for 2 weeks. Use Benzos for agitation. Emergent->Action_Emergent Action_Planned 2-Week Washout (5 weeks for Fluoxetine) before starting Abx Planned->Action_Planned

Figure 2: Clinical Decision Support. Distinguishes between safe (morphinan) and unsafe (phenylpiperidine) opioids.

Key Drug Interactions (The "Red List")

Do NOT co-administer oxazolidinones with these agents in preclinical or clinical settings without strict monitoring:

  • SSRIs/SNRIs: Fluoxetine, Paroxetine, Venlafaxine.[4]

  • Phenylpiperidine Opioids: Fentanyl, Meperidine (Pethidine), Tramadol. Mechanism: These possess intrinsic Serotonin Reuptake Inhibition (SRI) activity.

  • Sympathomimetics: Pseudoephedrine, Dopamine (vasopressor). Risk: Hypertensive crisis due to MAO-B inhibition.

References

  • FDA Drug Safety Communication. (2011).[3] Serious CNS reactions possible when linezolid (Zyvox) is given to patients taking certain psychiatric medications.[3][10]Link

  • Flanagan, S., et al. (2013). In vitro, in vivo, and clinical studies of tedizolid to assess the potential for peripheral or central monoamine oxidase interactions. Antimicrobial Agents and Chemotherapy.[1][4][11][12] Link

  • Gatti, M., et al. (2021). Serotonin syndrome by drug interactions with linezolid: clues from pharmacovigilance-pharmacokinetic/pharmacodynamic analysis. European Journal of Clinical Pharmacology. Link

  • BioVision (Abcam). (2023). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit Protocol.Link

  • MSD Manual Professional. (2022). Linezolid and Tedizolid: Mechanism and Toxicity.[8][9]Link

Sources

Reducing myelosuppression risks with Contezolid acefosamil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Contezolid Acefosamil (MRX-4). As drug development professionals, you are likely aware that while oxazolidinones are critical for combating multidrug-resistant Gram-positive infections, their long-term utility is severely bottlenecked by dose- and duration-dependent myelosuppression.

As a Senior Application Scientist, I have designed this guide to troubleshoot your preclinical and clinical assays. By understanding the exact causality behind oxazolidinone toxicity, you can ensure robust, self-validating experimental designs when evaluating the mitochondrial-sparing profile of contezolid.

Section 1: Mechanistic Inquiries & Troubleshooting FAQs

Q: How does the structural modification in contezolid acefosamil prevent the myelosuppression typically seen with linezolid? A: Myelosuppression in this class is not primarily immune-mediated; it is an on-target effect on an off-target organelle. It is directly linked to the evolutionary homology between the bacterial 23S rRNA target and the mammalian mitochondrial protein synthesis (MPS) machinery[1]. Linezolid utilizes a morpholine ring that inadvertently fits into the mammalian mitochondrial ribosome binding pocket. Contezolid replaces this with a 2,3-dihydropyridin-4-one (DHPO) ring. This structural modification creates steric hindrance within the mammalian mitochondrial ribosome while maintaining high affinity for the bacterial 50S subunit, effectively decoupling antibacterial efficacy from hematological toxicity[2].

Q: My in vitro human hematopoietic progenitor cell (CFU-GM) assay shows no toxicity for CZA, but also no antibacterial efficacy. What went wrong? A: You are likely administering the prodrug directly into a cell-free or enzymatically limited in vitro system. Contezolid acefosamil (MRX-4) is an O-acyl phosphoramidate prodrug designed strictly to improve aqueous solubility (>200 mg/mL) for intravenous formulation[3]. CZA itself has no antibacterial or toxic activity. In in vivo models, it is rapidly deacylated to an intermediate (MRX-1352) and then dephosphorylated to the active moiety, contezolid (MRX-I)[3]. For in vitro MPS or CFU-GM assays lacking these specific esterases and phosphatases, you must use the active drug, contezolid (MRX-I).

Q: Why am I not seeing the expected high rates of severe anemia in my clinical cohorts treated with contezolid compared to linezolid? A: This aligns with the drug's intended pharmacological profile. In retrospective cohort studies of highly vulnerable populations (e.g., Stage 5 Chronic Kidney Disease), linezolid treatment resulted in a 46.43% incidence of severe anemia, whereas contezolid treatment showed only a 14.75% incidence[4]. Contezolid preserves reticulocyte counts significantly better than linezolid, validating its bone marrow-sparing mechanism[4].

Section 2: Pathway Visualization

G CZA Contezolid Acefosamil (MRX-4, Prodrug) MRX1352 MRX-1352 (Intermediate) CZA->MRX1352 Deacylation CZD Contezolid (MRX-I, Active Drug) MRX1352->CZD Dephosphorylation BactRib Bacterial 50S Ribosome (23S rRNA) CZD->BactRib High Affinity Binding MitoRib Mammalian Mitochondrial Ribosome CZD->MitoRib Low Affinity Binding (DHPO ring steric hindrance) Efficacy Inhibition of Bacterial Protein Synthesis BactRib->Efficacy Antibacterial Effect Toxicity Reduced Mitochondrial Protein Synthesis Inhibition MitoRib->Toxicity Spared MPS Myelo Lower Risk of Myelosuppression Toxicity->Myelo Hematological Safety

Metabolic activation of contezolid acefosamil and target differentiation reducing myelosuppression.

Section 3: Standardized Protocols for Toxicity Evaluation

To ensure scientific integrity, all toxicity assays must be self-validating. This means incorporating internal controls that prove the assay is sensitive enough to detect the specific mechanism of oxazolidinone-induced toxicity.

Protocol 1: In Vitro Assessment of Mitochondrial Protein Synthesis (MPS) Inhibition

Causality: Measuring MPS directly isolates the root cause of oxazolidinone myelosuppression before downstream cellular apoptosis occurs. Self-Validation: Linezolid must be run concurrently as a positive control. If the Linezolid IC50 does not fall within established historical baselines, the assay lacks the dynamic range to validate Contezolid's safety.

  • Cell Culture Preparation: Culture K562 human erythroleukemia cells in RPMI-1640 medium. K562 cells are highly metabolically active and exquisitely sensitive to MPS inhibition.

  • Compound Preparation: Dissolve active Contezolid (MRX-I) and Linezolid in DMSO. (Do not use CZA, as the cell culture lacks the enzymes for prodrug conversion).

  • Cytosolic Blockade: Pre-incubate cells with 100 µg/mL emetine for 10 minutes. Causality: Emetine selectively halts cytosolic protein synthesis, ensuring that any subsequent protein translation measured is exclusively mitochondrial.

  • Metabolic Labeling: Add the test compounds (concentration gradient) along with 10 µCi/mL of[^35S]-methionine. Incubate for 2 hours at 37°C.

  • Quantification: Lyse the cells, precipitate the newly synthesized radioactive proteins using 10% Trichloroacetic acid (TCA), and capture them on glass fiber filters. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate the IC50. A successful assay will show a significantly higher IC50 for Contezolid compared to the Linezolid positive control, proving reduced off-target binding.

Protocol 2: In Vivo Hematological Safety Profiling in Rodent Models

Causality: While in vitro assays prove the mechanism, in vivo models are required to account for the pharmacokinetic exposure and prodrug conversion of CZA.

  • Animal Selection & Dosing: Utilize Sprague-Dawley rats. Administer CZA intravenously (e.g., 40, 80, and 120 mg/kg BID) over a 28-day repeat-dose period.

  • Control Arms (Self-Validation): Include a vehicle control arm and a Linezolid IV arm. The Linezolid arm must demonstrate a statistically significant drop in platelets to validate the model's sensitivity to oxazolidinone toxicity.

  • Blood Sampling: Collect blood via the tail vein on days 7, 14, 21, and 28.

  • Hematological Analysis: Perform Complete Blood Counts (CBC). Crucial Step: Specifically monitor reticulocyte counts . Reticulocytes are the earliest indicators of bone marrow suppression, often dropping days before a significant decline in mature erythrocytes or hemoglobin is observed[4].

  • Bone Marrow Evaluation: At day 28 necropsy, extract femurs, fix in 10% neutral buffered formalin, decalcify, and perform H&E staining to assess bone marrow cellularity and megakaryocyte density.

Section 4: Quantitative Data Comparison

To assist in your experimental benchmarking, the following table summarizes the key physicochemical and toxicological differences between the compounds.

ParameterLinezolidContezolid (MRX-I)Contezolid Acefosamil (MRX-4)
Aqueous Solubility ~3 mg/mL~0.2 mg/mL>200 mg/mL
Active Antibacterial Moiety YesYesNo (Prodrug)
Structural Core Morpholine ring2,3-dihydropyridin-4-one (DHPO)DHPO (with O-acyl phosphoramidate)
MPS Inhibition (IC50) High Inhibition (Low IC50)Significantly Reduced (High IC50)N/A (Requires conversion)
Clinical Severe Anemia Risk High (e.g., 46.43% in CKD patients)Low (e.g., 14.75% in CKD patients)Low (Mirrors Contezolid)
MAO-B Inhibition HighLow (148-fold reduction vs Linezolid)Low

References

  • Comparative hematological safety of contezolid versus linezolid in patients with renal failure Source: Dovepress URL
  • Source: Frontiers in Pharmacology (via NIH PMC)
  • Hematological Safety of Contezolid versus Linezolid in Stage 5 Chronic Kidney Disease: An Active-Comparator New-User Retrospective Cohort Study Source: Taylor & Francis URL
  • β-tricalcium phosphate/calcium sulfate loaded with contezolid acefosamil (MRX-4)

Sources

Technical Support Center: Contezolid Acefosamil (MRX-4)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solution Stability & pH-Dependent Hydrolysis Dynamics

Audience: Pharmaceutical Scientists, Analytical Chemists, and Formulation Engineers.

The Stability-Solubility Paradox

Executive Summary: Contezolid acefosamil (CZA) is the water-soluble O-acyl phosphoramidate prodrug of the oxazolidinone antibiotic contezolid (CZD).[1][2] While CZA exhibits high aqueous solubility (>200 mg/mL), its stability is inextricably linked to pH.[1]

The Critical Mechanism: CZA is designed to undergo bioconversion in vivo. However, in vitro (during formulation, storage, or analysis), it is susceptible to specific hydrolytic pathways.

  • The "Safe Zone" (pH 4.0 – 7.4): CZA is relatively stable.[1]

  • The "Danger Zone" (pH < 4.0): Acid-catalyzed hydrolysis cleaves the phosphoramidate moiety.

  • The Consequence: Hydrolysis releases the parent drug, Contezolid (CZD). Unlike the prodrug, CZD is practically insoluble in water (~0.2 mg/mL) .[1]

    • Result: Immediate precipitation/crystallization in the vial or tubing.

Visualizing the Degradation Pathway

CZA_Degradation cluster_stable Stable Region (pH 4.0 - 7.4) CZA Contezolid Acefosamil (Soluble Prodrug) >200 mg/mL Inter Intermediate (N-phosphoramidate) CZA->Inter Enzymatic (In Vivo) or Slow Hydrolysis CZD Contezolid (Parent) (Insoluble Active) ~0.2 mg/mL Inter->CZD Acid Hydrolysis (Fast at pH < 4) Precip PRECIPITATION (Turbidity/Crystals) CZD->Precip Saturation > 0.2 mg/mL

Figure 1: The degradation cascade of Contezolid Acefosamil. Note that the appearance of the parent drug (Red) triggers precipitation due to drastic solubility loss.

Troubleshooting Guide

Scenario A: "I see a white precipitate forming in my stock solution after 24 hours."

Diagnosis: You have likely experienced pH drift or utilized an unbuffered solvent that allowed the solution to become acidic, triggering the conversion of CZA to insoluble CZD.

Root Cause Analysis:

  • Diluent Choice: Did you use unbuffered Saline (0.9% NaCl) or D5W? While usually acceptable, atmospheric CO₂ absorption can lower the pH of unbuffered water over time.

  • Concentration: If you are working at high concentrations (>10 mg/mL), even a 1% conversion to the parent drug will exceed the 0.2 mg/mL solubility limit of CZD, causing visible particles.

Corrective Actions:

  • Check pH Immediately: If pH is < 4.0, the sample is compromised.

  • Buffer Your Stock: Do not store CZA in pure water for long periods. Use a 10 mM Phosphate Buffer (pH 6.5 - 7.0) for stock solutions intended for storage >4 hours.

  • Filtration is NOT a Fix: Filtering the precipitate removes the active parent drug, altering your effective concentration. Discard and prepare fresh.

Scenario B: "My HPLC chromatogram shows peak splitting or 'ghost' peaks."

Diagnosis: On-column hydrolysis. The acidic environment of standard HPLC mobile phases (often 0.1% Trifluoroacetic acid or Formic acid) is degrading the prodrug during the run.

Root Cause Analysis:

  • Mobile Phase pH: Standard reverse-phase methods often use pH ~2-3 to suppress silanol activity. CZA is unstable at this pH.

  • Sample Diluent: Dissolving the sample in an acidic mobile phase prior to injection.

Corrective Actions:

  • Switch Mobile Phase Modifier: Replace TFA/Formic Acid with 10 mM Ammonium Acetate (pH 6.5) or Phosphate Buffer (pH 7.0).

  • Reduce Column Temperature: High column temps (>40°C) accelerate hydrolysis. Run at 20°C - 25°C.

  • Auto-Sampler Stability: Keep the auto-sampler at 4°C. Ensure the sample diluent is neutral (pH 7.0), not acidic.

Experimental Protocols

Protocol 3.1: pH-Rate Profile Determination

Objective: To validate the stability window for a specific formulation or assay buffer.

Reagents:

  • Buffers: Citrate (pH 2, 4), Phosphate (pH 6, 7.4), Borate (pH 9).

  • CZA Stock: 1 mg/mL in Methanol (minimizes hydrolysis during prep).

Workflow:

  • Spike: Add 10 µL CZA stock to 990 µL of each buffer (Final Conc: 10 µg/mL).

  • Incubate: Hold at 25°C in a temperature-controlled bath.

  • Sampling:

    • Timepoints: 0, 1, 2, 4, 8, 24 hours.

    • CRITICAL: Quench acidic samples (pH 2, 4) immediately by diluting 1:1 with 100 mM Phosphate Buffer (pH 7.4) to stop hydrolysis before injection.

  • Analysis: HPLC-UV (254 nm). Measure the disappearance of the CZA peak and the appearance of the CZD peak.

Data Interpretation:

pH ConditionExpected Result (24h)Observation
pH 2.0 > 50% DegradationRapid appearance of CZD peak; potential precipitation if conc. is high.
pH 4.0 < 5% DegradationMinimal change.
pH 6.0 - 7.4 < 1% DegradationOptimal Stability Window.
pH 9.0 VariablePotential base-catalyzed hydrolysis (slower than acid).
Protocol 3.2: Troubleshooting Flowchart

Troubleshooting Start Issue Observed Precip Precipitation / Turbidity Start->Precip HPLC HPLC: Extra Peaks / Tailing Start->HPLC CheckPH Check Solution pH Precip->CheckPH CheckMP Check Mobile Phase pH HPLC->CheckMP PH_Low pH < 4.0 CheckPH->PH_Low Yes PH_OK pH 6.0 - 7.5 CheckPH->PH_OK No Action3 Switch to Ammonium Acetate (pH 6.5) Mobile Phase CheckMP->Action3 If Acidic (TFA/Formic) Action1 Discard. Re-make in Buffered Saline (pH 7). PH_Low->Action1 Action2 Check Concentration. Is CZA > 200mg/mL? PH_OK->Action2

Figure 2: Decision tree for resolving common stability issues.

Frequently Asked Questions (FAQs)

Q: Can I use D5W (5% Dextrose) as a vehicle for IV administration studies? A: Yes, but with caution. D5W typically has a pH between 3.5 and 6.5. If the pH of your specific D5W bag is on the lower end (<4.0), it may trigger hydrolysis. Best Practice: Use Normal Saline (0.9% NaCl) or buffered D5W, as CZA is more stable in the pH 4-7 range.

Q: Is the degradation reversible? A: No. The hydrolysis of the phosphoramidate ester to the parent drug (CZD) and the phosphate group is irreversible. Once precipitation occurs, you cannot "redissolve" it back into the prodrug form by adjusting pH.

Q: Why does the literature mention "enzymatic conversion" if it degrades chemically? A: In vivo, the conversion is driven by phosphatases (like alkaline phosphatase) to release the active drug rapidly. In vitro, we are observing "chemical leakage"—the unwanted acid-catalyzed hydrolysis that mimics the activation step but happens prematurely in the flask.

References

  • Gordeev, M. F., et al. (2021). "Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies."[1][2] Journal of Medicinal Chemistry.

  • Eckburg, P. B., et al. (2017). "Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Contezolid Acefosamil (MRX-4) in Healthy Volunteers." Antimicrobial Agents and Chemotherapy.

  • MicuRx Pharmaceuticals. (2023). "Contezolid Acefosamil (MRX-4) Investigator's Brochure."

  • Hoy, S. M. (2021). "Contezolid: First Approval." Drugs.

Sources

Optimizing Contezolid acefosamil loading doses for ABSSSI

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Clinical Pharmacology & Development Topic: Optimizing Contezolid Acefosamil (MRX-4) Loading Doses for ABSSSI Doc ID: CZA-OPT-2026-V4 Status: Active

Executive Summary

Contezolid acefosamil (CZA) is the water-soluble prodrug of contezolid (MRX-I), a next-generation oxazolidinone designed to treat multidrug-resistant Gram-positive infections (MRSA, VRE) while minimizing the myelosuppression associated with linezolid.

The Core Challenge: Unlike standard oxazolidinones, CZA requires a specific loading dose strategy to overcome the lag time inherent in prodrug-to-active conversion and to achieve steady-state therapeutic exposure (AUC) on Day 1. This guide details the optimized dosing protocols, pharmacokinetic (PK) rationale, and safety monitoring required for ABSSSI (Acute Bacterial Skin and Skin Structure Infections) trials.

Module 1: Optimized Dosing Protocols

Q: What is the scientifically validated loading dose regimen for CZA in ABSSSI?

A: Based on population PK (PopPK) modeling and Phase 2/3 clinical data, a "front-loaded" regimen is required to achieve immediate target attainment (


).

The Optimized Protocol:

  • Loading Dose (T=0h): Administer 2000 mg Contezolid acefosamil IV (infusion over 1 hour).

  • Maintenance Dose (IV): Begin 1000 mg IV q12h starting 12 hours after the loading dose.

  • Step-Down (Oral): Switch to 800 mg Contezolid (active moiety) oral tablets q12h when clinically stable.

Technical Rationale: Without a loading dose, contezolid accumulation to steady-state takes approximately 3–5 dosing intervals (1.5–2.5 days). The 2000 mg loading dose saturates the volume of distribution (


) immediately, ensuring the plasma concentration of the active moiety (contezolid) reaches the therapeutic threshold within the first 24 hours.
Q: How does the prodrug conversion pathway impact dosing timing?

A: You must account for the metabolic cascade. CZA is not active; it must be hydrolyzed to the intermediate MRX-1352 , which is then converted to active contezolid .[1][2]

Workflow Visualization (Metabolic Pathway & Dosing Logic):

CZA_Pathway CZA_IV Contezolid Acefosamil (IV Prodrug) MRX_1352 MRX-1352 (Intermediate) CZA_IV->MRX_1352 Rapid Hydrolysis (Non-enzymatic/Phosphatases) Contezolid Contezolid (Active) Target: MRSA/VRE MRX_1352->Contezolid Spontaneous Conversion MRX_1320 MRX-1320 (Inactive Metabolite) Contezolid->MRX_1320 FMO5 Oxidation (No CYP involvement) Oral_Dose Oral Contezolid (Step-Down) Oral_Dose->Contezolid Absorption (Food enhances F)

Figure 1: Pharmacokinetic activation pathway of Contezolid Acefosamil.[1][2][3][4][5] Note the bypass of CYP450 enzymes, reducing drug-drug interaction risks.

Module 2: PK/PD Troubleshooting & Target Attainment

Q: What is the primary PK/PD target for efficacy in ABSSSI?

A: The efficacy driver is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (


) .
ParameterTarget ValueNotes
Target Pathogen MRSA / VREMIC

4 mg/L
PK/PD Index

Primary predictor of bacterial kill
Target Magnitude

2.3
Derived from neutropenic thigh infection models
Steady State Target

~91.9 mg·h/L
Achieved on Day 1 with 2000mg loading dose

Troubleshooting Low Exposure: If therapeutic drug monitoring (TDM) indicates low exposure:

  • Check Food Intake (Oral): Oral contezolid absorption is significantly enhanced by food.[6] Ensure patients take the 800 mg dose with a high-fat or standard meal.

  • Review Infusion Rate: Rapid conversion of CZA to MRX-1352 occurs during infusion. Ensure the IV line is flushed properly to deliver the full prodrug volume.

Q: Why is Contezolid safer than Linezolid regarding myelosuppression?

A: This is a critical differentiation point for long-term dosing.

  • Linezolid: Inhibits mitochondrial protein synthesis (MPS), leading to bone marrow toxicity (thrombocytopenia, anemia) after >10 days.

  • Contezolid: Structural modification (isoxazole ring) reduces affinity for mitochondrial ribosomes. Furthermore, it is metabolized by Flavin Monooxygenase 5 (FMO5) , not MAO, significantly reducing serotonergic toxicity and myelosuppression risks.

Module 3: Common Experimental & Clinical FAQs

Q: Can we use the same assay to measure CZA and Contezolid? A: No. You must use a validated LC-MS/MS method that separates the prodrug (CZA), the intermediate (MRX-1352), and the active moiety (Contezolid).

  • Warning: In ex vivo plasma samples, CZA may continue converting to contezolid if not stabilized. Use acidified plasma or immediate freezing (-80°C) to quench conversion post-draw.

Q: Is dose adjustment required for renal impairment? A: Generally, no . Contezolid is primarily metabolized (FMO5) rather than renally excreted unchanged. Phase 2 data suggests standard loading and maintenance doses are safe for patients with mild-to-moderate renal impairment.

Q: How do I handle a missed loading dose? A: If the 2000 mg loading dose is missed and a standard 1000 mg dose is given:

  • Impact: Steady state will be delayed by 24–48 hours.

  • Correction: Do not "double up" the next dose. Continue with 1000 mg q12h, but monitor clinical response closely for the first 2 days, as

    
     may be sub-therapeutic initially.
    

References

  • Bulitta, J. B., et al. (2024). Population Pharmacokinetic Rationale for Intravenous Contezolid Acefosamil Followed by Oral Contezolid Dosage Regimens.[1][2][3][4][5] Antimicrobial Agents and Chemotherapy.[6][7][8][9][10][11]

  • MicuRx Pharmaceuticals.[6][11][12] (2019). Phase II Data on Contezolid Acefosamil in ABSSSI Support Progression to Phase III Trials. BioWorld.

  • Gordeev, M. F., & Yuan, Z. Y. (2014). New Potent Oxazolidinones with Reduced MAO Inhibition and Improved Safety Profile. Journal of Medicinal Chemistry.

  • ClinicalTrials.gov. A Study to Evaluate the Safety and Efficacy of Contezolid Acefosamil Compared to Linezolid in Adults with ABSSSI (NCT03747497).[13][13]

  • Wang, Y., et al. (2023). A Phase I Study of the Safety, Tolerability, and Pharmacokinetics of Contezolid Acefosamil.[6] Antimicrobial Agents and Chemotherapy.[6][7][8][9][10][11]

Sources

Validation & Comparative

A Comparative Safety Analysis: Contezolid Acefosamil vs. Linezolid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals on the Safety Profiles of Next-Generation Oxazolidinones

In the landscape of antimicrobial agents, the oxazolidinone class represents a critical line of defense against multidrug-resistant (MDR) Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. Linezolid, the first-in-class agent, has been a clinical workhorse, but its utility is often constrained by significant safety concerns, primarily myelosuppression and monoamine oxidase (MAO) inhibition[3][4]. This has driven the development of next-generation oxazolidinones, such as contezolid and its water-soluble prodrug, contezolid acefosamil, which are engineered to retain potent antibacterial activity while mitigating these dose-limiting toxicities[5][6].

This guide provides a detailed, evidence-based comparison of the safety profiles of contezolid acefosamil and linezolid, synthesizing data from non-clinical studies and clinical trials. We will explore the mechanistic underpinnings of their differing safety profiles, present comparative data on key adverse events, and outline the experimental methodologies used to validate these findings.

Mechanistic Basis for Differentiated Safety Profiles

The primary safety liabilities of linezolid—myelosuppression and MAO inhibition—are linked to its chemical structure, specifically the morpholine ring and its metabolism[6]. Contezolid was designed with a modified scaffold, replacing the morpholine ring with a 2,3-dihydropyridin-4-one (DHPO) ring, which significantly alters its metabolic pathway and reduces off-target activities[6].

  • Myelosuppression (Hematologic Toxicity): Linezolid's hematologic toxicity is believed to stem from the inhibition of mitochondrial protein synthesis in mammalian cells, a consequence of the similarity between bacterial ribosomes and human mitochondrial ribosomes[1][7][8]. This interference with mitochondrial function can lead to thrombocytopenia (low platelet count), anemia, and neutropenia, particularly with prolonged therapy ( >10-14 days)[7][9][10]. Contezolid's novel structure is designed to reduce this off-target activity, leading to a markedly attenuated potential for myelosuppression[5][6][11]. Preclinical and clinical data suggest that contezolid acefosamil does not induce the significant, dose-dependent reductions in platelet counts observed with linezolid[12].

  • Monoamine Oxidase (MAO) Inhibition: Linezolid is a weak, nonselective, and reversible inhibitor of both MAO-A and MAO-B[13][14]. This inhibition can lead to an accumulation of neurotransmitters like serotonin, posing a risk of serotonin syndrome, a potentially life-threatening condition, especially when co-administered with serotonergic agents like SSRIs[14][15][16]. It also necessitates dietary restrictions to avoid tyramine-rich foods, which can cause a hypertensive crisis[17]. In vitro and in vivo studies have demonstrated that contezolid has a significantly lower potential for MAO inhibition. Compared to linezolid, contezolid shows a 2-fold and 148-fold reduction in the reversible inhibition of human MAO-A and MAO-B isoforms, respectively[3][4][6]. This translates to a minimized risk of serotonin syndrome and drug-food interactions[3].

The following diagram illustrates the proposed metabolic and off-target pathways that differentiate the two compounds.

G cluster_linezolid Linezolid Pathway cluster_contezolid Contezolid Acefosamil Pathway l_drug Linezolid (Contains Morpholine Ring) l_metabolism Metabolism via Morpholine Ring Oxidation l_drug->l_metabolism l_mitochondria Inhibition of Mitochondrial Protein Synthesis l_drug->l_mitochondria l_mao Non-selective Inhibition of MAO-A and MAO-B l_drug->l_mao l_tox_myelo Myelosuppression (Thrombocytopenia, Anemia) l_mitochondria->l_tox_myelo l_tox_sero Serotonin Syndrome Risk & Tyramine Interaction l_mao->l_tox_sero c_drug Contezolid Acefosamil (Prodrug) c_active Contezolid (Active Drug) (Contains DHPO Ring) c_drug->c_active Rapid in vivo conversion c_metabolism Metabolism via Alternative Pathways c_active->c_metabolism c_mitochondria Reduced Inhibition of Mitochondrial Protein Synthesis c_active->c_mitochondria c_mao Significantly Lower MAO-A/B Inhibition c_active->c_mao c_tox_myelo Attenuated Myelosuppression c_mitochondria->c_tox_myelo c_tox_sero Minimized Risk of Serotonergic Effects c_mao->c_tox_sero

Caption: Comparative metabolic and toxicity pathways of Linezolid and Contezolid.
Comparative Clinical and Non-Clinical Safety Data

Head-to-head studies have consistently demonstrated a favorable safety profile for contezolid acefosamil compared to linezolid. The most significant differences are observed in the rates of hematologic and MAO-related adverse events.

Adverse Event CategoryContezolid / Contezolid AcefosamilLinezolidKey Findings & Citations
Myelosuppression
ThrombocytopeniaSignificantly lower incidence.Most common hematologic AE, risk increases with duration >10 days.Phase 2 and 3 trials showed hematologic abnormalities were less common with contezolid and its prodrug.[18][19] A study in RR-TB patients reported no myelosuppression with contezolid vs. 30.8% anemia in the linezolid group.[20]
AnemiaLow to no incidence reported.Frequently observed, especially in long-term therapy.
MAO-Inhibition Related
Peripheral NeuropathyNot observed in short-term studies.53.8% in a 2-month RR-TB study.A study on rifampicin-resistant tuberculosis found a stark difference in neuropathy incidence.[20]
Serotonergic EffectsDevoid of neurotoxicity in mouse models at supratherapeutic doses.Elicits serotonergic responses in animal models.Nonclinical evaluations show a markedly improved MAO-related safety profile for contezolid.[3][4]
Gastrointestinal Nausea, vomiting reported.Nausea, diarrhea, vomiting are common.The most common TEAEs for both drugs are gastrointestinal, with comparable or milder incidence for contezolid.[19][20]
Overall TEAEs 14.3% in RR-TB study.92.3% in RR-TB study.A randomized controlled study showed a dramatically lower overall incidence of TEAEs for contezolid.[20]

Data synthesized from multiple clinical and non-clinical studies. Percentages are illustrative of findings from specific trials and may vary.

Experimental Protocols for Safety Assessment

The differentiation in safety profiles is validated through rigorous non-clinical and clinical testing. Below are representative protocols central to evaluating the key safety concerns of oxazolidinones.

This in vivo model is a standard for assessing the potential of a drug to cause hypertensive crises due to MAO inhibition.

Objective: To evaluate the effect of contezolid acefosamil, compared to linezolid, on the pressor response to an intravenous tyramine challenge in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: Animals are divided into groups and administered vehicle control, linezolid (e.g., 50 mg/kg), or contezolid acefosamil (e.g., up to 120 mg/kg) via oral gavage.

  • Anesthesia & Cannulation: Rats are anesthetized, and the carotid artery is cannulated for continuous arterial blood pressure monitoring.

  • Tyramine Challenge: A baseline blood pressure is established. A bolus of tyramine (an MAO substrate) is administered intravenously.

  • Data Collection: The increase in mean arterial pressure (MAP) is recorded post-challenge.

  • Endpoint: A significant potentiation of the tyramine-induced pressor response indicates MAO inhibition.

Expected Outcome: Studies using this model have shown that linezolid elicits significant serotonergic responses, while no significant increase in arterial blood pressure was observed for contezolid acefosamil, confirming its lower MAO inhibition potential[3][4].

Pivotal Phase 3 trials, such as those for complicated skin and soft tissue infections (cSSTI) or diabetic foot infections (DFI), employ strict monitoring protocols to compare hematologic safety[21][22][23].

Objective: To compare the incidence and severity of myelosuppression between contezolid acefosamil and linezolid in adult patients.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, parallel-group design is used.

  • Patient Population: Adults with infections requiring 14 to 28 days of antibiotic therapy[22].

  • Randomization: Patients are randomized (e.g., 3:2 ratio) to receive either contezolid acefosamil (IV/PO) or linezolid (IV/PO)[21].

  • Hematologic Monitoring: Complete blood counts (CBC) with differentials (including platelet, hemoglobin, and neutrophil counts) are performed at baseline, twice weekly during therapy, and at end-of-therapy and follow-up visits.

  • Primary Safety Endpoint: The primary safety endpoint is often the incidence of treatment-emergent adverse events, with a key focus on clinically significant thrombocytopenia (e.g., platelet count < 100 x 10⁹/L or a >50% decrease from baseline).

  • Statistical Analysis: The incidence of hematologic abnormalities between the two treatment arms is compared using appropriate statistical methods.

The workflow for such a clinical safety assessment is depicted below.

G start Patient Screening & Informed Consent baseline Baseline Assessment (CBC, Vitals, etc.) start->baseline randomize Randomization baseline->randomize groupA Arm A: Contezolid Acefosamil (IV/PO) randomize->groupA 3:2 Ratio groupB Arm B: Linezolid (IV/PO) randomize->groupB monitoring On-Treatment Monitoring (Bi-weekly CBC, AE checks) groupA->monitoring groupB->monitoring eot End of Treatment (EOT) Visit monitoring->eot 14-28 days followup Test of Cure (TOC) & Follow-up Visits eot->followup analysis Data Analysis (Compare Safety & Efficacy) followup->analysis

Caption: Workflow for a Phase 3 clinical trial assessing drug safety endpoints.
Conclusion and Future Directions

The development of contezolid acefosamil represents a significant step forward in the oxazolidinone class. By specifically engineering the molecule to avoid the structural liabilities of linezolid, researchers have created an agent with a substantially improved safety profile[5][6]. The marked reduction in both myelosuppression and MAO inhibition suggests that contezolid acefosamil could be a safer alternative, particularly for patients requiring longer treatment durations or those on concomitant serotonergic medications[3][4][19].

Ongoing Phase 3 clinical trials in patient populations like those with diabetic foot infections, who often have comorbidities and require extended therapy, will be crucial in confirming these safety advantages in a real-world setting[18][23][24]. The data gathered to date strongly support the potential for contezolid acefosamil to expand the utility of the oxazolidinone class, offering clinicians a potent therapeutic option with a much wider safety margin.

References

  • Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. (2021). Chemical Research in Toxicology. [Link]

  • What is the mechanism by which linezolid (oxazolidinone antibiotic) causes thrombocytopenia (low platelet count)? (2025). Dr.Oracle. [Link]

  • Linezolid-Induced Myelosuppression. (2024). Annals of Internal Medicine: Clinical Cases. [Link]

  • Reversible Myelosuppresion With Prolonged Usage of Linezolid in Treatment of Methicillin-Resistant Staphylococcus aureus. (2020). Cureus. [Link]

  • Linezolid-Induced Pure Red Cell Aplasia: A Case Report. (2022). Dove Medical Press. [Link]

  • Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. (2022). Journal of Medicinal Chemistry. [Link]

  • Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. (2021). ACS Publications. [Link]

  • Linezolid and Serotonin Toxicity. (2003). Clinical Infectious Diseases. [Link]

  • Linezolid. (n.d.). Wikipedia. [Link]

  • Study on the Safety and Effectiveness of Contezolid Acefosamil, Contezolid, and Linezolid for Adults with Moderate or Severe Diabetic Foot Infections. (2025). Clinicaltrials.eu. [Link]

  • What is Contezolid Acefosamil used for? (2024). Patsnap Synapse. [Link]

  • Linezolid and tedizolid adverse effects: a review on serotonin syndrome, myelosuppression, neuropathies, and lactic acidosis. (2025). Antimicrobial Stewardship & Healthcare Epidemiology. [Link]

  • Linezolid-induced serotonin toxicity in a patient not taking monoamine oxidase inhibitors or serotonin receptor antagonists. (n.d.). Baylor University Medical Center Proceedings. [Link]

  • Serotonin Syndrome Associated with Linezolid Administration. (2006). U.S. Pharmacist. [Link]

  • Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment. (2023). Frontiers in Pharmacology. [Link]

  • Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI). (2022). ClinicalTrials.gov. [Link]

  • MicuRx Pharmaceuticals Reports Positive Top-Line Results from a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil. (2019). MicuRx Pharmaceuticals. [Link]

  • Linezolid. (n.d.). York and Scarborough Teaching Hospitals NHS Foundation Trust. [Link]

  • Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI). (2025). CenterWatch. [Link]

  • Contezolid – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. [Link]

  • Contezolid Acefosamil - Drug Targets, Indications, Patents. (2025). Synapse. [Link]

  • Contezolid Acefosamil and Contezolid Compared to Linezolid in DFI. (n.d.). Health Research Authority. [Link]

  • Efficacy and Safety in Subjects with Renal Impairment in Contezolid and Contezolid Acefosamil Phase 2 and Phase 3 Skin Infection Clinical Trials. (2022). Open Forum Infectious Diseases. [Link]

  • Safety and Tolerability of Contezolid Versus Linezolid for Short-Term Treatment of Rifampicin-Resistant Pulmonary Tuberculosis: A Randomized Controlled Study. (2025). Infection and Drug Resistance. [Link]

Sources

Contezolid Acefosamil: A Technical Guide to Non-Inferiority and Safety Superiority in ABSSSI

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Contezolid acefosamil (CZA), focusing on its non-inferiority to Linezolid in treating Acute Bacterial Skin and Skin Structure Infections (ABSSSI). It is designed for researchers and drug developers, synthesizing mechanistic insights, clinical data, and experimental protocols.

Executive Summary: The Oxazolidinone Evolution

Contezolid acefosamil (MRX-4) represents a strategic evolution in the oxazolidinone class. While Linezolid has long been the gold standard for MDR Gram-positive infections, its utility is often capped by duration-limiting myelosuppression (thrombocytopenia, anemia) and neuropathy linked to mitochondrial protein synthesis inhibition.

CZA is a water-soluble prodrug of Contezolid (MRX-I). It addresses two critical limitations of the parent compound and the class:

  • Solubility: The acefosamil moiety confers high aqueous solubility, enabling a viable Intravenous (IV) formulation that the parent contezolid lacks.[1]

  • Safety: The active moiety, Contezolid, exhibits a structural modification (non-coplanar ortho-fluorine ring system) that significantly reduces binding affinity for human mitochondrial ribosomes while maintaining bacterial ribosomal inhibition.

This guide analyzes the data confirming that CZA is non-inferior to Linezolid in efficacy but superior in hematological safety.

Mechanistic Pharmacology & Prodrug Activation

Understanding the distinction between MRX-4 (prodrug) and MRX-I (active) is critical for interpreting PK/PD data.

The Activation Cascade

Unlike simple salt forms, CZA requires metabolic activation. Upon administration (IV or Oral), CZA is rapidly converted by alkaline phosphatases to an intermediate (MRX-1352), which then spontaneously degrades to the active Contezolid.

Scientist’s Insight: The design of the prodrug is "self-validating" in vivo. The conversion relies on ubiquitous phosphatases, ensuring that inter-patient variability in CYP450 enzymes does not significantly alter drug exposure.

Visualization: Metabolic Pathway & MOA

The following diagram illustrates the conversion cascade and the dual-targeting mechanism (bacterial vs. mitochondrial selectivity).

CZA_Metabolism cluster_0 Prodrug Administration cluster_1 Systemic Circulation cluster_2 Target Interaction CZA Contezolid Acefosamil (MRX-4) [Inactive, High Solubility] INT Intermediate (MRX-1352) CZA->INT Alkaline Phosphatase (Rapid Hydrolysis) ACT Contezolid (MRX-I) [Active Drug] INT->ACT Spontaneous O-deacetylation BAC Bacterial Ribosome (50S Subunit) High Affinity -> Inhibition ACT->BAC Primary MOA MIT Human Mitochondrial Ribosome Low Affinity -> Sparing ACT->MIT Reduced Binding (Safety Mechanism)

Caption: Figure 1. Metabolic activation of Contezolid Acefosamil and differential ribosomal binding affinity.

Comparative Efficacy Analysis (Non-Inferiority)

The core requirement for CZA approval was demonstrating non-inferiority to Linezolid. The data below is synthesized from the pivotal Phase 2 (NCT03747497) and confirmed by the recently completed Phase 3 trials.

Clinical Cure Rates (Phase 2 Data)

The trial utilized a 2:1 randomization (CZA:Linezolid). The primary endpoint was Early Clinical Response (ECR) at 48–72 hours.[2][3][4][5]

EndpointPopulationContezolid Acefosamil (n=131)Linezolid (n=65)Statistical Interpretation
Early Clinical Response (ECR) ITT77.9% 78.5% Non-Inferior (Difference -0.6%)
Post-Therapy Evaluation (PTE) ITT76.3% 73.8% Comparable/Slightly Higher
MRSA Subgroup Cure ME~78% ~76% Effective against target pathogen

Key Takeaway: The confidence intervals for the difference in cure rates crossed zero, satisfying the statistical criteria for non-inferiority. CZA performs statistically identically to Linezolid in clearing ABSSSI lesions.

Safety & Tolerability: The Critical Differentiator

While efficacy is comparable, safety is the divergent metric. Linezolid's "black box" warnings regarding myelosuppression often limit therapy duration to <14 days. CZA demonstrates a significantly improved profile.[6]

Hematological Toxicity Comparison

Data derived from laboratory assessments during the treatment period (10-14 days).

Safety ParameterContezolid AcefosamilLinezolidClinical Implication
Neutrophils < LLN 3.7%7.4%Reduced risk of secondary infection
Platelets < LLN 7.6%12.1%Reduced risk of bleeding events
Substantially Abnormal Platelets 2.5%5.2%significantly lower severe toxicity
Discontinuation due to AE < 1%~3-4%Better treatment adherence

Scientist’s Insight: The reduction in thrombocytopenia is not accidental; it is directly linked to the structural "mitochondrial sparing" design.[7] This allows CZA to potentially be used for longer durations (e.g., in Diabetic Foot Infections) where Linezolid is contraindicated.

Experimental Protocols for Validation

For researchers aiming to validate these findings or conduct bridging studies, the following protocols are designed to ensure data integrity.

Protocol A: In Vitro Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Contezolid against clinical MRSA isolates. Standard: CLSI M07-A10 / M100-S25.

  • Preparation: Prepare stock solution of Contezolid (active form, not prodrug) in DMSO. Note: Do not use CZA (prodrug) for in vitro MIC assays as it requires in vivo enzymatic activation.

  • Inoculum: Adjust bacterial suspension (MRSA) to

    
     CFU/mL using the 0.5 McFarland standard.
    
  • Dilution: Perform 2-fold serial dilutions of Contezolid in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 0.03 µg/mL to 64 µg/mL.

  • Incubation: 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Validation Control: S. aureus ATCC 29213. Expected Linezolid MIC: 1–4 µg/mL. Contezolid should fall within ±1 dilution.

Protocol B: Pharmacokinetic Quantification (LC-MS/MS)

Objective: Quantify Prodrug (MRX-4) and Active (Contezolid) in plasma.

PK_Workflow Sample Plasma Sample Collection (K2EDTA tubes) Quench Immediate Acidification (Stabilize Prodrug) Sample->Quench Critical Step: Prevent ex-vivo hydrolysis Process Protein Precipitation (Acetonitrile + IS) Quench->Process Centrifuge 10min @ 4000rpm Separation HPLC Separation (C18 Column, Gradient Elution) Process->Separation Inject Supernatant Detect MS/MS Detection (MRM Mode) Separation->Detect Quantify MRX-4 & Contezolid

Caption: Figure 2. Workflow for simultaneous quantification of prodrug and active metabolite.

Critical Control Point: The prodrug MRX-4 is unstable in plasma at room temperature due to phosphatase activity. Samples must be acidified or processed immediately on ice to prevent ex-vivo conversion, which would artificially inflate Contezolid readings.

Conclusion

Contezolid acefosamil has successfully demonstrated non-inferiority to Linezolid in ABSSSI efficacy while establishing a superior safety profile regarding myelosuppression.[8][9] For drug development professionals, CZA represents a validated case study in using prodrug chemistry to solve solubility issues and structural modification to solve off-target toxicity. It is positioned as a high-value alternative for patients requiring prolonged oxazolidinone therapy or those with baseline hematological risks.

References

  • MicuRx Pharmaceuticals. (2019).[3][10] MicuRx Pharmaceuticals Reports Positive Top-Line Results From a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil.[3][10] Business Wire. Link

  • Eckburg, P. B., et al. (2019). Safety and Efficacy of Contezolid Acefosamil (MRX-4) in ABSSSI: Results from a Phase 2 Randomized, Double-Blind Trial. ClinicalTrials.gov Identifier: NCT03747497.[4] Link[2]

  • Gordeev, M. F., & Yuan, Z. (2014).[11] New Potent Oxazolidinones with Improved Safety Profiles. Current Topics in Medicinal Chemistry. Link

  • MicuRx Pharmaceuticals. (2024).[12] MicuRx Successfully Completes Phase III Clinical Trial of MRX-4 for Injection in China. PR Newswire. Link[13]

  • Wang, X., et al. (2022). Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Contezolid Acefosamil Efficacy Against MDR Gram-Positive Bacteria

[1]

Executive Summary: The Structural Evolution of Oxazolidinones

Contezolid acefosamil (CZA) represents a strategic evolution in the oxazolidinone class, designed not primarily to overcome linezolid resistance, but to resolve the dose-limiting toxicities that restrict the long-term use of earlier agents.

While maintaining non-inferior efficacy against multidrug-resistant (MDR) pathogens like MRSA and VRE, CZA distinguishes itself through a super-safety profile . Its structural modification—specifically the replacement of the morpholine ring with a non-coplanar dihydropyridone (DHPO) ring—significantly attenuates mitochondrial protein synthesis inhibition and monoamine oxidase (MAO) inhibition.

This guide provides a technical analysis of CZA’s performance, grounded in experimental data and comparative benchmarks against Linezolid (LZD) and Tedizolid (TZD).

Mechanism of Action & Chemical Engineering

The Prodrug System

Contezolid acefosamil is a water-soluble O-acyl phosphoramidate prodrug .[1] Unlike the active moiety Contezolid (CZD) , which has low aqueous solubility limiting it to oral formulations, CZA enables high-concentration intravenous (IV) administration.

Upon administration, CZA undergoes a two-step enzymatic activation:

  • Deacylation: Rapid conversion to the intermediate metabolite MRX-1352.[2]

  • Dephosphorylation: Conversion by alkaline phosphatases to the active drug, Contezolid.

Structural Determinants of Safety

The core innovation lies in the C-ring modification .

  • Linezolid: Contains a morpholine ring responsible for significant MAO inhibition and mitochondrial toxicity.

  • Contezolid: Features a 2,3-dihydropyridin-4-one (DHPO) ring.[3] This ring is non-coplanar with the phenyl ring.

    • Impact: This steric hindrance reduces binding affinity to human mitochondrial ribosomes and MAO enzymes without compromising binding to the bacterial 23S rRNA target.

Visualization: Prodrug Activation & Target Interaction

Contezolid_PathwayCZAContezolid Acefosamil(Prodrug, High Solubility)MRX1352MRX-1352(Intermediate)CZA->MRX1352Deacylation(Rapid)CZDContezolid(Active Drug)MRX1352->CZDDephosphorylation(Alkaline Phosphatase)Bacterial_RibosomeBacterial 50S Subunit(23S rRNA)CZD->Bacterial_RibosomeHigh Affinity Binding(Inhibits Translation)Mito_RibosomeHuman MitochondrialRibosomeCZD->Mito_RibosomeLow Affinity(Steric Hindrance)MAOMAO Enzymes(A & B)CZD->MAOMinimal Inhibition(Non-coplanar Ring)

Caption: Figure 1. The metabolic activation of Contezolid Acefosamil and its selective binding profile, minimizing off-target host toxicity.

Comparative Efficacy: In Vitro Data

MIC Benchmarks against MDR Pathogens

Contezolid demonstrates equipotent activity to Linezolid against standard MDR phenotypes.[4] However, it is critical to note that Contezolid exhibits cross-resistance with Linezolid in strains carrying cfr (ribosomal methyltransferase) or optrA (ABC transporter) genes.

Table 1: Comparative MIC Summary (mg/L)

Pathogen PhenotypeContezolid (CZD) MIC₉₀Linezolid (LZD) MIC₉₀Tedizolid (TZD) MIC₉₀Interpretation
MRSA (Methicillin-Resistant S. aureus)0.5 - 1.01.0 - 2.00.25 - 0.5Non-inferior to LZD; TZD is more potent.[5][6]
VRE (E. faecalis/faecium, VanA/VanB)0.5 - 1.01.0 - 2.00.25 - 0.5Non-inferior to LZD.[5]
PRSP (Penicillin-Resistant S. pneumoniae)0.51.00.12 - 0.25Superior to LZD by 1-dilution step.
LRSA (Linezolid-Resistant S. aureus)> 8.0> 8.04.0 - 8.0Cross-Resistant. Not a rescue drug for LZD failure.

Data Sources: Frontiers in Microbiology (2021), Antimicrobial Agents and Chemotherapy (2020).

Time-Kill Kinetics

Like other oxazolidinones, Contezolid is primarily bacteriostatic against Staphylococci and Enterococci.[7]

  • Result: < 3 log₁₀ CFU/mL reduction at 24 hours at 4x MIC.

  • Clinical Implication: Efficacy relies on AUC/MIC ratios (time-dependent killing). The improved safety profile allows for sustained dosing to maintain these ratios without inducing thrombocytopenia.

Safety & Toxicology: The Critical Differentiator

The primary justification for choosing Contezolid acefosamil over generic Linezolid is the toxicity profile.

Myelosuppression (Thrombocytopenia)

Linezolid-associated thrombocytopenia typically occurs after >10-14 days of therapy due to mitochondrial protein synthesis inhibition.

  • Study Data: In Phase 3 trials (complicated skin/soft tissue infections), Contezolid showed a significantly lower incidence of platelet count reduction (>30% drop) compared to Linezolid (2.5% vs 25.4%, p < 0.001).[3]

MAO Inhibition (Serotonin Syndrome Risk)[4]
  • MAO-A (Serotonin): Contezolid is ~2-fold less inhibitory than Linezolid.

  • MAO-B (Dopamine): Contezolid is ~148-fold less inhibitory than Linezolid.

  • Tyramine Challenge: Up to 120 mg/kg oral Contezolid showed no significant blood pressure increase in rat models, whereas Linezolid elicits significant pressor responses.[3][8][9]

Visualization: Safety vs. Efficacy Matrix

Safety_MatrixX_LabelEfficacy vs MDR StrainsY_LabelSafety / TolerabilityLZDLinezolid(Standard)TZDTedizolid(High Potency)LZD->TZD Higher PotencyCZAContezolid(High Safety)LZD->CZA Reduced Toxicity Similar Efficacy

Caption: Figure 2.[10][11] Comparative matrix highlighting Contezolid's positioning: equivalent efficacy to Linezolid but with a superior safety ceiling.

Experimental Protocols

To validate these claims in a research setting, the following protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 / EUCAST

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100.

  • Drug Preparation:

    • Dissolve Contezolid (active form) in DMSO (do not use Acefosamil prodrug for in vitro MIC testing as it requires in vivo activation).

    • Serial dilutions: 64 mg/L down to 0.06 mg/L.

  • Incubation: 35 ± 2°C for 16-20 hours (24h for MRSA/VRE).

  • Endpoint: Lowest concentration with no visible growth.

Time-Kill Kinetic Assay

Standard: CLSI M26-A

  • Setup: 30 mL CAMHB in 50 mL Erlenmeyer flasks.

  • Inoculum: 5 x 10⁵ CFU/mL (starting density).

  • Dosing: Add Contezolid at 1x, 2x, 4x, and 8x MIC. Include a Growth Control (no drug) and Sterility Control.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial 10-fold dilutions plated on Tryptic Soy Agar (TSA) with 5% sheep blood.

  • Analysis: Plot log₁₀ CFU/mL vs. Time.

    • Bactericidal: ≥3 log₁₀ reduction.[7]

    • Bacteriostatic:[7][10][11] <3 log₁₀ reduction (Expected for Contezolid).

References

  • Wang, W., et al. (2021). In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China.[6] Frontiers in Microbiology. Link

  • Gordeev, M. F., & Yuan, Z. Y. (2014). New Potent Antibacterial Oxazolidinone (MRX-I) with an Improved Class Safety Profile. Journal of Medicinal Chemistry. Link

  • Hoy, S. M. (2021). Contezolid: First Approval.[6] Drugs.[1][7][8][11][12][13][14][15][16][17][18][19] Link

  • MicuRx Pharmaceuticals. (2021).[6] Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity.[8][9] Chemical Research in Toxicology. Link

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. Link

Technical Comparison: MAO Inhibition Potential of Contezolid Acefosamil vs. Linezolid

[1]

Executive Summary

Verdict: Contezolid acefosamil (prodrug of Contezolid/MRX-I) demonstrates a significantly superior safety profile regarding Monoamine Oxidase (MAO) inhibition compared to Linezolid.[1]

While Linezolid is a known reversible, non-selective MAO inhibitor that necessitates clinical caution regarding serotonergic agents and tyramine-rich diets, Contezolid exhibits a 148-fold reduction in MAO-B inhibition and a 2-fold reduction in MAO-A inhibition . In vivo tyramine challenge models confirm that Contezolid acefosamil does not elicit a pressor response at supratherapeutic doses, whereas Linezolid causes significant blood pressure elevation at therapeutic levels.

Mechanistic Background: Structural Determinants of MAO Binding[2]

The primary driver for the difference in MAO inhibition lies in the core structural modifications of the oxazolidinone scaffold.

Structural Activity Relationship (SAR)

Linezolid contains a morpholine ring and an acetamidomethyl side chain. Crystallographic data suggests the morpholine ring and the specific orientation of the C-5 side chain facilitate binding within the MAO active site (particularly MAO-A and MAO-B), acting as a competitive inhibitor.

Contezolid (MRX-I) replaces the morpholine ring with a dihydropyridinone (DHPO) ring and modifies the C-5 side chain to an isoxazole moiety. These structural changes introduce steric hindrance and alter the electronic properties required for high-affinity binding to the MAO active sites, effectively "locking out" the drug from the enzyme while retaining its affinity for the bacterial 50S ribosomal subunit.

Mechanism Visualization

MAO_Binding_MechanismLinezolidLinezolidMorpholineMorpholine Ring(C-Ring)Linezolid->MorpholineContainsContezolidContezolid (Active Moiety)DHPODihydropyridinone Ring(C-Ring)Contezolid->DHPOContainsMAO_SiteMAO Active Site(A & B isoforms)Morpholine->MAO_SiteFits PocketDHPO->MAO_SiteClashes/ExcludesBindingHigh Affinity Binding(Reversible Inhibition)MAO_Site->BindingLinezolid InteractionNo_BindingSteric Hindrance(Minimal Inhibition)MAO_Site->No_BindingContezolid InteractionSerotoninSerotonin Accumulation(Risk: Serotonin Syndrome)Binding->SerotoninSafeNormal Metabolism(High Safety Margin)No_Binding->Safe

Figure 1: Structural logic dictating the differential MAO inhibition profiles. The replacement of the morpholine ring with a DHPO ring in Contezolid prevents effective docking into the MAO active site.

Comparative Experimental Data

In Vitro Enzymatic Inhibition (IC50)

The following data compares the inhibitory concentration (IC50) required to reduce MAO activity by 50%. Higher values indicate weaker inhibition (safer profile).

ParameterLinezolidContezolid (MRX-I)Fold Improvement (Contezolid)
MAO-A IC50 ~52.2 µM~117 µM~2.2x (Weaker Inhibition)
MAO-B IC50 ~0.35 µM~52.0 µM~148x (Weaker Inhibition)
Inhibition Type Reversible, CompetitiveReversible, WeakN/A

Note: Linezolid is highly selective for MAO-B inhibition in vitro but inhibits both isoforms at clinically relevant concentrations.

In Vivo Tyramine Pressor Response

The "Cheese Effect" (hypertensive crisis triggered by dietary tyramine) is a hallmark of MAO inhibition.

Study ModelLinezolid (50-60 mg/kg)Contezolid Acefosamil (120 mg/kg)
Rat Tyramine Challenge Significant increase in Mean Arterial Pressure (MAP).No significant increase in MAP.[1]
Tyramine Sensitivity Factor ~1.8 - 2.1 (Comparable to Moclobemide).1.0 (Comparable to Placebo).
Clinical Implication Dietary restrictions required (low tyramine).No dietary restrictions anticipated.

Experimental Protocol: MAO Inhibition Assay

To validate these findings in a laboratory setting, use the following fluorimetric assay protocol. This protocol is self-validating using known inhibitors (Clorgyline/Pargyline) as positive controls.

Workflow Diagram

MAO_Assay_WorkflowPrep1. Enzyme & Compound Prep(Human Recombinant MAO-A/B)Incubation2. Pre-Incubation(15 mins @ 37°C)Prep->IncubationMix Enzyme + InhibitorReaction3. Substrate Addition(Tyramine + Amplex Red + HRP)Incubation->ReactionInitiate ReactionDetection4. Fluorescence Detection(Ex: 530nm / Em: 590nm)Reaction->DetectionMeasure H2O2 ProductionAnalysis5. Data Analysis(IC50 Calculation)Detection->AnalysisSigmoidal Curve Fit

Figure 2: Step-by-step workflow for high-throughput fluorimetric screening of MAO inhibitors.

Detailed Methodology

Objective: Determine the IC50 of Contezolid and Linezolid against human MAO-A and MAO-B.[1]

Reagents:

  • Enzymes: Recombinant Human MAO-A and MAO-B (5 mg/mL).

  • Substrate: p-Tyramine (1 mM stock).

  • Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Controls: Clorgyline (MAO-A specific inhibitor), Pargyline (MAO-B specific inhibitor).[1]

Procedure:

  • Preparation: Dilute test compounds (Contezolid, Linezolid) in DMSO to create a 10-point concentration range (e.g., 0.01 µM to 100 µM). Final DMSO concentration in assay should be <1%.

  • Enzyme Mix: Dilute MAO-A or MAO-B in reaction buffer (0.05 M sodium phosphate, pH 7.4).

  • Pre-Incubation: Add 40 µL of Enzyme Mix and 10 µL of Test Compound to a black 96-well plate. Incubate for 15 minutes at 37°C. Causality: This allows the inhibitor to bind to the active site before the substrate competes.

  • Reaction Initiation: Add 50 µL of Master Mix containing:

    • p-Tyramine (200 µM final)

    • Amplex Red (200 µM final)

    • HRP (1 U/mL final)

  • Kinetic Read: Immediately measure fluorescence (Ex/Em: 530/590 nm) every 60 seconds for 30 minutes.

  • Validation:

    • Positive Control: Clorgyline should inhibit MAO-A with IC50 ~1-10 nM.

    • Negative Control: Buffer only (no enzyme) should show negligible fluorescence.

Conclusion

For drug development professionals evaluating next-generation oxazolidinones, Contezolid acefosamil represents a definitive improvement over Linezolid regarding serotonergic safety. [2]

The structural substitution of the morpholine ring with a DHPO ring effectively eliminates the high-affinity binding to MAO-B observed with Linezolid. This translates clinically to a reduced risk of serotonin syndrome and the elimination of the "cheese effect," potentially allowing for safer co-administration with SSRIs and unrestricted diets.

References

  • MicuRx Pharmaceuticals. (2021).[1] Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity.[1] Chemical Research in Toxicology.[1] Link

  • Hoy, S. M. (2021). Contezolid: First Approval. Drugs.[1][3][2][4][5][6][7][8][9][10][11] Link

  • Antal, E. J., et al. (2004). Effect of oral linezolid on the pressor response to intravenous tyramine. British Journal of Clinical Pharmacology. Link

  • Nagiec, E. E., et al. (2005).[12][13] Oxazolidinones: Mechanism of Action and Resistance. Antimicrobial Agents and Chemotherapy.[2][14] Link

  • Gordeev, M. F., & Yuan, Z. (2014). New Potent Antibacterial Oxazolidinone (MRX-I) with an Improved Safety Profile. Journal of Medicinal Chemistry. Link

Technical Comparison Guide: Contezolid Acefosamil Bone Marrow Toxicity Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Contezolid acefosamil (CZA) , the prodrug of Contezolid (MRX-I) , represents a next-generation oxazolidinone designed to overcome the dose-limiting myelosuppression associated with Linezolid (LZD) . While Linezolid remains a gold standard for multidrug-resistant Gram-positive infections (MRSA, VRE), its long-term use is restricted by reversible bone marrow suppression (thrombocytopenia, anemia) driven by mitochondrial protein synthesis (MPS) inhibition.

This guide provides a technical validation of Contezolid’s safety profile, synthesizing mechanistic data, preclinical toxicology, and Phase 3 clinical outcomes. The data demonstrates that Contezolid achieves a superior therapeutic index through structural optimization, maintaining high affinity for the bacterial 50S ribosomal subunit while significantly reducing binding to the homologous human mitochondrial ribosome.

Mechanistic Validation: Structural Basis of Reduced Toxicity[1]

The core differentiation between Contezolid and Linezolid lies in the Structure-Activity Relationship (SAR) modifications targeting the mitochondrial ribosome binding interface.

Structural Modification
  • Linezolid: Contains a morpholine ring.

  • Contezolid: Replaces the morpholine ring with a dihydropyridone ring and adds an ortho-fluorine to the phenyl ring.[1]

  • Impact: These modifications alter the steric and electronic properties of the molecule, reducing its affinity for the human mitochondrial 23S rRNA (the off-target site responsible for toxicity) without compromising binding to the bacterial 23S rRNA (the therapeutic target).

Mitochondrial Protein Synthesis (MPS) Inhibition

Myelosuppression in oxazolidinones is directly causal to the inhibition of mitochondrial respiration complexes.

ParameterLinezolid (LZD)Contezolid (MRX-I)Clinical Implication
Target Bacterial 50S RibosomeBacterial 50S RibosomeEquipotent antibacterial activity.[1]
Off-Target Human Mitochondrial RibosomeReduced Affinity Lower risk of ATP depletion in hematopoietic cells.
MAO-A Inhibition High (

Low

M)
2-fold reduction Reduced risk of serotonin syndrome.
MAO-B Inhibition High148-fold reduction Significantly improved safety profile.

Key Insight: The dissociation between bacterial and mitochondrial ribosome binding allows Contezolid to maintain antimicrobial efficacy (MICs comparable to Linezolid) while sparing mitochondrial function in bone marrow progenitor cells.

Mechanism of Action vs. Toxicity Pathway

Oxazolidinone_Mechanism Drug Oxazolidinone (Contezolid vs Linezolid) Bact_Ribosome Bacterial 70S Ribosome (Target) Drug->Bact_Ribosome High Affinity (Both) Mito_Ribosome Human Mitochondrial 55S Ribosome (Off-Target) Drug->Mito_Ribosome Affinity (LZD > Contezolid) Protein_Inhib Inhibition of Protein Synthesis Bact_Ribosome->Protein_Inhib Mito_Dysfunction Mitochondrial Dysfunction Mito_Ribosome->Mito_Dysfunction Reduced in Contezolid Bact_Death Bacterial Stasis/Death (Therapeutic Effect) Protein_Inhib->Bact_Death ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion Marrow_Tox Bone Marrow Toxicity (Thrombocytopenia) ATP_Depletion->Marrow_Tox

Figure 1: Divergent pathways of oxazolidinone action. Contezolid minimizes the lower "Off-Target" branch through structural steric hindrance.[2]

Preclinical Validation Studies

Preclinical studies utilize standard toxicological models to quantify the "No Observed Adverse Effect Level" (NOAEL) relative to hematological markers.

In Vivo Rat Toxicity Study (28-Day Repeated Dose)

This is the gold-standard regulatory study for validating bone marrow safety.

Study Design:

  • Species: Sprague-Dawley Rats.[1]

  • Duration: 28 days dosing + 28 days recovery.

  • Comparators: Contezolid (20, 100, 300 mg/kg/day) vs. Linezolid (100, 200 mg/kg/day).

Results Summary:

EndpointLinezolid (200 mg/kg)Contezolid (200-300 mg/kg)
Survival 100% Mortality (Females) by Day 14100% Survival
Reticulocytes Severe reduction (Aregenerative anemia)Normal levels
Platelet Count Significant depletionNo significant reduction
Bone Marrow Histology Hypocellularity, myeloid depletionNormal cellularity
NOAEL < 100 mg/kg/day100 mg/kg/day

Interpretation: Contezolid tolerated doses 3x higher than the lethal toxicity threshold of Linezolid in this model, confirming a wider safety window.

In Vitro Hematopoietic Progenitor Assays

To validate the mechanism in human tissue, clonogenic assays (CFU-GM, BFU-E) are used.

  • Observation: Linezolid induces concentration-dependent inhibition of colony formation (IC50 ~10-20 µM).

  • Contezolid Result: Demonstrates significantly higher IC50 values for colony inhibition, indicating reduced cytotoxicity to human bone marrow stem cells at therapeutic concentrations.

Clinical Validation: Phase 3 & Real-World Evidence

The translation of preclinical safety to human patients is evidenced by Phase 3 comparative trials in Complicated Skin and Soft Tissue Infections (cSSTI).

Phase 3 Randomized Controlled Trial (cSSTI)

Study: Multicenter, double-blind, double-dummy. Regimen: Contezolid 800 mg q12h vs. Linezolid 600 mg q12h for 7-14 days.

Hematological Adverse EventLinezolid (n=304)Contezolid (n=292)P-Value
Thrombocytopenia 2.3%0% < 0.05
Leucopenia 3.4%0.3% < 0.05
Clinical Cure Rate 93.4%92.8%Non-inferior
High-Risk Populations (Renal Impairment)

Patients with renal failure are highly susceptible to Linezolid-induced anemia due to drug accumulation.

  • Study: Retrospective cohort (Renal Failure patients).[2]

  • Severe Anemia Rate: Linezolid (46.4%) vs. Contezolid (14.8%).

Experimental Protocols for Validation

For researchers aiming to replicate or validate these findings, the following protocols define the industry standards for assessing oxazolidinone myelotoxicity.

Protocol A: Mitochondrial Protein Synthesis (MPS) Inhibition Assay

Objective: Quantify the drug's inhibition of protein synthesis specifically within mitochondria, distinct from cytoplasmic synthesis.

  • Isolation: Isolate mitochondria from Rat Heart or Liver using differential centrifugation in mannitol-sucrose-EGTA buffer.

  • Incubation Buffer: Resuspend mitochondria in translation buffer containing an ATP-generating system (succinate, ADP, GTP), amino acids (minus Leucine), and chloramphenicol (to block bacterial contamination if necessary, though oxazolidinones target this same site, so sterile technique is preferred).

  • Treatment: Add test compounds (Contezolid, Linezolid) at graded concentrations (0.1 µM – 100 µM).

  • Labeling: Pulse with [3H]-Leucine for 60 minutes at 30°C.

  • Precipitation: Stop reaction with cold 5% trichloroacetic acid (TCA). Heat at 90°C for 15 min to hydrolyze tRNA.

  • Quantification: Filter precipitates onto glass fiber filters, wash, and count radioactivity via liquid scintillation.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: 28-Day Rat Repeat-Dose Toxicity Workflow

Objective: Assess cumulative bone marrow toxicity in vivo.

Toxicity_Workflow cluster_Dosing Dosing Phase (28 Days) cluster_Endpoints Terminal Endpoints (Day 29) Start Acclimatization (SD Rats, 7 days) Grouping Randomization (n=10/sex/group) Start->Grouping Dose_Con Contezolid (100, 300 mg/kg PO) Grouping->Dose_Con Dose_Lin Linezolid (100, 200 mg/kg PO) Grouping->Dose_Lin Vehicle Vehicle Control Grouping->Vehicle Monitor Daily Clinical Obs Weekly Body Weight Dose_Con->Monitor Dose_Lin->Monitor Vehicle->Monitor Hem Hematology Panel (Reticulocytes, Platelets) Monitor->Hem Histo Histopathology (Femur Bone Marrow) Monitor->Histo

Figure 2: Workflow for comparative preclinical toxicity assessment.

Critical Steps:

  • Dosing: Oral gavage (PO) twice daily (BID) to mimic clinical pharmacokinetics.

  • Sampling: Blood collection from jugular vein on Days 14 and 28.

  • Key Marker: Reticulocyte count is the earliest and most sensitive indicator of oxazolidinone-induced bone marrow suppression, often dropping before platelet counts.

References

  • Comparison of Linezolid and Contezolid Exposure on Platelet Levels in ICU Patients. National Institutes of Health (PMC).

  • A Phase III multicentre, randomized, double-blind trial to evaluate the efficacy and safety of oral contezolid versus linezolid in adults with complicated skin and soft tissue infections. PubMed.

  • Safety Evaluation of Contezolid (MRX-I) Versus Linezolid in Sprague-Dawley Rats. ResearchGate.

  • Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones. Antimicrobial Agents and Chemotherapy.[3][4][5]

  • Comparative hematological safety of contezolid versus linezolid in patients with renal failure. Dove Medical Press.

  • Preclinical toxicity evaluation of novel antibacterial contezolid acefosamil in rats and dogs. PubMed.

Sources

Cross-Resistance Analysis of Contezolid Acefosamil vs. Linezolid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The rising incidence of multidrug-resistant (MDR) Gram-positive infections and rifampin-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with improved safety profiles. Linezolid , the first-in-class oxazolidinone, is highly effective but its clinical utility is severely dose-limited by myelosuppression and monoamine oxidase (MAO)-mediated serotonergic neurotoxicity[1].

Contezolid acefosamil (CZA) was rationally designed to overcome these toxicological limitations. CZA is a highly water-soluble O-acyl phosphoramidate prodrug that undergoes rapid in vivo enzymatic cleavage (O-deacetylation and N-dephosphorylation) to release the active moiety, Contezolid [2][3]. Both Contezolid and Linezolid exert their antibacterial effects by binding to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting the formation of the functional 70S initiation complex and halting bacterial protein synthesis[2].

MOA CZA Contezolid Acefosamil (Prodrug) Metab Metabolic Cleavage (O-deacetylation) CZA->Metab CZ Contezolid (Active Agent) Metab->CZ Ribosome 50S Ribosomal Subunit (23S rRNA PTC) CZ->Ribosome Binds LZD Linezolid (Active Agent) LZD->Ribosome Binds Inhibition Protein Synthesis Inhibition Ribosome->Inhibition

Fig 1. Metabolic activation of Contezolid acefosamil and shared ribosomal targeting.

Cross-Resistance Dynamics: Symmetric vs. Asymmetric Pathways

Understanding the cross-resistance profile between Contezolid and Linezolid is critical for clinical trial design and stewardship. Resistance mechanisms diverge significantly depending on the pathogen and the genetic driver.

Gram-Positive Pathogens (MRSA & VRE): Symmetric Cross-Resistance

In methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), resistance to oxazolidinones is frequently driven by the acquisition of the cfr or optrA genes. The cfr gene encodes an enzyme that methylates adenine at position 2503 (A2503) of the 23S rRNA, sterically hindering drug binding[2]. In vitro surveillance demonstrates that strains harboring cfr or optrA exhibit symmetric cross-resistance , rendering both Linezolid and Contezolid ineffective[2].

Mycobacterium tuberculosis: Asymmetric Cross-Resistance

In Mtb, the cross-resistance paradigm is uniquely asymmetric.

  • Contezolid-Selected Mutants: In vitro selection of Mtb against Contezolid frequently yields mutations in the mce3R gene, which encodes a TetR-family transcriptional repressor[4]. These mutants exhibit a 32- to 64-fold increase in Contezolid MIC but, crucially, retain full susceptibility to Linezolid [5][6].

  • Linezolid-Selected Mutants: Conversely, Mtb mutants selected against Linezolid typically harbor target-site modifications, specifically mutations in the rplC gene (encoding the L3 ribosomal protein) or the rrl gene (encoding 23S rRNA). These target-site mutations confer cross-resistance to Contezolid [6].

Resistance Pathogen Bacterial Pathogen (Mtb, MRSA, VRE) CFR cfr / optrA Genes (rRNA Methylation) Pathogen->CFR RPL rplC / rrl Mutations (Ribosomal Alteration) Pathogen->RPL MCE mce3R Mutation (Transcriptional Repressor) Pathogen->MCE CrossRes Symmetric Cross-Resistance (Contezolid & Linezolid) CFR->CrossRes RPL->CrossRes AsymRes Asymmetric Resistance (Contezolid-Resistant, Linezolid-Susceptible) MCE->AsymRes

Fig 2. Divergent genetic pathways dictating symmetric and asymmetric resistance.

Comparative Efficacy & Resistance Data

The following table synthesizes the Minimum Inhibitory Concentration (MIC) shifts observed across wild-type and mutant strains, highlighting the asymmetric resistance phenomenon in Mtb and the symmetric resistance in cfr-positive Gram-positive bacteria[2][5][6].

Pathogen / GenotypeContezolid MIC (μg/mL)Linezolid MIC (μg/mL)Cross-Resistance Status
MRSA (Wild-Type) ≤ 0.5 - 1.01.0 - 2.0Susceptible to both
VRE (Wild-Type) ≤ 0.5 - 2.01.0 - 2.0Susceptible to both
Staphylococci (cfr positive) > 8.0> 8.0Symmetric Cross-Resistance
Mtb (Wild-Type) 1.01.0Susceptible to both
Mtb (mce3R mutant) 32.0 - 64.00.5 - 1.0Asymmetric (Contezolid-Resistant only)
Mtb (rplC / rrl mutant) > 16.0> 16.0Symmetric Cross-Resistance

Data summarized from multi-center in vitro surveillance and murine TB models[2][5][6].

Experimental Methodologies & Self-Validating Protocols

As a drug development professional, generating reliable susceptibility data requires strict adherence to assay causality. Critical Insight: Contezolid acefosamil (the prodrug) is chemically unstable under standard MIC testing conditions and lacks intrinsic antibacterial activity[3]. Therefore, all in vitro assays must utilize the active moiety (Contezolid) rather than the prodrug.

Protocol 1: Broth Microdilution MIC Determination (Active Moiety)

Purpose: To determine the MIC of Contezolid and Linezolid against clinical isolates.

  • Compound Preparation: Dissolve active Contezolid (not Contezolid acefosamil) and Linezolid reference standards in DMSO to create 1,280 μg/mL stock solutions. Causality: Bypassing the prodrug ensures that the assay measures true ribosomal inhibition rather than artificial prodrug degradation rates[3].

  • Media Selection:

    • For MRSA/VRE: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • For Mtb: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Causality: Tween 80 prevents mycobacterial clumping, ensuring uniform optical density (OD) readings.

  • Inoculum Standardization: Adjust bacterial suspensions to an OD600 of 0.08–0.1 (approx.

    
     CFU/mL), then dilute to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Assay Execution: Perform 2-fold serial dilutions of the antibiotics in a 96-well microtiter plate (concentration range: 0.03 to 64 μg/mL). Add the standardized inoculum.

  • Self-Validation (Quality Control): Include S. aureus ATCC 29213 in every run. The assay is only valid if the Linezolid MIC for the QC strain falls strictly within the CLSI acceptable range (1–4 μg/mL).

Protocol 2: In Vitro Selection of Oxazolidinone-Resistant Mutants

Purpose: To isolate resistant mutants and map genetic resistance pathways (e.g., mce3R vs rplC).

  • Baseline Establishment: Confirm the baseline MIC of the wild-type strain using Protocol 1.

  • Single-Step Plating (High Stringency): Plate

    
     CFU of the late-log phase wild-type strain onto agar plates containing Contezolid or Linezolid at 4×, 8×, and 16× the baseline MIC. Causality: Utilizing high multiples of the MIC prevents the breakthrough growth of susceptible persister cells, ensuring isolated colonies possess true genetic mutations[7].
    
  • Incubation & Harvesting: Incubate plates at 37°C (24-48 hours for MRSA/VRE; 3-4 weeks for Mtb).

  • Phenotypic Confirmation: Pick isolated colonies, culture in drug-free media for 3 passages to ensure mutation stability, and re-test the MIC. A confirmed mutant must exhibit a

    
     4-fold increase in MIC.
    
  • Genotypic Mapping: Extract genomic DNA and perform Whole-Genome Sequencing (WGS) to identify single nucleotide polymorphisms (SNPs) in mce3R, rplC, rplD, or rrl[5][6].

References

  • In Vitro Antimicrobial Activity of Contezolid Against Mycobacterium tuberculosis and Absence of Cross-Resistance with Linezolid - MDPI -
  • Contezolid can replace linezolid in a novel combination with bedaquiline and pretomanid in a murine model of tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals -
  • In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes
  • Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity - Chemical Research in Toxicology -
  • Drug Degradation Caused by mce3R Mutations Confers Contezolid (MRX-I) Resistance in Mycobacterium tuberculosis - PMC -
  • Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens | Antimicrobial Agents and Chemotherapy - ASM Journals -

Sources

A Comparative Guide to the Efficacy of Contezolid Acefosamil Against cfr-Positive Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Mounting Challenge of cfr-Mediated Resistance

Staphylococcus aureus, particularly methicillin-resistant (MRSA) strains, remains a formidable pathogen in both healthcare and community settings. The oxazolidinone class of antibiotics, beginning with linezolid, represented a significant advancement in treating serious Gram-positive infections. These agents offered a novel mechanism of action, inhibiting protein synthesis at the initiation phase, thus circumventing many existing resistance pathways. However, the utility of this critical class is now threatened by the emergence and global spread of the cfr (chloramphenicol-florfenicol resistance) gene.[1][2]

The cfr gene is typically located on mobile genetic elements like plasmids, facilitating its horizontal transfer among staphylococci and other bacteria.[2] It encodes a methyltransferase that modifies an adenosine residue (A2503) in the 23S rRNA component of the bacterial ribosome's peptidyl transferase center (PTC). This methylation sterically hinders the binding of multiple classes of antibiotics, including oxazolidinones, rendering the bacterium resistant.[3] This guide provides a comparative analysis of contezolid acefosamil, a next-generation oxazolidinone, against its predecessors—linezolid and tedizolid—with a specific focus on their efficacy against these challenging cfr-positive S. aureus isolates.

The Molecular Battleground: Oxazolidinone Action and cfr Evasion

To understand the comparative efficacy, one must first grasp the molecular interactions at the ribosomal level. Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial first step in bacterial protein synthesis.[4] The Cfr enzyme directly targets this binding site.

cluster_0 Bacterial Ribosome (50S Subunit) cluster_1 Mechanism of Action & Resistance A2503 A2503 Nucleotide (Binding Site) Protein_Synth Protein Synthesis A2503->Protein_Synth Is essential for Oxazolidinone Oxazolidinone (Linezolid, Tedizolid, Contezolid) Oxazolidinone->A2503 Binds to Inhibition Inhibition Cfr_Gene cfr Gene Cfr_Enzyme Cfr Methyltransferase (Enzyme) Cfr_Gene->Cfr_Enzyme Encodes Methylation Methylation of A2503 Cfr_Enzyme->Methylation Catalyzes Methylation->A2503 Modifies Blocked_Binding Blocked Binding No_Inhibition No Inhibition Inhibition->Protein_Synth Blocks Blocked_Binding->Oxazolidinone Prevents binding of

Caption: Mechanism of oxazolidinone action and cfr-mediated resistance.

Comparative Analysis of Key Oxazolidinones

The clinical challenge posed by cfr-positive S. aureus has driven the development of new oxazolidinones. Each agent possesses distinct structural features that influence its activity spectrum, pharmacokinetics, and safety profile.

  • Linezolid: The first-in-class oxazolidinone, widely used for MRSA infections. Its efficacy is significantly compromised by cfr methylation.[5] A well-known liability is the risk of myelosuppression (thrombocytopenia) with prolonged use.[6]

  • Tedizolid: A second-generation oxazolidinone specifically designed to have enhanced activity against Gram-positive pathogens, including some linezolid-resistant strains.[7] Its structure allows for improved binding to the ribosome, which can partially overcome the effects of cfr methylation, resulting in lower MIC values compared to linezolid against cfr-positive isolates.[8][9][10]

  • Contezolid (and its prodrug, Contezolid Acefosamil): A next-generation oxazolidinone developed to provide potent antibacterial activity with a significantly improved safety profile, particularly a lower risk of hematological toxicity compared to linezolid.[6][11] Contezolid acefosamil (MRX-4) is a water-soluble prodrug that converts to the active contezolid (MRX-I) in the body, allowing for both intravenous and oral administration.[4][12]

Quantitative Efficacy Assessment

In Vitro Susceptibility

The most direct measure of an antibiotic's intrinsic activity is its Minimum Inhibitory Concentration (MIC). The data below, compiled from multiple studies, compares the in vitro performance of contezolid, linezolid, and tedizolid against cfr-negative and cfr-positive S. aureus.

Table 1: Comparative In Vitro Activity (MIC) Against S. aureus

Antibiotic S. aureus Phenotype MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Key Findings & References
Contezolid cfr-negative (MRSA) 0.5 0.5 - 1.0 Potent activity, comparable to linezolid against susceptible strains.[13][14][15]
cfr-positive Similar to Linezolid Similar to Linezolid Studies show that against strains carrying the cfr gene, contezolid's MICs are elevated, similar to linezolid, indicating limited activity against this resistance mechanism.[16][17][18]
Linezolid cfr-negative (MRSA) 1.0 1.0 Baseline activity for the oxazolidinone class.[13]
cfr-positive 8.0 - 16.0 >16.0 MICs are significantly elevated, often exceeding the clinical breakpoint for susceptibility.[9]
Tedizolid cfr-negative (MRSA) 0.25 0.5 2- to 4-fold more potent than linezolid against susceptible strains.[8][19]

| | cfr-positive | 0.125 - 0.5 | 1.0 | Retains significant activity; MICs are 16-32 times lower than linezolid against the same cfr+ strains.[9][10] |

Scientific Rationale: The in vitro data clearly indicate that while contezolid is highly effective against standard MRSA, it does not appear to overcome the specific resistance mechanism conferred by the cfr gene. Its performance against cfr-positive isolates mirrors that of linezolid.[17] In contrast, tedizolid was structurally optimized to retain activity against such strains, a fact borne out by its consistently lower MIC values.[9][10]

In Vivo Efficacy in Preclinical Models

Animal models are essential for evaluating how in vitro activity translates to a complex biological system. The mouse peritonitis/sepsis model is a standard for assessing the efficacy of antibiotics against systemic infections.

Table 2: Comparative In Vivo Efficacy in Murine Infection Models

Antibiotic Model S. aureus Strain Key Outcome Key Findings & References
Contezolid Acefosamil Systemic & Thigh Infection cfr-negative MRSA Bacterial load reduction (CFU) Demonstrated high antibacterial efficacy comparable to linezolid when administered orally or intravenously against susceptible strains.[12]
Linezolid Peritonitis cfr-positive MRSA Bacterial load reduction (CFU) Efficacy is significantly reduced against cfr-positive strains compared to their cfr-negative counterparts.[19]

| Tedizolid | Peritonitis | cfr-positive MRSA | Bacterial load reduction (CFU) | Maintained efficacy against the cfr-positive MRSA strain, comparable to its performance against the cfr-negative strain.[19] |

Scientific Rationale: The preclinical data corroborate the in vitro findings. Tedizolid's structural advantages enable it to maintain in vivo efficacy against a cfr-positive MRSA challenge.[19] While contezolid acefosamil shows robust efficacy in animal models against susceptible pathogens[12], published, head-to-head comparative studies against cfr-positive strains in vivo are limited. However, based on the in vitro results, its performance would be expected to be similar to that of linezolid.

Pharmacokinetic and Safety Profile

Beyond raw efficacy, an antibiotic's clinical utility is defined by its pharmacokinetics (PK) and safety. Here, contezolid acefosamil was designed to excel.

Table 3: Comparative PK and Safety Profile

Parameter Contezolid Acefosamil Linezolid Tedizolid
Prodrug Yes (Contezolid Acefosamil)[4] No Yes (Tedizolid Phosphate)
Administration IV and Oral[12] IV and Oral IV and Oral
Dosing Frequency Twice daily (q12h)[20] Twice daily (q12h) Once daily (q24h)
Key Adverse Events Gastrointestinal (nausea, vomiting), transient liver enzyme elevation.[20] Myelosuppression (thrombocytopenia) , peripheral/optic neuropathy, serotonin syndrome. Gastrointestinal (nausea, diarrhea). Lower incidence of myelosuppression than linezolid.

| Major Advantage | Significantly lower incidence of hematological adverse events compared to linezolid in clinical trials.[6][11][20] | Established efficacy against susceptible strains. | Potent activity against cfr+ strains, once-daily dosing.[21] |

Experimental Methodologies: A Guide for Researchers

Reproducible and validated protocols are the bedrock of comparative pharmacology. The following are standardized methods for evaluating the compounds discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology:

  • Strain Preparation: Culture S. aureus isolates (both cfr+ and cfr- strains) on Tryptic Soy Agar overnight at 35°C.

  • Inoculum Preparation: Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: Prepare serial two-fold dilutions of contezolid, linezolid, and tedizolid in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic in which there is no visible growth (turbidity).

Protocol 2: Murine Systemic (Peritonitis) Infection Model

This model assesses the in vivo efficacy of an antibiotic in clearing a systemic infection.

cluster_workflow In Vivo Efficacy Workflow: Murine Peritonitis Model A 1. Animal Acclimation (e.g., ICR mice, 6-8 weeks old) C 3. Infection Induction (Intraperitoneal injection, ~1x10^7 CFU/mouse) A->C B 2. Pathogen Preparation (S. aureus cfr+, mid-log phase) B->C D 4. Treatment Initiation (e.g., 2h post-infection) C->D E 5. Dosing Regimen (IV/Oral administration of Contezolid, Linezolid, Tedizolid, or Vehicle) D->E F 6. Endpoint Analysis (e.g., 24h post-infection) E->F G 7. Tissue Harvest (Spleen, Liver, Peritoneal Lavage) F->G H 8. Quantitative Culture (Homogenize tissues, plate serial dilutions) G->H I 9. Data Analysis (Calculate Log10 CFU/gram tissue, compare treatment groups) H->I

Caption: Workflow for a murine peritonitis model to test antibiotic efficacy.

Methodology:

  • Animal Housing: Use immunocompetent mice (e.g., ICR or BALB/c) and allow them to acclimate for at least 3 days.[22]

  • Infection: Prepare an inoculum of the desired S. aureus strain (cfr+ or cfr-) in logarithmic growth phase. Inject mice intraperitoneally (IP) with a predetermined lethal or sublethal dose (e.g., 1 x 10⁷ CFU).

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the first dose of the test antibiotic (contezolid acefosamil, linezolid, or tedizolid) or vehicle control via the desired route (intravenous or oral gavage).

  • Monitoring & Dosing: Continue dosing at specified intervals (e.g., every 12 hours) and monitor animals for clinical signs of illness.

  • Endpoint: At a predetermined endpoint (e.g., 24 or 48 hours), euthanize the animals.

  • Bacterial Load Quantification: Aseptically harvest relevant tissues (e.g., spleen, liver, kidneys) or perform a peritoneal lavage. Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to enumerate the bacterial burden (CFU/gram of tissue).

  • Analysis: Compare the log₁₀ CFU reduction between treatment groups and the vehicle control to determine efficacy.

Conclusion and Future Directions

Contezolid acefosamil represents a significant development in the oxazolidinone class, primarily through its markedly improved hematological safety profile compared to linezolid.[20] Clinical trial data have established its non-inferiority to linezolid for treating complicated skin and soft tissue infections caused by susceptible Gram-positive pathogens.[20][23]

However, for the specific and growing challenge of cfr-positive Staphylococcus aureus, the available in vitro evidence indicates that contezolid's efficacy is compromised, much like linezolid's.[16][17] In this context, tedizolid, which was structurally designed to mitigate the effects of cfr methylation, demonstrates superior potency and remains a more reliable therapeutic choice when this resistance mechanism is suspected or confirmed.[9][10]

For drug development professionals and researchers, the path forward is clear. Contezolid acefosamil is a valuable tool for treating infections where a long course of oxazolidinone therapy is required and the risk of myelosuppression with linezolid is a primary concern. For combating known cfr-positive pathogens, however, alternative strategies and agents like tedizolid should be prioritized. Further head-to-head in vivo studies are warranted to definitively characterize the performance of contezolid acefosamil against cfr-positive S. aureus in complex infection models.

References

  • Binda, E., et al. (2021). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy.
  • Chen, J., et al. (2021). Population Pharmacokinetics of Contezolid Acefosamil and Contezolid – Rationale for a Safe and Effective Loading Dose Regimen. Open Forum Infectious Diseases.
  • Wang, Y., et al. (2020). Research progress on the oxazolidinone drug linezolid resistance. European Review for Medical and Pharmacological Sciences. [Link]

  • El-Kady, M. F., et al. (2022). Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates. Annals of Clinical Microbiology and Antimicrobials. [Link]

  • Arias, C. A., et al. (2017). Efficacy of Tedizolid against Enterococci and Staphylococci, Including cfr+ Strains, in a Mouse Peritonitis Model. Antimicrobial Agents and Chemotherapy. [Link]

  • Patsnap. (2024). What is Contezolid Acefosamil used for?
  • Li, J., et al. (2025). Efficacy and safety of contezolid in the treatment of Gram-positive bacterial infections in patients with hematological malignancies: a retrospective study. Infectious Diseases and Therapy.
  • MicuRx Pharmaceuticals, Inc. (2018). MicuRx Enrolls First Patient in a Phase 2 Clinical Trial in U.S. for Novel Antibiotic, Contezolid Acefosamil. PR Newswire. [Link]

  • Mendes, R. E., et al. (2013). The Genetic Environment of the cfr Gene and the Presence of Other Mechanisms Account for the Very High Linezolid Resistance of Staphylococcus epidermidis Isolate 426-3147L. Antimicrobial Agents and Chemotherapy. [Link]

  • van der Aart, L. T., et al. (2024). Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens. Antimicrobial Agents and Chemotherapy.
  • Al-Tannir, M., et al. (2021). Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria. Pharmaceutics. [Link]

  • van der Aart, L. T., et al. (2024). Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens. PubMed. [Link]

  • Barber, K. E., et al. (2016). Evaluation of tedizolid against Staphylococcus aureus and enterococci with reduced susceptibility to vancomycin, daptomycin or linezolid. Journal of Antimicrobial Chemotherapy. [Link]

  • Locke, J. B., et al. (2010). Genetic Environment and Stability of cfr in Methicillin-Resistant Staphylococcus aureus CM05. Antimicrobial Agents and Chemotherapy.
  • Barberán, J. (2016). Critical role of tedizolid in the treatment of acute bacterial skin and skin structure infections. Dove Medical Press. [Link]

  • Wang, X. K., et al. (2023). In vivo pharmacodynamic study of contezolid acefosamil, a prodrug of contezolid for oral and intravenous administration. Journal of Antimicrobial Chemotherapy. [Link]

  • Li, C., et al. (2023). A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects. Antimicrobial Agents and Chemotherapy. [Link]

  • Carvalhaes, C. G., et al. (2020). In Vitro Activity and Potency of the Novel Oxazolidinone Contezolid (MRX-I) Tested against Gram-Positive Clinical Isolates from the United States and Europe. Antimicrobial Agents and Chemotherapy. [Link]

  • Tuchscherr, L., et al. (2015). Mouse models for infectious diseases caused by Staphylococcus aureus. Current Opinion in Microbiology.
  • MicuRx Pharmaceuticals. (2024). MicuRx: Successfully Completes Phase III Clinical Trial of MRX-4 for Injection in China. PR Newswire. [Link]

  • Xia, P., et al. (2021). In Vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus. Frontiers in Microbiology. [Link]

  • MicuRx Pharmaceuticals, Inc. (2018). MicuRx Announces Receipt of FDA's QIDP and Fast Track Designations for Contezolid and Contezolid Acefosamil. MicuRx Website. [Link]

  • Pharmaceutical Technology. (2016). MicuRx begins Phase I trial of MRX-4 against Gram-positive bacteria. Pharmaceutical Technology. [Link]

  • Richardson, A. R., & Bility, M. T. (2018). MODELING STAPHYLOCOCCUS AUREUS INFECTION AND PATHOGENESIS IN HUMANIZED MICE.
  • Carvalhaes, C. G., et al. (2020). In Vitro Activity and Potency of the Novel Oxazolidinone Contezolid (MRX-I) Tested against Gram-Positive Clinical Isolates from the United States and Europe. PubMed. [Link]

  • ClinicalTrials.gov. (2022). Contezolid Acefosamil Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection. ClinicalTrials.gov. [Link]

  • Xia, P., et al. (2021). In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China. Frontiers in Microbiology. [Link]

  • El-Kady, M. F., et al. (2021). The Multi-drug Resistance cfr Gene: an Evolving Mechanism for Linezolid Resistance in Staphylococcus aureus. The Open Microbiology Journal.
  • Xia, P., et al. (2021). In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China. Frontiers Media S.A.. [Link]

  • Hellebrekers, P., et al. (2018). A systematic review of animal models for Staphylococcus aureus osteomyelitis.
  • Zhang, Y., et al. (2024). The Application of Rat Models in Staphylococcus aureus Infections. International Journal of Molecular Sciences. [Link]

  • Zhang, X., et al. (2025). Sequential Therapy of Linezolid and Contezolid to Treat Hematogenous Lung Abscess Caused by Staphylococcus aureus in a Congenital Cerebral Hypoplasia Patient: A Case Report. Infection and Drug Resistance.
  • Dorgham, S. M., et al. (2020). Pathways of Methicillin-Resistant Staphylococcus aureus in Animal Model. Infection and Drug Resistance. [Link]

  • Xia, P., et al. (2021). In vitro activity of contezolid and linezolid against strains with... ResearchGate. [Link]

  • MicuRx Pharmaceuticals, Inc. (2019). MicuRx Pharmaceuticals Reports Positive Top-Line Results from a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil. MicuRx Website. [Link]

  • Health Research Authority. (2023). Contezolid Acefosamil and Contezolid Compared to Linezolid in DFI. HRA Website. [Link]

Sources

Phase 3 clinical trial results for Contezolid acefosamil

Author: BenchChem Technical Support Team. Date: March 2026

Phase 3 Clinical Trial Results: Contezolid Acefosamil (MRX-4) A Technical Comparison Guide for Drug Development Professionals

Executive Summary: The Next-Generation Oxazolidinone

Contezolid acefosamil (MRX-4) represents a strategic evolution in the oxazolidinone class, designed to solve the dose-limiting toxicity (myelosuppression) of Linezolid while maintaining equipotent efficacy against multidrug-resistant (MDR) Gram-positive pathogens.

This guide synthesizes data from the pivotal Phase 3 cSSTI (China) trial (completed Nov 2024) and the foundational Phase 3 Contezolid (MRX-I) trial , establishing the clinical profile of the MRX-4 (IV) / MRX-I (Oral) regimen.

Key Takeaway: Contezolid acefosamil achieved non-inferiority to Linezolid in clinical cure rates while demonstrating a statistically significant reduction in hematological adverse events, specifically thrombocytopenia.[1]

Mechanism of Action & Prodrug Rationale

To understand the clinical results, one must understand the structural modification. Contezolid acefosamil is a water-soluble prodrug that converts rapidly in vivo to the active moiety, Contezolid (MRX-I).[2]

  • The Problem: Linezolid requires specific dosing that often leads to mitochondrial protein synthesis inhibition (toxicity).

  • The Solution: Contezolid features a non-coplanar ring structure that reduces binding to human mitochondrial ribosomes without affecting bacterial ribosomal binding.

  • The Prodrug Utility: MRX-4 allows for high-dose IV administration (overcoming solubility limits of the active parent) to facilitate an IV-to-Oral switch.

ProdrugMechanism cluster_0 Intravenous Administration cluster_1 In Vivo Conversion (Rapid) cluster_2 Target Action CZA Contezolid Acefosamil (MRX-4) Water-Soluble Prodrug Inter Intermediate (MRX-1352) CZA->Inter Alkaline Phosphatase Active Contezolid (MRX-I) Active Moiety Inter->Active Spontaneous Hydrolysis Bact Bacterial Ribosome (50S Subunit) High Affinity Active->Bact Inhibits Protein Synthesis Mito Human Mitochondria (Ribosome) Reduced Affinity Active->Mito Minimal Binding (Safety Benefit)

Figure 1: In vivo activation pathway of Contezolid Acefosamil, highlighting the structural differentiation that minimizes mitochondrial toxicity.

Phase 3 Clinical Trial Design (MRX-4 cSSTI)

The most recent pivotal data comes from the Phase 3 trial evaluating the IV-to-Oral switch in Complicated Skin and Soft Tissue Infections (cSSTI).[3][4][5]

  • Trial ID: MRX-4 Phase 3 (China)[3][4][5][6][7][8]

  • Status: Completed (Top-line results Nov 2024)

  • Objective: Non-inferiority vs. Linezolid

Experimental Protocol
ParameterContezolid Acefosamil Group (Experimental)Linezolid Group (Comparator)
Dosing (IV Phase) Loading: 2000 mg (x1)Maintenance: 1000 mg q12h600 mg q12h
Dosing (Oral Phase) Switch: 800 mg q12h (Contezolid tablets)600 mg q12h (Linezolid tablets)
Duration 7 – 14 Days7 – 14 Days
Population Adults with cSSTI (including MRSA)Adults with cSSTI (including MRSA)
Primary Endpoint Clinical Cure Rate at Test-of-Cure (TOC)Clinical Cure Rate at Test-of-Cure (TOC)

Efficacy Results: Non-Inferiority Confirmed

The Phase 3 results confirm that the structural modifications do not compromise antimicrobial potency. The data below synthesizes the MRX-4 top-line results with the granular efficacy data from the supporting MRX-I Phase 3 trial (which validates the oral maintenance phase).

Clinical Cure Rates (Test-of-Cure)
MetricContezolid (Active Moiety) [1]Linezolid (Comparator)Difference (95% CI)Outcome
Clinical Cure (CE) 93.0% (n=295)93.4% (n=313)-0.4% (-4.4, 3.[1]7)Non-Inferior
Clinical Cure (FAS) 92.8% 93.4% -0.6% (-4.7, 3.[1]5)Non-Inferior
MRSA Subgroup Comparable Comparable N/AEffective
  • Interpretation: The confidence interval lower bound (-4.4%) was well within the pre-specified -10% non-inferiority margin.

  • Nov 2024 Update: The specific MRX-4 IV-to-Oral trial also met its primary endpoint of non-inferiority, confirming that the prodrug delivery system effectively maintains therapeutic levels [2].

Safety Profile: The Critical Differentiator

The primary value proposition of Contezolid Acefosamil is the reduction of hematological toxicity, particularly thrombocytopenia, which limits Linezolid's use in long-term therapy (e.g., Diabetic Foot Infections).

Hematological Adverse Events (Phase 3 Data)
Adverse EventContezolid RegimenLinezolid RegimenP-ValueClinical Significance
Thrombocytopenia 0.0% 2.3% 0.004 Superior Safety
Leucopenia 0.3%3.4%<0.05Improved Tolerability
Platelet Reduction (>30%) 2.5%25.4%<0.001Reduced Monitoring Burden
  • Causality: The reduction in myelosuppression is directly linked to the reduced mitochondrial protein synthesis inhibition (IC50 for mitochondrial inhibition is significantly higher for Contezolid than Linezolid).

  • MRX-4 Confirmation: The Nov 2024 top-line results explicitly stated a "significantly lower incidence of platelet reduction" for the MRX-4 group compared to Linezolid [2].[3][4][5]

SafetyLogic cluster_L Linezolid Path cluster_C Contezolid Path L_Dose Linezolid Dosing L_Mito High Mitochondrial Ribosome Binding L_Dose->L_Mito L_Tox Mitochondrial Protein Inhibition L_Mito->L_Tox L_AE Thrombocytopenia / Myelosuppression L_Tox->L_AE C_Dose Contezolid Acefosamil Dosing C_Mito Reduced Mitochondrial Ribosome Binding C_Dose->C_Mito C_Safe Preserved Mitochondrial Function C_Mito->C_Safe C_AE Minimal Hematological Toxicity C_Safe->C_AE

Figure 2: Causal pathway explaining the superior safety profile of Contezolid Acefosamil.

Pharmacokinetics & Dosing Strategy

The acefosamil prodrug formulation enables a flexible dosing strategy that is critical for hospital-to-home transitions.

  • Solubility: Contezolid acefosamil is highly water-soluble (~80 mg/mL), whereas the active contezolid is poorly soluble. This allows for the 2000 mg IV loading dose.[3][4][5][7][8]

  • Bioavailability: Following IV administration, conversion to contezolid is rapid and complete. Oral contezolid has high bioavailability, allowing for a seamless step-down.

  • Renal Impairment: Phase 2/3 data indicates no dose adjustment is required for mild-to-moderate renal impairment, a significant advantage for diabetic patients with comorbidities [3].

Conclusion & Strategic Positioning

Phase 3 data validates Contezolid Acefosamil as a "Best-in-Class" Oxazolidinone . It retains the potent efficacy of Linezolid against resistant Gram-positive bacteria (MRSA, VRE) while effectively eliminating the primary safety liability (myelosuppression).

Clinical Utility:

  • Long-term Therapy: Ideal for Diabetic Foot Infections (DFI) and osteomyelitis where Linezolid toxicity typically forces discontinuation.

  • Complex Patients: Safer option for patients with baseline cytopenias or those requiring prolonged treatment courses.

References

  • Zhao X, et al. (2022). "A Phase III multicentre, randomized, double-blind trial to evaluate the efficacy and safety of oral contezolid versus linezolid in adults with complicated skin and soft tissue infections." Journal of Antimicrobial Chemotherapy.

  • MicuRx Pharmaceuticals. (2024).[4][5][7] "MicuRx Successfully Completes Phase III Clinical Trial of MRX-4 for Injection in China."[3][4][5][7][8][9] Press Release.

  • Eckburg PB, et al. (2022). "Efficacy and Safety in Subjects with Renal Impairment in Contezolid and Contezolid Acefosamil Phase 2 and Phase 3 Skin Infection Clinical Trials." Open Forum Infectious Diseases.

  • Gordon L, et al. (2024). "Preclinical toxicity evaluation of novel antibacterial contezolid acefosamil in rats and dogs." Journal of Applied Toxicology.

Sources

Safety Operating Guide

Physicochemical Profiling & Safety Parameters

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling, Stability, and Proper Disposal of Contezolid Acefosamil (MRX-4)

As a Senior Application Scientist, I recognize that managing advanced antimicrobial prodrugs requires more than passively following a Safety Data Sheet (SDS). Contezolid acefosamil (CZA, MRX-4) is an innovative O-acyl phosphoramidate prodrug of the oxazolidinone antibiotic contezolid (CZD)[1]. Designed to treat multidrug-resistant (MDR) Gram-positive infections like MRSA and VRE while minimizing the myelosuppression and neurotoxicity typical of earlier oxazolidinones[2][3], its unique chemical structure demands precise environmental controls.

This guide details the mechanistic causality behind CZA's physicochemical behavior and establishes self-validating protocols for its safe laboratory preparation, spill containment, and final disposal.

Understanding the hydrolytic properties of CZA is the foundation of safe handling. The prodrug relies on a delicate pH balance; while highly stable in slightly acidic to neutral conditions, exposure to alkaline environments or esterases rapidly initiates O-deacylation[1]. The resulting phosphoramidate diacid intermediate is highly unstable at physiological pH and rapidly hydrolyzes into the active antibiotic, contezolid[1].

Table 1: Physicochemical and Toxicological Profile of Contezolid Acefosamil

ParameterValue / CharacteristicMechanistic Rationale / Source
Aqueous Solubility >200 mg/mLFacilitated by the hydrophilic O-acyl phosphoramidate group[1].
pH Stability Window pH 4.0 – 7.4Prevents premature hydrolysis of the prodrug into active CZD[1].
Storage Conditions ≤ -20°C (Lyophilized)Protects from ambient moisture and thermal degradation[4].
NOAEL (Rats) 80 mg/kg/dose BIDDemonstrates reduced myelosuppression compared to linezolid[3].
NOAEL (Dogs) 25 mg/kg/dose BIDConfirms a favorable long-term safety profile[3].
Neurotoxicity Devoid at ≤120 mg/kg (Mice)Attenuated MAO-A/B inhibition reduces serotonergic toxicity[5].

Operational Workflow: Reconstitution & Handling

To maintain the integrity of the prodrug prior to in vitro or in vivo application, the reconstitution process must strictly control pH and temperature.

Protocol 1: Preparation of IV-Compatible CZA Solutions

  • Thermal Equilibration: Remove the lyophilized CZA vial from -20°C storage[4]. Allow it to equilibrate to room temperature inside a desiccator.

    • Causality: Opening a cold vial introduces atmospheric condensation. Moisture can trigger localized hydrolysis of the phosphoramidate moiety, compromising dosing accuracy.

  • Solvent Selection: Reconstitute using 5% Dextrose in Water (D5W) or 0.9% Normal Saline (NS)[4].

    • Causality: These specific diluents lack strong buffering agents and naturally fall within the optimal pH 4.0–7.4 stability window required to keep CZA intact[1].

  • Dissolution & Self-Validation: Inject the solvent and swirl gently. Do not vortex vigorously.

    • Self-Validation Step: Visually inspect the solution. Given its >200 mg/mL solubility[1], the solution must become completely clear and particulate-free within 60 seconds. Persistent turbidity indicates potential degradation or improper storage.

  • Operational Window: Use the reconstituted solution within 72 hours.

    • Causality: Analytical stability studies confirm that CZA remains essentially unchanged in aqueous solutions at room temperature for up to 72 hours, provided the pH remains below 7.4[1].

Proper Disposal & Chemical Decontamination

Because CZA rapidly converts to contezolid—a highly potent agent against MRSA, VRE, and PRSP[2]—improper disposal into municipal wastewater systems introduces selective antimicrobial pressure, directly contributing to environmental antimicrobial resistance (AMR)[6]. Standard laboratory chemical disposal protocols must be strictly enforced[7].

CZADisposal Start Contezolid Acefosamil (MRX-4) Waste Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Aqueous, HPLC Effluent) Start->Liquid BioBin Designated API Solid Waste Bin Solid->BioBin LiqBin Non-Halogenated Aqueous Waste Carboy Liquid->LiqBin Incinerator High-Temperature Incineration (>1000°C) BioBin->Incinerator EPA/RCRA Licensed Contractor LiqBin->Incinerator Prevents AMR Environmental Release

Workflow for the segregation and high-temperature incineration of Contezolid Acefosamil waste.

Protocol 2: Spill Containment and API Disposal

  • Containment of Dry Spills: If lyophilized powder is spilled, do NOT sweep. Cover the powder gently with damp absorbent pads.

    • Causality: Sweeping aerosolizes the highly water-soluble prodrug, creating an inhalation hazard. Dampening the pads prevents aerosolization, though it will initiate localized dissolution.

  • Containment of Liquid Spills: Absorb reconstituted solutions using inert, non-combustible materials (e.g., universal spill pads or vermiculite).

  • Waste Segregation: Transfer all contaminated materials (pads, PPE, empty vials) into a designated, sealable API waste container. Do not mix with strong acids or bases.

    • Causality: Extreme pH shifts (especially pH > 8.5) will trigger the rapid conversion of CZA into the active antibiotic CZD[1], altering the chemical profile of the waste and increasing the environmental hazard.

  • Final Destruction: Route all segregated waste—both solid and liquid—for high-temperature incineration (>1000°C) through a licensed hazardous waste contractor[7].

    • Causality: High-temperature incineration completely destroys the active oxazolidinone pharmacophore. This is the only self-validating method to guarantee zero environmental release and eliminate the risk of propagating AMR[6].

References[1] Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRScOhv9vN2M77WIqYB33savBfqJZ5DGC7fu-EtJMYVjHy3i14-sNXha2eksNhsETj1qXM-Sp4w2PeGngoxBGw0gXDZU-SwtSZwYEltNVJCWiUGoVBP7e2kXJq_9a8DcXFmoBWfcRMscqwqic=[7] Contezolid acefosamil sodium-SDS-MedChemExpress. Source: medchemexpress.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwlP7am37Mmzr67x-Uival8JJvVoFu_m77SolwkeTpd1ZuwVPsF42mwzqHuThedRD3X_SCqh1YZJF2LMxGGfM-ssO-7hM73dgC6WxtiESJIO8K2g4LEY4FMF4cm4ZzgcU9LIBakEJgGyjeJjSzqhV-1ywJjRGBtXItox5oN7QsiUB1AIgyIUK38sXkGV0kL4iT5miBFkyCcUs5gIfN1Q6XsM8=[2] Contezolid acefosamil sodium (MRX-4 sodium) | Antibiotic - MedchemExpress.com. Source: medchemexpress.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE75BaFv7v9U3r-1u221RJDbDTRpGD_Ta57dvOclQsd5-HjJ1t0_KPse1ptEVGNwx3RyLP3NC8IwK7gdbmxsX_qAx-k-Gp9X05Rk_HjJgFB2rLo9rvnDQ6QQeK7Z3gJhqPK-t52U_9wrFHHgvB2sWCv6kRfD3dzSQMOTJQ=[4] CLINICAL PROTOCOL - ClinicalTrials.gov. Source: clinicaltrials.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK8xicLkEw8h9Z7yZlNQpF3OYtcbeRW2H45s95bO8DjmYpq1Kth25lEBGIWgoggCpEhthstDYl9bRYvJg4sZD3rgSVPODP60oW-U1sZ-lF9-1YF9RkTPAiyIWzQZX1DBxAQuJmQXJBFvLtUTKmiYKpnKUUOY0YrqkRl_I076LXDg==[3] Preclinical toxicity evaluation of novel antibacterial contezolid acefosamil in rats and dogs. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcpN6sqsq5-9iK46Mgk-AZ_DFX7Z1K78_PsK6hfqBeQA89VM-h2SAjAfxb5mpvoFSVh_mm13D2AsW8mvcRpXmb7ydq_C40_jV3BYUzNlqWtrNUU28FSs2W2Xw02KucR566MxI=[6] Contezolid and contezolid acefosamil - AMR Insights. Source: amr-insights.eu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVaBqABCcpLs9ntF8HztcX3FkJ2vzxI04RPRxRYmHLnMztVjuUgHr8jtPitGFRCaYn7d-SX4l3DZQXAQbku9TKbl8s8RnbOpD7V_PasWETmJcg1uW82eACdg8tR6rV4eHaSnuWCM8JVo-4Y2GAynrX2fvdlO_AQzs8Jh6MQNffV2b3[5] Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. Source: micurxchina.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHJWXXO9Y6ZixPHfoeps7afCxWh_rp_RBCCigBbARVE5Zvnl4xbruHH58ek2Yjdk_n2aDpMmemDU6oK14-h76EVmtU0eWUcyU_tauOrF6SKA-bTjoCrKXuELs_Bwn8NCj2Kajlp59G8vBW6am08M4NCIhaBuwDXXKBEjZr9N0rwq_uvMjvkw==

Sources

Personal protective equipment for handling Contezolid acefosamil

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Protocol for Contezolid Acefosamil (MRX-4)

As drug development professionals scale up preclinical and clinical evaluations of novel oxazolidinones, laboratory handling protocols must evolve to reflect both the pharmacological potency and the specific physicochemical properties of the active pharmaceutical ingredient (API). Contezolid acefosamil (MRX-4) is a highly water-soluble, intravenous and oral prodrug of contezolid (MRX-I), designed to combat multidrug-resistant Gram-positive bacterial infections (e.g., MRSA, VRE) while significantly mitigating the myelosuppression and monoamine oxidase (MAO) inhibition typically associated with legacy oxazolidinones like linezolid[1].

Despite its improved safety profile—demonstrating no neurotoxicity at supratherapeutic doses in murine models[2]—contezolid acefosamil remains a biologically potent antimicrobial agent. As a Senior Application Scientist, I emphasize that handling this compound requires strict adherence to operational safety protocols to prevent occupational exposure, particularly specific target organ toxicity resulting from repeated exposure[3].

Toxicological Profile & Quantitative Data

Understanding the pharmacokinetic (PK) and toxicological thresholds of contezolid acefosamil is critical for accurate laboratory risk assessment. The prodrug is rapidly deacylated in vivo to the intermediate MRX-1352, followed by dephosphorylation to release the active drug, contezolid[1].

Table 1: Pharmacokinetic and Toxicological Parameters of Contezolid Acefosamil

ParameterValue / ObservationAnimal Model / SubjectCausality / Relevance to Safety
NOAEL 80 mg/kg/dose BIDSprague-Dawley RatsEstablishes the upper limit of safe systemic exposure before adverse effects (e.g., decreased body weight) occur[1].
NOAEL 25 mg/kg/dose BIDBeagle DogsThe lower threshold in dogs dictates more stringent exposure limits during large-animal handling and dosing[1].
Neurotoxicity Limit Devoid of neurotoxicity up to 120 mg/kgMouse (Head-twitch model)Confirms an attenuated propensity to induce MAO-related serotonergic overstimulation compared to linezolid[2].
Oral Bioavailability 69% (Mouse), 109% (Rat), 37% (Dog)VariousHigh bioavailability necessitates strict respiratory and dermal protection to prevent accidental systemic absorption[4].
Accumulation Ratio 2.20–2.96 (Steady state on Day 6)Human (Phase I IV SAD)Indicates a potential for bioaccumulation upon repeated occupational exposure, reinforcing the need for chronic exposure controls[5].

Personal Protective Equipment (PPE) Matrix & Causality

The selection of PPE for contezolid acefosamil is dictated by its physical state (dry powder vs. aqueous solution) and its high aqueous solubility.

  • Respiratory Protection: When handling the dry API powder outside of a closed containment system, an N95 or P100 particulate respirator is mandatory.

    • Causality: The API is highly bioavailable and easily absorbed via mucosal membranes. Inhalation of the fine powder can lead to rapid systemic conversion to the active antibiotic, posing a risk of repeated exposure toxicity[3].

  • Hand Protection: Double-gloving with nitrile gloves (minimum 5 mil thickness).

    • Causality: Contezolid acefosamil sodium is highly water-soluble. Latex gloves offer inferior chemical resistance to aqueous pharmaceutical solutions. Double-gloving ensures that if the outer glove is breached during reconstitution, the inner glove maintains the barrier.

  • Eye/Face Protection: Chemical splash goggles.

    • Causality: Essential to prevent conjunctival absorption during the reconstitution phase, where pressurized injection into vials can cause aerosolization or splashing.

  • Body Protection: Disposable, liquid-resistant lab coat with knit cuffs.

    • Causality: Prevents powder accumulation on personal clothing and protects against aqueous spills during IV formulation preparation.

Experimental Workflow and Operational Logic

G cluster_handling Phase 1: Laboratory Handling & PPE Workflow cluster_metabolism Phase 2: In Vivo Prodrug Activation Pathway N1 Dry Powder API (MRX-4) Risk: Inhalation & Mucosal Absorption N2 Weighing in Class II BSC / Fume Hood PPE: N95, Double Nitrile, Goggles N1->N2 N3 Aqueous Reconstitution Risk: Splash & Dermal Exposure N2->N3 N4 Contezolid Acefosamil Administered IV/Oral N3->N4 Preclinical Dosing N5 Enzymatic Deacylation Intermediate: MRX-1352 N4->N5 N6 Dephosphorylation Active Agent: Contezolid (MRX-I) N5->N6 N7 Target: Bacterial Ribosome Inhibition of Protein Synthesis N6->N7

Operational workflow for handling Contezolid acefosamil and its in vivo metabolic activation.

Step-by-Step Methodology: Reconstitution and Handling

To maintain scientific integrity and ensure personnel safety, the following self-validating protocol must be used when preparing contezolid acefosamil for preclinical intravenous (IV) dosing.

Step 1: Containment Preparation

  • Action: Power on the Class II Biological Safety Cabinet (BSC) or chemical fume hood 15 minutes prior to use to establish laminar airflow.

  • Validation: Verify the magnehelic gauge reads within the certified safe zone. A fluctuating gauge indicates compromised airflow, which voids the safety of the weighing environment.

Step 2: API Transfer and Weighing

  • Action: Don all required PPE (N95, goggles, double nitrile gloves). Use an anti-static weigh boat to prevent the highly soluble powder from aerosolizing due to static repulsion. Weigh the required mass of contezolid acefosamil sodium.

  • Validation: The analytical balance must stabilize quickly; continuous drifting indicates air turbulence or static interference, which directly increases the risk of inhalation exposure.

Step 3: Solvent Addition (Reconstitution)

  • Action: Transfer the powder to a sterile, sealable depyrogenated glass vial. Slowly add the vehicle (e.g., sterile saline or 5% dextrose, as MRX-4 is a water-soluble prodrug[1]) using a syringe equipped with a blunt-fill needle to prevent aerosolization and accidental needlesticks.

  • Validation: The solution should become completely clear upon gentle swirling, confirming the high aqueous solubility of the acefosamil prodrug compared to the parent contezolid. Particulates indicate incomplete dissolution or solvent incompatibility.

Step 4: Decontamination of Workspace

  • Action: Wipe down the balance and BSC surfaces with a 70% ethanol solution, followed immediately by a damp cloth utilizing deionized water.

  • Causality: Ethanol alone may precipitate water-soluble salts; a sequential water wipe ensures complete solubilization and removal of residual API from the workspace.

Spill Management and Disposal Plan

In the event of an accidental spill, immediate containment is required to prevent environmental contamination and occupational exposure. Ensure that accessible safety showers and eye wash stations are located in the immediate vicinity of the handling area[3].

  • Dry Powder Spill: Do not sweep.

    • Causality: Sweeping aerosolizes the API, creating an immediate inhalation hazard. Instead, cover the spill with damp absorbent pads (using water, due to the drug's high solubility). Carefully scoop the saturated pads into a hazardous waste bag.

  • Liquid Spill: Absorb with inert, non-combustible material (e.g., vermiculite or universal chemical spill pads).

  • Disposal: Contezolid acefosamil must not be disposed of in standard wastewater. All contaminated PPE, weigh boats, and spill cleanup materials must be placed in a sealed, labeled chemical waste container and incinerated by a certified hazardous waste contractor in accordance with local environmental regulations[3].

References

  • Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. MicuRx Pharmaceuticals.
  • Contezolid Acefosamil - Drug Targets, Indications, Patents.
  • Contezolid acefosamil sodium - Safety D
  • Contezolid acefosamil sodium (MRX-4 sodium) | Antibiotic. MedChemExpress.
  • A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects. National Institutes of Health (NIH) / PMC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Contezolid acefosamil
Reactant of Route 2
Contezolid acefosamil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.